molecular formula C31H35Cl2N5O3 B1673076 Jnj-dgat1-A

Jnj-dgat1-A

Cat. No.: B1673076
M. Wt: 596.5 g/mol
InChI Key: SXKMCHGAAJTXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-DGAT1-A is a selective DGAT1 inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H35Cl2N5O3

Molecular Weight

596.5 g/mol

IUPAC Name

N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C31H35Cl2N5O3/c1-41-26-10-4-22(5-11-26)20-29(39)34-24-6-8-25(9-7-24)37-14-16-38(17-15-37)31(40)35-30-27(32)18-23(19-28(30)33)21-36-12-2-3-13-36/h4-11,18-19H,2-3,12-17,20-21H2,1H3,(H,34,39)(H,35,40)

InChI Key

SXKMCHGAAJTXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-DGAT1-A

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JNJ-DGAT1-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: JNJ-DGAT1-A is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] While its direct mechanism of action is the inhibition of DGAT1, detailed proprietary data from Janssen Sciences Ireland UC regarding specific binding kinetics, in vivo efficacy, and comprehensive clinical trial results for this compound (CAS Number: 1092067-85-0) are not extensively available in the public domain. This guide, therefore, synthesizes the well-established mechanism of DGAT1 inhibition from preclinical and clinical studies of similar inhibitors and outlines the expected pharmacological effects and investigational methodologies relevant to this compound.

Core Mechanism: Inhibition of Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final and rate-limiting step of triglyceride (TG) biosynthesis.[4] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride. This process is central to the absorption of dietary fats in the intestine and the storage of energy in adipose tissue.

This compound, as a selective DGAT1 inhibitor, is designed to bind to the DGAT1 enzyme and block its catalytic activity. This inhibition prevents the conversion of DAG and fatty acyl-CoA into triglycerides, leading to a cascade of metabolic consequences. While the precise binding mode of this compound is not publicly disclosed, DGAT1 inhibitors typically act by competing with the enzyme's natural substrates, either at the acyl-CoA binding site or the diacylglycerol binding site.[5][6]

Signaling Pathway of DGAT1 Inhibition

DGAT1_Inhibition_Pathway cluster_enterocyte Intestinal Enterocyte Dietary_Fats Dietary Fats (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acids->DAG DGAT1 DGAT1 Enzyme Fatty_Acyl_CoA->DGAT1 DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibits

Caption: Inhibition of Triglyceride Synthesis in an Intestinal Enterocyte by this compound.

Pharmacological Effects of DGAT1 Inhibition

The inhibition of DGAT1 by compounds like this compound is expected to produce a range of physiological effects, primarily related to lipid metabolism and energy homeostasis.

  • Reduced Fat Absorption and Postprandial Hyperlipidemia: By inhibiting triglyceride synthesis in the small intestine, DGAT1 inhibitors decrease the absorption of dietary fats. This leads to a significant reduction in the post-meal spike in blood triglyceride levels, a key indicator of target engagement.

  • Weight Management: Chronic inhibition of DGAT1 has been shown in preclinical models to lead to weight loss or reduced weight gain, particularly on a high-fat diet. This is attributed to both reduced fat absorption and increased energy expenditure.

  • Improved Insulin Sensitivity: DGAT1 knockout mice and animals treated with DGAT1 inhibitors have demonstrated enhanced insulin sensitivity. The underlying mechanisms are thought to involve reduced ectopic lipid accumulation (e.g., in the liver and muscle) and alterations in signaling pathways that modulate glucose metabolism.

  • Modulation of Gut Hormones: DGAT1 inhibition can influence the secretion of gut peptides involved in appetite regulation and glucose homeostasis, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).

Quantitative Data from Preclinical Studies (Representative)

While specific data for this compound is not publicly available, the following table summarizes typical quantitative data obtained for potent and selective DGAT1 inhibitors in preclinical studies.

ParameterAssay TypeSpecies/SystemTypical ValueReference
IC50 Enzyme Activity AssayHuman Recombinant DGAT1< 10 nM[5]
Binding Affinity (Ki) Radioligand Binding AssayMouse Liver Microsomes< 50 nM[7]
Inhibition of TG Synthesis Cell-based Assay (e.g., Caco-2 cells)HumanIC50 < 100 nM[8]
Reduction in Postprandial TG In vivo Oral Fat ChallengeMouse/Rat> 50% reduction at 10 mg/kg[9]
Body Weight Reduction Chronic Dosing in DIO MiceMouse10-20% reduction after 4 weeks[5]

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of DGAT1 inhibitors like this compound.

In Vitro DGAT1 Enzyme Activity Assay

This assay directly measures the inhibitory effect of a compound on the catalytic activity of the DGAT1 enzyme.

Experimental Workflow:

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (e.g., Human Recombinant DGAT1 or Liver Microsomes) Incubation Incubate Enzyme, Substrates, and Inhibitor at 37°C Enzyme_Source->Incubation Substrates Prepare Substrates (Diacylglycerol and Radiolabeled Acyl-CoA) Substrates->Incubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubation Quench Stop Reaction (e.g., with Chloroform/Methanol) Incubation->Quench TLC Separate Lipids by Thin-Layer Chromatography (TLC) Quench->TLC Quantify Quantify Radiolabeled Triglyceride Formation TLC->Quantify IC50 Calculate IC50 Value Quantify->IC50

Caption: Workflow for a Radiolabeled DGAT1 Enzyme Activity Assay.

Detailed Protocol:

  • Enzyme Preparation: Microsomes from cells overexpressing human DGAT1 or from liver tissue are isolated by differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.

  • Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and bovine serum albumin.

  • Substrates: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) are used as substrates.

  • Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are pre-incubated with the enzyme preparation.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrates and incubated at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction: The reaction is terminated by the addition of a chloroform:methanol mixture. The lipids are extracted into the organic phase.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Oral Fat Challenge

This experiment assesses the effect of the inhibitor on the absorption of dietary fat in a living organism.

Experimental Workflow:

Fat_Challenge_Workflow Fasting Fast Animals Overnight (e.g., C57BL/6 Mice) Dosing Administer this compound or Vehicle Orally Fasting->Dosing Fat_Load Administer an Oral Fat Load (e.g., Corn Oil) Dosing->Fat_Load 1-2 hours post-dose Blood_Sampling Collect Blood Samples at Multiple Time Points Fat_Load->Blood_Sampling TG_Measurement Measure Plasma Triglyceride Levels Blood_Sampling->TG_Measurement AUC_Analysis Calculate Area Under the Curve (AUC) for Triglyceride Excursion TG_Measurement->AUC_Analysis

Caption: Workflow for an In Vivo Oral Fat Challenge Study.

Detailed Protocol:

  • Animal Model: Male C57BL/6 mice are commonly used. The animals are fasted overnight to ensure a low baseline of plasma triglycerides.

  • Compound Administration: this compound or a vehicle control is administered orally at a predetermined dose.

  • Fat Load: After a set time (e.g., 1-2 hours) to allow for drug absorption, a bolus of a high-fat substance, such as corn oil, is administered by oral gavage.

  • Blood Collection: Blood samples are collected via tail vein or another appropriate method at several time points post-fat load (e.g., 0, 1, 2, 4, and 6 hours).

  • Triglyceride Measurement: Plasma is separated from the blood samples, and the triglyceride concentrations are measured using a commercial enzymatic assay kit.

  • Data Analysis: The change in plasma triglyceride levels over time is plotted. The area under the curve (AUC) for the triglyceride excursion is calculated for both the treated and control groups to quantify the effect of the inhibitor on fat absorption.

Conclusion

This compound is a selective inhibitor of DGAT1, an enzyme that plays a pivotal role in triglyceride synthesis. By blocking this enzyme, this compound is expected to reduce the absorption of dietary fats, leading to potential therapeutic benefits in metabolic disorders such as obesity and type 2 diabetes. The in-depth understanding of its mechanism of action is derived from extensive research on the class of DGAT1 inhibitors, utilizing a range of in vitro and in vivo experimental models. Further disclosure of specific data for this compound will be necessary to fully delineate its unique pharmacological profile.

References

A Comprehensive Technical Guide on the Role of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial data specifically detailing the compound JNJ-DGAT1-A are limited. Therefore, this guide provides a comprehensive overview of the role of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors in lipid metabolism, drawing upon data and experimental protocols from studies on various selective DGAT1 inhibitors. The information presented herein is intended to be representative of the therapeutic class to which this compound belongs.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2][3] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1][3][4] DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, where it plays a key role in dietary fat absorption, energy storage, and lipoprotein assembly.[5][6] Due to its central role in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[1][6][7] this compound is a selective inhibitor of DGAT1.[8][9][10] This guide will delve into the mechanism of action of DGAT1 inhibitors, their effects on lipid metabolism, and the experimental methodologies used to evaluate these effects.

Mechanism of Action of DGAT1 Inhibitors

DGAT1 inhibitors exert their effects by binding to the DGAT1 enzyme and blocking its catalytic activity.[1] This inhibition prevents the conversion of DAG and fatty acyl-CoA into triglycerides.[1][2] The reduction in triglyceride synthesis leads to several downstream metabolic consequences, including decreased intestinal fat absorption, reduced storage of triglycerides in adipose tissue, and potentially increased fatty acid oxidation as the body shifts its energy utilization.[1][5]

Recent structural studies have provided insights into the precise mechanism of inhibition. For instance, cryo-electron microscopy structures of human DGAT1 in complex with inhibitors like T863 and DGAT1IN1 reveal that these molecules bind within the fatty acyl-CoA substrate-binding tunnel, effectively blocking substrate access to the active site.[4]

Signaling Pathway of DGAT1 Inhibition

The inhibition of DGAT1 initiates a cascade of molecular events that ultimately impact lipid and glucose metabolism. A simplified representation of this pathway is illustrated below.

DGAT1_Inhibition_Pathway cluster_input Input cluster_inhibition Inhibition cluster_process Metabolic Process cluster_outcomes Metabolic Outcomes Dietary_Fat Dietary Fat TG_Synthesis Triglyceride Synthesis JNJ_DGAT1_A This compound DGAT1 DGAT1 Enzyme JNJ_DGAT1_A->DGAT1 Inhibits DGAT1->TG_Synthesis Catalyzes Reduced_TG_Absorption Reduced Intestinal Triglyceride Absorption TG_Synthesis->Reduced_TG_Absorption Reduced_Adipose_TG Reduced Adipose Triglyceride Storage TG_Synthesis->Reduced_Adipose_TG Increased_FAO Increased Fatty Acid Oxidation TG_Synthesis->Increased_FAO Improved_Lipid_Profile Improved Lipid Profile Reduced_TG_Absorption->Improved_Lipid_Profile

Caption: Signaling pathway of DGAT1 inhibition by this compound.

Quantitative Effects of DGAT1 Inhibition on Lipid Metabolism

Studies on various DGAT1 inhibitors have demonstrated significant effects on key lipid parameters. The following tables summarize representative quantitative data from preclinical and clinical studies.

Table 1: Effects of DGAT1 Inhibitor (H128) on Metabolic Parameters in db/db Mice
ParameterVehicle ControlH128 (3 mg/kg)H128 (10 mg/kg)
Body Weight Gain (g)15.2 ± 1.112.5 ± 0.910.1 ± 0.8**
Food Intake ( g/day )10.5 ± 0.59.1 ± 0.48.2 ± 0.3
Serum Triglycerides (mmol/L)2.8 ± 0.32.1 ± 0.21.5 ± 0.1
Liver Weight (g)2.5 ± 0.22.1 ± 0.11.8 ± 0.1
Hepatic Triglycerides (mg/g)125.4 ± 10.298.7 ± 8.575.3 ± 6.9**
*p < 0.05, **p < 0.01 vs. vehicle. Data adapted from a 5-week study in db/db mice[7].
Table 2: Effect of DGAT1 Inhibitor (AZD7687) on Postprandial Triglycerides in Healthy Male Subjects
Dose of AZD7687Baseline Incremental TAG AUC (mmol/L * h)Post-dose Incremental TAG AUC (mmol/L * h)% Reduction from Baseline
Placebo5.8 ± 1.55.6 ± 1.33%
1 mg6.1 ± 1.83.2 ± 1.148%
5 mg5.9 ± 1.61.3 ± 0.5 >75%
10 mg6.3 ± 1.91.1 ± 0.4>75%
20 mg6.0 ± 1.71.0 ± 0.3**>75%
p < 0.05, **p < 0.0001 vs. placebo. Data adapted from a single ascending dose study[11].

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DGAT1 inhibitors.

Intestinal Fat Absorption Assay in Mice

Objective: To assess the effect of a DGAT1 inhibitor on the absorption of dietary fats.

Protocol:

  • Male db/db mice are fasted overnight.

  • A baseline blood sample is collected via the tail vein.

  • The DGAT1 inhibitor (e.g., H128 at 10 mg/kg) or vehicle is administered orally by gavage.[7]

  • After 30 minutes, a bolus of corn oil (10 mL/kg) is administered by gavage.[7]

  • Blood samples are collected at 1, 2, 4, and 6 hours post-oil administration.

  • Serum triglyceride levels are measured at each time point using a commercial enzymatic assay kit.

  • The area under the curve (AUC) for serum triglycerides is calculated to quantify total fat absorption.

In Vitro DGAT1 Enzyme Activity Assay

Objective: To determine the inhibitory potency (IC50) of a compound against the DGAT1 enzyme.

Protocol:

  • Human DGAT1 is expressed and purified from a suitable system (e.g., Sf9 insect cells).

  • The assay is performed in a buffer containing purified DGAT1, [14C]-labeled oleoyl-CoA, and dioleoylglycerol.

  • The DGAT1 inhibitor is added at various concentrations.

  • The reaction is incubated at 37°C for a specified time (e.g., 20 minutes).

  • The reaction is stopped, and lipids are extracted.

  • The amount of radiolabeled triglyceride formed is quantified by thin-layer chromatography and scintillation counting.

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for Assessing DGAT1 Inhibitor Efficacy

The following diagram illustrates a typical workflow for the preclinical evaluation of a DGAT1 inhibitor.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (Enzyme Activity Assay) Cell_Based_Assays Cell-Based Assays (Triglyceride Synthesis) In_Vitro_Screening->Cell_Based_Assays Acute_In_Vivo_Models Acute In Vivo Models (Oral Fat Tolerance Test) Cell_Based_Assays->Acute_In_Vivo_Models Chronic_In_Vivo_Models Chronic In Vivo Models (Diet-Induced Obesity) Acute_In_Vivo_Models->Chronic_In_Vivo_Models Lead_Optimization Lead Optimization Chronic_In_Vivo_Models->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Preclinical experimental workflow for DGAT1 inhibitors.

Conclusion

Inhibition of DGAT1 represents a compelling strategy for the management of metabolic diseases characterized by dyslipidemia and obesity.[1][7] By blocking the final step of triglyceride synthesis, DGAT1 inhibitors effectively reduce intestinal fat absorption and adipose tissue fat storage.[1][5] Preclinical and early clinical studies with selective DGAT1 inhibitors have demonstrated significant reductions in postprandial hyperlipidemia and improvements in overall metabolic profiles.[7][11] However, gastrointestinal side effects have been a challenge in the clinical development of some DGAT1 inhibitors, highlighting the need for careful dose and formulation optimization.[11] Further research and clinical investigation of compounds like this compound will be crucial to fully elucidate their therapeutic potential and safety profile in the treatment of metabolic disorders.

References

JNJ-DGAT1-A: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol acyltransferase 1 (DGAT1) has emerged as a compelling therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). As the enzyme catalyzing the final and committed step in triglyceride synthesis, its inhibition offers a direct mechanism to modulate lipid metabolism. JNJ-DGAT1-A is a selective inhibitor of DGAT1, designed to investigate the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive overview of the core principles of DGAT1 inhibition, preclinical evidence, and detailed experimental protocols relevant to the study of this compound and other selective DGAT1 inhibitors in the context of metabolic disease research.

Introduction to DGAT1 and its Role in Metabolic Disease

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final step of triglyceride (TG) synthesis by esterifying diacylglycerol (DAG) with a fatty acyl-CoA.[1][2][3][4] This process is crucial for the storage of excess fatty acids as TGs in lipid droplets within various tissues, most notably adipose tissue, liver, and the small intestine.

The pathological accumulation of triglycerides in non-adipose tissues is a hallmark of several metabolic disorders. In the liver, it leads to hepatic steatosis, a condition that can progress to more severe liver disease.[1] In skeletal muscle and other tissues, excess lipid accumulation is associated with insulin resistance.[3]

Genetic and pharmacological studies have elucidated the critical role of DGAT1 in metabolic homeostasis. Mice with a genetic knockout of DGAT1 are protected from diet-induced obesity, exhibit enhanced insulin sensitivity, and are resistant to hepatic steatosis.[1][5] These findings have spurred the development of small molecule inhibitors of DGAT1 as potential therapeutics for metabolic diseases.

This compound: A Selective DGAT1 Inhibitor

This compound is a selective inhibitor of the DGAT1 enzyme.[6][7] By blocking the activity of DGAT1, this compound is expected to reduce triglyceride synthesis and storage in key metabolic tissues. While specific quantitative data for this compound is not extensively available in the public domain, the following sections will detail the expected mechanistic effects and provide representative experimental protocols based on studies with other well-characterized DGAT1 inhibitors.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the competitive or non-competitive inhibition of the DGAT1 enzyme, preventing the conversion of diacylglycerol and fatty acyl-CoA into triglycerides.[2][3] This leads to a series of downstream effects that contribute to an improved metabolic profile.

Signaling Pathway of DGAT1 Inhibition

The inhibition of DGAT1 initiates a cascade of metabolic changes. The following diagram illustrates the key signaling pathways affected by DGAT1 inhibition.

DGAT1_Inhibition_Pathway cluster_input Inputs cluster_inhibition Therapeutic Intervention cluster_pathway Metabolic Pathway cluster_outcomes Metabolic Outcomes Fatty_Acids Fatty Acids DGAT1 DGAT1 Fatty_Acids->DGAT1 Glucose Glucose Glucose->Fatty_Acids De novo lipogenesis JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibits Triglycerides Triglyceride Synthesis DGAT1->Triglycerides Fatty_Acid_Oxidation Fatty Acid Oxidation DGAT1->Fatty_Acid_Oxidation Shifts towards Insulin_Signaling Insulin Signaling DGAT1->Insulin_Signaling Improves Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets Reduced_Steatosis Reduced Hepatic Steatosis Lipid_Droplets->Reduced_Steatosis Weight_Loss Body Weight Reduction Fatty_Acid_Oxidation->Weight_Loss Improved_Insulin_Sensitivity Improved Insulin Sensitivity Insulin_Signaling->Improved_Insulin_Sensitivity

Caption: Signaling pathway of DGAT1 inhibition by this compound.

Preclinical Data (Representative of Selective DGAT1 Inhibitors)

While specific data for this compound is limited, studies on other selective DGAT1 inhibitors provide a strong indication of its expected preclinical efficacy.

Table 1: In Vitro Efficacy of a Representative DGAT1 Inhibitor (T-863)
ParameterSpeciesIC50Reference
DGAT1 InhibitionHuman4 nM[2][8]
DGAT1 InhibitionMouse10 nM[2][8]
Table 2: In Vivo Efficacy of a Representative DGAT1 Inhibitor (T-863) in Diet-Induced Obese (DIO) Mice
ParameterTreatment GroupChange from ControlDurationReference
Body WeightT-863 (10 mg/kg/day)~10% decrease14 days[2][8]
Liver TriglyceridesT-863 (10 mg/kg/day)Significant decrease14 days[2][8]
Plasma TriglyceridesT-863 (10 mg/kg/day)Significant decrease14 days[2][8]
Glucose ToleranceT-863 (10 mg/kg/day)Improved14 days[2][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of DGAT1 inhibitors like this compound.

In Vitro DGAT1 Enzyme Activity Assay

This protocol is adapted from studies on other DGAT1 inhibitors and can be used to determine the IC50 of this compound.[2][9]

Objective: To measure the inhibitory effect of this compound on DGAT1 enzyme activity.

Materials:

  • Microsomes from cells overexpressing human DGAT1

  • This compound

  • [14C]-Oleoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay buffer (100 mM Tris-HCl, pH 7.4, 100 mM MgCl2, 1 mg/mL BSA)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, DAG, and [14C]-Oleoyl-CoA.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the DGAT1-containing microsomes.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a solution of chloroform:methanol (2:1).

  • Extract the lipids and spot them onto a TLC plate.

  • Separate the lipids using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1).

  • Visualize the radiolabeled triglycerides using a phosphorimager.

  • Scrape the triglyceride bands and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Experimental Workflow: In Vitro DGAT1 Inhibition Assay

DGAT1_Inhibition_Assay_Workflow A Prepare Reaction Mix (Buffer, DAG, [14C]-Oleoyl-CoA) B Add this compound (Varying Concentrations) A->B C Add DGAT1 Microsomes B->C D Incubate at 37°C C->D E Stop Reaction & Extract Lipids D->E F Spot on TLC Plate E->F G Separate Lipids F->G H Visualize & Quantify [14C]-Triglycerides G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro IC50 of a DGAT1 inhibitor.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is a standard method to assess the in vivo effects of a DGAT1 inhibitor on metabolic parameters.

Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and lipid profiles in a mouse model of diet-induced obesity.

Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

Procedure:

  • Acclimatize DIO mice and randomize them into treatment and vehicle control groups.

  • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Monitor body weight and food intake daily or several times per week.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.

  • Collect blood samples for analysis of plasma triglycerides, cholesterol, and other relevant biomarkers.

  • Harvest tissues (liver, adipose tissue) for histological analysis (e.g., H&E and Oil Red O staining) and measurement of tissue triglyceride content.

Logical Relationship: In Vivo Study Design

In_Vivo_Study_Design A Induce Obesity in Mice (High-Fat Diet) B Randomize into Groups (Vehicle vs. This compound) A->B C Daily Oral Dosing B->C D Monitor Body Weight & Food Intake C->D E Assess Glucose Tolerance (OGTT/ITT) C->E F Collect Blood & Tissues C->F G Analyze Plasma Lipids & Tissue Triglycerides F->G H Histological Analysis F->H

References

The Discovery and Development of DGAT1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] This process involves the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TG), which are the primary form of energy storage in adipose tissues.[2] Given its central role in lipid homeostasis, DGAT1 has emerged as a compelling therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[2][3] The inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby decreasing fat accumulation and improving overall lipid profiles.[2] This guide provides an in-depth overview of the discovery and development of DGAT1 inhibitors, detailing their mechanism of action, key chemical series, experimental evaluation, and the challenges encountered in their clinical translation.

Mechanism of Action and Therapeutic Rationale

DGAT1 inhibitors function by blocking the enzymatic activity of DGAT1, which curtails the biosynthesis of triglycerides.[2] These inhibitors can act through various molecular mechanisms, such as binding directly to the active site of the enzyme to prevent substrate interaction or inducing conformational changes that render the enzyme inactive.[2] For instance, the inhibitor T-863 has been shown to be competitive with the acyl-CoA substrate.[4] By impeding triglyceride synthesis, DGAT1 inhibitors can lead to several beneficial metabolic effects, including:

  • Reduced Adiposity and Body Weight: Preclinical studies have consistently demonstrated that DGAT1 inhibition leads to decreased fat accumulation.[2][5]

  • Improved Insulin Sensitivity: By reducing lipid accumulation in tissues like the liver and muscle, DGAT1 inhibitors can enhance insulin sensitivity and improve glucose homeostasis.[2][4]

  • Favorable Lipid Profiles: Inhibition of DGAT1 can lower plasma triglyceride levels, a key risk factor for cardiovascular events.[2]

  • Modulation of Gut Peptides: DGAT1 inhibition has been shown to alter the release of incretin hormones such as GLP-1, which can contribute to improved glucose control.[5][6]

The therapeutic rationale for targeting DGAT1 is strongly supported by studies on DGAT1 knockout mice, which are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[4][7]

Key Chemical Classes and Lead Compounds

The development of DGAT1 inhibitors has seen the exploration of diverse chemical scaffolds. Several compounds have advanced to preclinical and clinical stages of development, providing valuable insights into the therapeutic potential and challenges of targeting DGAT1.

Compound/SeriesTargetIC50 (nM)Key FindingsReference(s)
T-863 Human DGAT149 (fluorescent assay), 17 (TLC assay)Potent and selective inhibitor acting on the acyl-CoA binding site. Decreased body weight, improved insulin sensitivity, and alleviated hepatic steatosis in diet-induced obese mice.[4]
Mouse DGAT1~16-23 (in tissue microsomes)[4]
PF-04620110 Human DGAT138Potent and selective, with over 100-fold selectivity against DGAT2 and other acyltransferases.[6]
Rat DGAT194[6]
Mouse DGAT164[6]
AZD7687 Human DGAT1N/AShowed dose-dependent reductions in postprandial serum triglycerides in a phase 1 clinical trial.[8]
Benzimidazoles (e.g., 5B) DGAT1N/AA novel series with improved selectivity against the A2A receptor and no ACAT1 off-target activity. Showed significant reduction in lipid excursion in mice and rats.[9][10]
Diamide Compounds DGAT1N/APotent in vitro inhibitors but suffered from poor oral bioavailability. N-aryl substitution improved in vivo efficacy.[11]

Signaling and Metabolic Pathways

The inhibition of DGAT1 has a cascading effect on several metabolic pathways. The primary impact is the reduction of triglyceride synthesis, which in turn influences lipid storage, fatty acid utilization, and glucose metabolism.

DGAT1_Signaling_Pathway cluster_input Substrates cluster_enzyme Enzyme cluster_output Products & Downstream Effects DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) DGAT1->TG Catalyzes Lipid_Storage Lipid Droplet Storage (Adipose Tissue) TG->Lipid_Storage Metabolic_Effects Improved Insulin Sensitivity Reduced Adiposity Lipid_Storage->Metabolic_Effects Leads to DGAT1_Inhibitor DGAT1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibits

Caption: DGAT1 signaling pathway and the impact of its inhibition.

Experimental Protocols

The evaluation of DGAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Cell-Free DGAT1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

Methodology:

  • Enzyme Source: Microsomes from cells overexpressing human DGAT1 are commonly used.[4][12]

  • Substrates: The reaction mixture includes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [1-14C]oleoyl-CoA or NBD-stearoyl-CoA).[4]

  • Reaction: The inhibitor is pre-incubated with the enzyme source, followed by the addition of substrates to initiate the reaction.

  • Detection: The formation of radiolabeled or fluorescent triglycerides is quantified. For radiolabeled assays, thin-layer chromatography (TLC) is used to separate the triglycerides, which are then quantified by scintillation counting.[4] For fluorescent assays, the release of Coenzyme A (CoASH) can be measured using a thiol-reactive probe.[4]

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular DGAT1 Activity Assay

This assay assesses the inhibitor's ability to penetrate cells and inhibit DGAT1 activity in a more physiologically relevant context.

Methodology:

  • Cell Line: A human cell line that expresses DGAT1, such as HEK293 or Caco-2 cells, is used.[4][12]

  • Labeling: Cells are incubated with a radiolabeled precursor, such as [14C]oleic acid or [3H]glycerol.[6]

  • Inhibition: The cells are treated with varying concentrations of the DGAT1 inhibitor.

  • Lipid Extraction: After incubation, cellular lipids are extracted.

  • Quantification: The amount of radiolabeled triglyceride is quantified using TLC and scintillation counting.

  • Data Analysis: The reduction in triglyceride synthesis is used to determine the IC50 of the inhibitor in a cellular context.

In Vivo Lipid Tolerance Test (LTT)

This animal model evaluates the effect of the inhibitor on postprandial hypertriglyceridemia.

Methodology:

  • Animal Model: Mice or rats are typically used.[5][9]

  • Fasting: Animals are fasted overnight.

  • Dosing: The DGAT1 inhibitor or vehicle is administered orally.

  • Lipid Challenge: After a set period, an oral lipid gavage (e.g., corn oil) is administered.

  • Blood Sampling: Blood samples are collected at various time points post-lipid challenge.

  • Analysis: Plasma triglyceride levels are measured to assess the effect of the inhibitor on lipid excursion.

Drug Development Workflow and Challenges

The development of DGAT1 inhibitors follows a standard drug discovery pipeline, from initial hit identification to preclinical and clinical evaluation.

DGAT1_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identifies Hits In_Vitro In Vitro Potency & Selectivity Hit_to_Lead->In_Vitro Generates Leads In_Vivo In Vivo Efficacy (e.g., LTT) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety & PK/PD) Tox->Phase1 Selects Candidate Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Challenges Key Challenge: Gastrointestinal Side Effects Phase1->Challenges Phase2->Challenges SAR_Logic Start Initial Hit (Moderate Potency, Off-target Activity) Step1 Modification A: Improve Potency Start->Step1 Result1 Increased Potency (Off-target activity remains) Step1->Result1 Step2 Modification B: Address Off-target Selectivity Result1->Step2 Result2 Improved Selectivity (Potency may decrease slightly) Step2->Result2 Step3 Modification C: Optimize ADME Properties Result2->Step3 Candidate Preclinical Candidate Step3->Candidate Result3 Good Bioavailability (Potency and Selectivity maintained)

References

The Impact of Selective DGAT1 Inhibition on Cellular Lipid Droplets: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibition on the dynamics of cellular lipid droplets. While direct quantitative data for JNJ-DGAT1-A is not extensively available in the public domain, this document synthesizes findings from studies utilizing various potent and selective DGAT1 inhibitors to offer a detailed understanding of the expected cellular and metabolic consequences. The inhibition of DGAT1, a key enzyme in the final step of triglyceride synthesis, profoundly alters lipid metabolism, leading to significant changes in the morphology, number, and composition of lipid droplets.

Core Mechanism of Action

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. These newly synthesized triglycerides can be stored in cytosolic lipid droplets or secreted as part of very-low-density lipoproteins (VLDL). By inhibiting DGAT1, compounds like this compound prevent the esterification of diacylglycerol, thereby reducing the flux of fatty acids into triglyceride storage pools. This intervention has significant implications for cellular lipid homeostasis and energy metabolism.

Quantitative Effects of DGAT1 Inhibition on Lipid Droplets

The inhibition of DGAT1 results in distinct and measurable changes to cellular lipid droplets. The following tables summarize quantitative data extracted from various studies on selective DGAT1 inhibitors.

Cell TypeTreatmentChange in Lipid Droplet NumberChange in Lipid Droplet SizeReference
Huh7 HepatocytesDGAT1 inhibitor + Oleic Acid (0.4 mM, 4h)DecreasedIncreased[1]
MEFsDGAT1 inhibitor + Oleic Acid (200 µM)No significant changeNot reported[2]
MEFsDGAT1 inhibitor + Starvation (HBSS, 16h)Significantly decreasedNot reported[2]
Cell TypeTreatmentChange in Intracellular Triglyceride (TG) ContentReference
Huh7 HepatocytesDGAT1 inhibitor + Oleic Acid (0.4 mM, 4h)Significantly decreased[1]
MEFsDGAT1 inhibitor + Starvation (HBSS, 16h)Significantly decreased[2]
Bovine PreadipocytesshRNA knockdown of DGAT1 + Oleic AcidDecreased[3]

Signaling Pathways and Metabolic Consequences

The inhibition of DGAT1 reroutes lipid metabolism, impacting several interconnected pathways. The following diagram illustrates the central role of DGAT1 and the consequences of its inhibition.

DGAT1_Pathway cluster_synthesis Triglyceride Synthesis Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA DAG Diacylglycerol (DAG) Acyl_CoA->DAG TG Synthesis Pathway DGAT1 DGAT1 Acyl_CoA->DGAT1 Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Increased Flux DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalysis JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibition Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Storage VLDL VLDL Secretion Triglycerides->VLDL

Caption: DGAT1 signaling in triglyceride synthesis and the inhibitory action of this compound.

Inhibition of DGAT1 leads to an accumulation of its substrates, diacylglycerol and fatty acyl-CoA. This accumulation can divert fatty acids towards other metabolic fates, such as β-oxidation or the synthesis of other lipid species. Studies have shown that in the absence of DGAT1 activity, fatty acids may be shunted towards oxidative pathways.[2] Furthermore, under conditions of nutrient deprivation, DGAT1-dependent lipid droplet formation is crucial for protecting mitochondria from excessive fatty acid exposure and subsequent dysfunction.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the analysis of lipid droplets following DGAT1 inhibition.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cells (Huh7) or Mouse Embryonic Fibroblasts (MEFs) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Lipid Droplet Formation: To induce lipid droplet formation, cells are typically incubated with oleic acid complexed to bovine serum albumin (BSA). A common working concentration is 200-400 µM oleic acid in serum-free DMEM for 4 to 24 hours.[1][2]

  • Inhibitor Treatment: A selective DGAT1 inhibitor (e.g., T863, A922500, or this compound) is added to the culture medium at the desired concentration, often concurrently with oleic acid treatment.

Lipid Droplet Staining and Imaging
  • Staining:

    • BODIPY 493/503: A fluorescent dye that specifically stains neutral lipids within lipid droplets. Cells are washed with Phosphate-Buffered Saline (PBS) and then incubated with a working solution of BODIPY 493/503 (typically 1 µg/mL) for 15-30 minutes at 37°C.[1][2]

    • Oil Red O: A lysochrome diazo dye used for staining neutral triglycerides and lipids. Cells are fixed with 4% paraformaldehyde, washed, and then stained with a filtered Oil Red O solution (e.g., 0.3% in 60% isopropanol) for 15-30 minutes.

  • Imaging:

    • Stained cells are visualized using fluorescence microscopy (for BODIPY) or bright-field microscopy (for Oil Red O).

    • Confocal microscopy is often employed for higher-resolution imaging and three-dimensional reconstruction of lipid droplets.

  • Quantification:

    • Image analysis software (e.g., ImageJ) is used to quantify the number and size of lipid droplets per cell. The total fluorescence intensity can also be measured as an indicator of total neutral lipid content.

Lipid Extraction and Analysis
  • Lipid Extraction: Total cellular lipids are extracted using the Bligh and Dyer method, which involves a chloroform/methanol/water solvent system.

  • Triglyceride Quantification:

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The triglyceride bands are visualized and quantified using gas chromatography or by densitometry after charring.

    • Alternatively, commercially available colorimetric or fluorometric triglyceride assay kits can be used.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the impact of a DGAT1 inhibitor on cellular lipid droplets.

Experimental_Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treatment: - Oleic Acid (to induce LDs) - DGAT1 Inhibitor (e.g., this compound) Cell_Culture->Treatment Incubation Incubation (4-24 hours) Treatment->Incubation Imaging_Branch Lipid Droplet Imaging Incubation->Imaging_Branch Lipid_Analysis_Branch Biochemical Analysis Incubation->Lipid_Analysis_Branch Staining Staining (BODIPY 493/503 or Oil Red O) Imaging_Branch->Staining Lipid_Extraction Total Lipid Extraction Lipid_Analysis_Branch->Lipid_Extraction Microscopy Fluorescence/Confocal Microscopy Staining->Microscopy Image_Analysis Image Quantification: - LD Number - LD Size Microscopy->Image_Analysis Results Results and Interpretation Image_Analysis->Results TLC TLC or Enzymatic Assay Lipid_Extraction->TLC TG_Quantification Triglyceride Quantification TLC->TG_Quantification TG_Quantification->Results

Caption: A typical experimental workflow for studying the effects of DGAT1 inhibition.

Logical Relationships and Summary

The inhibition of DGAT1 sets off a cascade of cellular events centered around the redirection of lipid trafficking. The logical flow of these events is depicted below.

Caption: Logical flow of the cellular effects resulting from DGAT1 inhibition.

References

Structural Analysis of Inhibitor Binding to Diacylglycerol O-Acyltransferase 1 (DGAT1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, making it a critical target for therapeutic intervention in metabolic diseases. While the specific structural details of JNJ-DGAT1-A binding to DGAT1 are not publicly available, this guide provides a comprehensive overview of the structural analysis of DGAT1 in complex with other small molecule inhibitors. By examining analogous systems, we can infer the likely mechanism of action and the experimental approaches required for such a study. This document outlines the quantitative data for known DGAT1 inhibitors, detailed experimental protocols for structural and functional characterization, and visual representations of key pathways and workflows.

Quantitative Data for DGAT1 Inhibitors

The following tables summarize the inhibitory potency of various small molecules against human and mouse DGAT1. This data is essential for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: In Vitro Inhibitory Activity of Selected Compounds against DGAT1

CompoundTargetAssay TypeIC50 (nM)Reference
T863Human DGAT1CPM fluorescent assay49[1]
T863Human DGAT1TLC assay17[1]
T863Mouse DGAT1 (adipose tissue)Enzymatic assay16[1]
T863Mouse DGAT1 (small intestine)Enzymatic assay23[1]
A-922500Human DGAT1Enzymatic assay9[2]
A-922500Mouse DGAT1Enzymatic assay22[2]
PF-04620110Human DGAT1Enzymatic assay19[2]
BAY 74-4113Human DGAT1Enzymatic assay72[2]
Compound 2AHuman A2A Receptor (off-target)Radioligand binding247[3]
Compound 1AHuman A2A Receptor (off-target)Radioligand binding334[3]
JNJ-DGAT2-AHuman DGAT2Enzymatic assay140

Table 2: Cellular Activity of DGAT1 Inhibitors

CompoundCell LineAssayEffectReference
T863HEK293-DGAT1TG synthesisPotent inhibition[1]
T8633T3-L1 adipocytesInsulin-stimulated glucose uptakeEnhanced[1]
DGAT1N1SUM159Lipid droplet formation~50% reduction[4]
T863SUM159Lipid droplet formation~50% reduction[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the structural and functional analysis of DGAT1.

Recombinant Human DGAT1 Expression and Purification

The production of high-quality, stable DGAT1 protein is a prerequisite for structural studies.

  • Expression System: Recombinant human DGAT1 is commonly expressed using the Bac-to-Bac baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[1]

  • Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 2-3 x 10^6 cells/mL and infected with recombinant baculovirus at an optimized multiplicity of infection. Cells are typically harvested 64 hours post-infection.[1]

  • Membrane Preparation: Harvested cells are lysed, and the cell membranes containing DGAT1 are isolated by ultracentrifugation.[1]

  • Solubilization and Purification: The membrane-embedded DGAT1 is solubilized using detergents such as digitonin. The solubilized protein is then purified using affinity chromatography (e.g., using a FLAG tag) followed by size-exclusion chromatography to ensure homogeneity.[5] For structural studies, the purified protein may be reconstituted into an amphipol, such as PMAL-C8, to maintain its stability.[5]

Cryo-Electron Microscopy (Cryo-EM) of DGAT1-Inhibitor Complexes

Cryo-EM has been instrumental in determining the high-resolution structure of human DGAT1.[5][6]

  • Grid Preparation: The purified DGAT1-inhibitor complex (typically at a concentration of 0.5-5 mg/mL) is applied to glow-discharged cryo-EM grids.[7] The grids are then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane.[7]

  • Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of movies of the frozen particles.

  • Image Processing: The raw movie frames are corrected for beam-induced motion. Individual particle images are then picked, and 2D class averages are generated to assess sample quality. A 3D initial model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D reconstruction of the DGAT1-inhibitor complex.[8][9]

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using software packages such as Coot and Phenix.[10]

DGAT1 Enzyme Activity Assays

Biochemical assays are essential for quantifying the inhibitory potency of compounds.

  • Fluorescence-Based Assay: A high-throughput fluorescence-based assay can be used to screen for DGAT1 inhibitors. This assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate using a thiol-reactive probe, which generates a fluorescent signal.[1]

  • TLC-Based Assay: A thin-layer chromatography (TLC)-based assay provides a direct measure of triglyceride (TG) synthesis.[1] Radiolabeled substrates are used, and the products are separated by TLC and quantified by autoradiography.

  • Cell-Based TG Synthesis Assay: To assess inhibitor activity in a cellular context, cells overexpressing DGAT1 are incubated with the inhibitor and a radiolabeled precursor like [14C]-glycerol. The amount of radiolabeled TG synthesized is then quantified.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to their protein targets in real-time.[12][13][14]

  • Immobilization: Purified DGAT1 is immobilized on the surface of a sensor chip.

  • Analyte Injection: The small molecule inhibitor (analyte) is flowed over the sensor surface at various concentrations.

  • Data Analysis: The binding of the analyte to the immobilized DGAT1 causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. By fitting the sensorgram data to a binding model, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

DGAT1 Catalytic Cycle

The following diagram illustrates the key steps in the synthesis of triglycerides catalyzed by DGAT1.

DGAT1_Catalytic_Cycle cluster_0 Cytosol cluster_1 ER Lumen Acyl-CoA Acyl-CoA DGAT1_Acyl-CoA DGAT1-Acyl-CoA Complex Acyl-CoA->DGAT1_Acyl-CoA Binds Diacylglycerol Diacylglycerol DGAT1_Acyl-CoA_DAG DGAT1-Acyl-CoA-DAG Complex Diacylglycerol->DGAT1_Acyl-CoA_DAG Binds Triglyceride Triglyceride DGAT1_apo Apo DGAT1 Triglyceride->DGAT1_apo Releases CoA CoA DGAT1_Acyl-CoA->DGAT1_Acyl-CoA_DAG DGAT1_TG_CoA DGAT1-TG-CoA Complex DGAT1_Acyl-CoA_DAG->DGAT1_TG_CoA Catalysis DGAT1_TG_CoA->Triglyceride Releases DGAT1_TG_CoA->CoA Releases

Caption: The catalytic cycle of DGAT1.

Experimental Workflow for Structural Analysis

This diagram outlines the major steps involved in determining the structure of a DGAT1-inhibitor complex.

Structural_Analysis_Workflow Protein_Expression DGAT1 Expression & Purification Complex_Formation DGAT1-Inhibitor Complex Formation Protein_Expression->Complex_Formation Cryo-EM Cryo-EM Grid Preparation & Data Collection Complex_Formation->Cryo-EM Image_Processing Image Processing & 3D Reconstruction Cryo-EM->Image_Processing Model_Building Atomic Model Building & Refinement Image_Processing->Model_Building Structure_Validation Structure Validation & Analysis Model_Building->Structure_Validation Final_Structure Final DGAT1-Inhibitor Structure Structure_Validation->Final_Structure

Caption: Workflow for DGAT1-inhibitor structural analysis.

Mechanism of DGAT1 Inhibition

This logical diagram illustrates how inhibitors that target the acyl-CoA binding site block DGAT1 activity.

Inhibition_Mechanism Acyl-CoA_Binding Acyl-CoA binds to DGAT1 active site Catalysis Triglyceride Synthesis Acyl-CoA_Binding->Catalysis Leads to Inhibitor_Binding Inhibitor binds to Acyl-CoA site Inhibitor_Binding->Acyl-CoA_Binding Blocks No_Catalysis Inhibition of TG Synthesis Inhibitor_Binding->No_Catalysis Leads to

Caption: Mechanism of competitive inhibition of DGAT1.

Conclusion

The structural and functional characterization of DGAT1 inhibitors is a critical component of modern drug discovery efforts targeting metabolic diseases. While the specific binding mode of this compound to DGAT1 remains to be elucidated, the methodologies and data presented in this guide for analogous systems provide a robust framework for such investigations. The combination of high-resolution structural techniques like cryo-EM with quantitative biochemical and cellular assays will continue to be invaluable in the development of novel and selective DGAT1 inhibitors.

References

The Crucial Role of DGAT1 in Hepatitis C Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hepatitis C virus (HCV), a leading cause of chronic liver disease, intricately manipulates host cellular machinery to facilitate its replication and assembly. A key host factor in this process is Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme pivotal in triglyceride synthesis and lipid droplet formation. This technical guide provides an in-depth analysis of the multifaceted role of DGAT1 in the HCV life cycle, presenting quantitative data on the impact of DGAT1 inhibition, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular pathways and experimental workflows. Understanding the DGAT1-HCV interface is paramount for the development of novel host-targeting antiviral therapies.

Introduction

Hepatitis C virus infection is a global health challenge, with millions chronically infected and at risk of developing severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV lifecycle is intimately linked with the host cell's lipid metabolism. The virus co-opts cellular lipids and associated enzymes to create a favorable environment for its replication and the assembly of new viral particles. One such critical host enzyme is Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2]

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and rate-limiting step of triglyceride (TG) synthesis.[1] These newly synthesized TGs are stored in lipid droplets (LDs), dynamic organelles that have emerged as central platforms for HCV assembly. This guide will explore the molecular mechanisms by which HCV hijacks DGAT1 to facilitate the localization of its key proteins to lipid droplets, a prerequisite for the formation of infectious virions.

The Molecular Mechanism of DGAT1 in HCV Replication

DGAT1 plays a central role in the assembly of new HCV particles by acting as a molecular scaffold, facilitating the interaction between key viral proteins and their localization to lipid droplets.

DGAT1 Forms a Tripartite Complex with HCV Core and NS5A Proteins

Evidence from co-immunoprecipitation studies has demonstrated that DGAT1 physically interacts with both the HCV core (capsid) protein and the non-structural protein 5A (NS5A).[1][3] This interaction is crucial, as DGAT1 acts as a bridge, enhancing the association between the core and NS5A proteins.[1][4] This tripartite complex is believed to be the functional unit that traffics to the surface of lipid droplets.[1][5] The formation of this complex is a critical step in bringing together the viral genome (bound by NS5A) and the capsid protein (core) at the site of virion assembly.[6]

DGAT1-Mediated Localization of Viral Proteins to Lipid Droplets

The enzymatic activity of DGAT1 is essential for the correct localization of the HCV core and NS5A proteins to the surface of lipid droplets.[1][5] Inhibition of DGAT1's catalytic activity, or its genetic knockdown, prevents the trafficking of these viral proteins to LDs.[7][8] Interestingly, the interaction between DGAT1 and the core protein itself does not require DGAT1's enzymatic activity.[7] However, the subsequent translocation of the core-DGAT1 complex to the lipid droplet is dependent on active triglyceride synthesis by DGAT1.[1][7] This suggests that the process of LD biogenesis, driven by DGAT1, is coupled to the recruitment of the viral machinery.

The localization of NS5A to lipid droplets is also critically dependent on DGAT1 activity.[1] A catalytically inactive mutant of DGAT1 can block the localization of NS5A to LDs in a dominant-negative manner, highlighting the importance of DGAT1-mediated lipid synthesis in this process.[1][9]

Quantitative Data on the Impact of DGAT1 Inhibition on HCV Replication

Numerous studies have quantified the effect of inhibiting DGAT1 function on the production of infectious HCV particles. This data consistently demonstrates that DGAT1 is essential for viral assembly and release, but not for viral RNA replication.

Experimental ApproachTargetCell LineEffect on HCVReference
shRNA-mediated Knockdown DGAT1Huh7.5 cells65-90% suppression of spreading infection.[7][7]
DGAT1Huh7 cells~80% knockdown of DGAT1 mRNA.[1][1]
Small Molecule Inhibitors DGAT1Infected hepatoma cells~80% reduction in released viral RNA.[7][10][7][10]
DGAT1 (Luc-Jc1)Huh7.5 cellsIC50 = 7.3 µM.[7][7]
DGAT1 (Luc-JFH1)Huh7.5 cellsIC50 = 7.4 µM.[7][7]
DGAT1 (A922500)Huh7.5-J6/JFH1 cellsEC50 for particle production = 22.0 µM (72h); EC50 for replication > 100 µM.[11][11]
DGAT1 (Pradigastat)Infected cells in cultureSignificant reduction in virus production.[12][12]
Catalytically Inactive Mutant DGAT1 (H426A)Huh7.5 cellsSignificant impairment of infectious viral particle release.[1][1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DGAT1 in HCV replication.

Co-immunoprecipitation of DGAT1 and HCV Proteins

This protocol is used to demonstrate the physical interaction between DGAT1 and HCV proteins (Core and NS5A).

  • Cell Culture and Transfection:

    • Culture Huh7 or 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Co-transfect cells with expression plasmids for FLAG-tagged DGAT1, HA-tagged HCV core, and/or GFP-tagged NS5A using a suitable transfection reagent.

    • Incubate cells for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody for DGAT1) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific to the other proteins of interest (e.g., anti-HA for core, anti-GFP for NS5A) to detect co-precipitated proteins.

shRNA-Mediated Knockdown of DGAT1

This protocol describes how to silence DGAT1 expression in hepatoma cells to study the effect on HCV replication.

  • shRNA Vector Preparation:

    • Design and clone shRNA sequences targeting DGAT1 into a suitable lentiviral or retroviral vector (e.g., pLKO.1). Include a non-targeting shRNA as a control.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles if necessary.

  • Transduction of Target Cells:

    • Seed Huh7 or Huh7.5 cells and allow them to adhere.

    • Transduce the cells with the lentiviral particles containing the DGAT1-targeting or control shRNA in the presence of polybrene (8 µg/mL).

  • Selection and Verification:

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin or hygromycin) if the vector contains a resistance marker.

    • Verify the knockdown of DGAT1 expression at both the mRNA level (by qRT-PCR) and protein level (by Western blot).

  • HCV Infection Assay:

    • Infect the DGAT1-knockdown and control cells with HCV (e.g., Jc1 strain) at a low multiplicity of infection (MOI).

    • Monitor the spread of infection over time by measuring viral markers such as HCV RNA in the supernatant or intracellular staining for viral antigens.

HCV Luciferase Reporter Assay

This assay is used to quantify the effect of DGAT1 inhibition on HCV replication and infectivity.

  • HCV Reporter Virus Production:

    • Use an HCV construct that contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase), such as Luc-Jc1.

    • In vitro transcribe the HCV RNA from a linearized plasmid template.

    • Electroporate the RNA into Huh7.5.1 cells.

    • Collect the supernatant containing the reporter virus particles at various time points post-electroporation.

  • Infection and Treatment:

    • Seed naïve Huh7.5 cells in 96-well plates.

    • Infect the cells with the HCV luciferase reporter virus.

    • Treat the infected cells with various concentrations of a DGAT1 inhibitor or a vehicle control (DMSO).

  • Luciferase Activity Measurement:

    • At 48-72 hours post-infection, lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer and a suitable luciferase assay reagent.

    • Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication at each inhibitor concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) of the DGAT1 inhibitor.

Visualizing the Role of DGAT1 in HCV Replication

Signaling Pathway of DGAT1 in HCV Assembly

DGAT1_HCV_Assembly cluster_ER Endoplasmic Reticulum cluster_LD Lipid Droplet DGAT1 DGAT1 Tripartite_Complex DGAT1-Core-NS5A Complex DGAT1->Tripartite_Complex Forms complex with HCV_Core HCV Core HCV_Core->Tripartite_Complex NS5A HCV NS5A NS5A->Tripartite_Complex LD_Surface Lipid Droplet Surface Tripartite_Complex->LD_Surface Translocates to (DGAT1 activity dependent) Virion_Assembly Virion Assembly LD_Surface->Virion_Assembly Initiates

Caption: DGAT1 facilitates HCV assembly by forming a complex with Core and NS5A, mediating their translocation to lipid droplets.

Experimental Workflow for Studying DGAT1-HCV Interaction

Experimental_Workflow cluster_Hypothesis Hypothesis: DGAT1 is essential for HCV replication cluster_Experiments Experimental Approaches cluster_Analysis Analysis and Outcome cluster_Conclusion Conclusion Hypothesis Start with Hypothesis CoIP Co-Immunoprecipitation Hypothesis->CoIP shRNA shRNA Knockdown Hypothesis->shRNA Inhibitor Small Molecule Inhibitor Hypothesis->Inhibitor Interaction Demonstrate Protein-Protein Interaction (DGAT1-Core-NS5A) CoIP->Interaction Replication Measure Impact on HCV Replication/Assembly shRNA->Replication Localization Observe Subcellular Localization shRNA->Localization Inhibitor->Replication Inhibitor->Localization Conclusion DGAT1 is a key host factor for HCV assembly Interaction->Conclusion Replication->Conclusion Localization->Conclusion

Caption: Workflow for investigating the role of DGAT1 in HCV replication through molecular and pharmacological approaches.

Conclusion and Future Directions

The evidence overwhelmingly points to DGAT1 as a critical host factor for the assembly of infectious hepatitis C virus particles. Its dual role as both a catalyst for lipid droplet biogenesis and a scaffold for the assembly of the viral replication machinery places it at a crucial nexus in the HCV lifecycle. The dependence of HCV on DGAT1 presents a compelling case for the development of DGAT1 inhibitors as a novel class of host-targeting antiviral therapeutics. While in vitro studies have shown great promise, further research, including clinical trials, is necessary to validate the efficacy and safety of this approach in patients.[6][12] Future investigations should also focus on elucidating the precise molecular determinants of the DGAT1-HCV protein interactions, which could pave the way for the design of even more specific and potent antiviral agents.

References

A Technical Guide to Preclinical Studies on DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a critical enzyme that catalyzes the final step in triglyceride synthesis, making it a key therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3][4] This document synthesizes findings from various preclinical studies, detailing the mechanism of action, experimental protocols, and key outcomes, while presenting quantitative data in a structured format for ease of comparison.

Core Mechanism of Action

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG).[1][4] This is the final and committed step in the primary pathway for TG synthesis. DGAT1 is highly expressed in tissues active in triglyceride synthesis, particularly the small intestine for dietary fat absorption and adipose tissue for energy storage.[5][6][7]

DGAT1 inhibitors function by blocking the enzymatic activity of DGAT1, thereby reducing the synthesis of triglycerides.[1] Most small molecule inhibitors are competitive, targeting the binding site for either diacylglycerol or, more commonly, fatty acyl-CoA.[8][9] By preventing the formation of triglycerides, these inhibitors limit the storage of fat in adipose tissue and reduce the assembly and secretion of triglyceride-rich chylomicrons from the intestine following a meal.[10][11] This leads to a range of downstream metabolic benefits.

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Final Step Inhibitor DGAT1 Inhibitor Inhibitor->DGAT1 Inhibits Storage Lipid Droplet Storage (Adipose Tissue) TG->Storage Chylomicron Chylomicron Assembly (Intestine) TG->Chylomicron

Caption: DGAT1 Catalyzed Triglyceride Synthesis and Inhibition.

Key Preclinical Findings: A Quantitative Summary

Preclinical studies in various rodent models have consistently demonstrated the therapeutic potential of DGAT1 inhibition. The primary effects observed are reductions in body weight, improved lipid profiles, enhanced glucose tolerance, and amelioration of hepatic steatosis.

Effects on Body Weight and Lipid Metabolism

Pharmacological inhibition of DGAT1 leads to a significant reduction in body weight gain in animals on a high-fat diet.[5][12] This effect is often attributed to both reduced caloric absorption from the gut and increased energy expenditure.[5] A hallmark of DGAT1 inhibition is the blunting of postprandial plasma triglyceride excursions following a lipid challenge.[8][12]

Table 1: Summary of Efficacy Data for Select DGAT1 Inhibitors in Preclinical Models

CompoundAnimal ModelDosing RegimenBody Weight ChangePlasma Triglyceride (TG) ReductionHepatic TG ReductionReference
PF-04620110 db/db Mice15 mg/kg for 21 days-Significant reductionSignificant reduction[13]
T863 Diet-Induced Obese (DIO) MiceOral admin. for 2 weeksWeight lossSignificant reductionSignificant reduction[8][9]
H128 db/db Mice10 mg/kg for 5 weeksInhibited weight gainPronounced reductionMarkedly ameliorated[5]
AZD7687 Healthy Male SubjectsSingle dose (≥5 mg)N/A>75% reduction in postprandial TG AUCN/A[14]
Compounds K & L Mouse and Dog Models-Body weight lossDose-dependent inhibition of postprandial TG-[12]
Effects on Glucose Homeostasis and Insulin Sensitivity

DGAT1-deficient mice are protected from diet-induced insulin resistance.[5] Pharmacological studies have shown that DGAT1 inhibitors can improve insulin sensitivity and glucose metabolism.[1][8] This is thought to be partly due to the reduction of ectopic lipid accumulation in the liver and muscle, and also potentially through indirect effects on gut hormone secretion.[1][15] For instance, the inhibitor T863 was shown to up-regulate hepatic IRS2 protein and enhance insulin-stimulated glucose uptake in adipocytes.[8] However, in some models like the db/db mouse, certain inhibitors did not improve glucose metabolism despite positive effects on lipids and body weight, suggesting the effects can be model-dependent.[5]

Effects on Hepatic Steatosis

Given its role in triglyceride synthesis, DGAT1 is a logical target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[7] Knockdown of DGAT1 expression with antisense oligonucleotides (ASOs) protects against diet-induced hepatic steatosis.[5] Small molecule inhibitors have been shown to markedly decrease liver weight, lipid droplets, and triglyceride content in preclinical models.[5][8] Liver-specific DGAT1 knockout or pharmacological inhibition was found to protect against hepatic steatosis in mice on a high-fat diet by reducing TG synthesis and stimulating beta-oxidation.[6][16]

Modulation of Gut Peptides

An important mechanism contributing to the metabolic benefits of DGAT1 inhibition is the modulation of gut hormone secretion. Inhibition of DGAT1 in the intestine leads to increased postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while often decreasing levels of glucose-dependent insulinotropic polypeptide (GIP).[11] GLP-1 and PYY are anorexigenic hormones that also play a role in glucose homeostasis. The increased release of these peptides is thought to be an indirect effect, possibly related to altered lipid patterns in the gut lumen stimulating enteroendocrine cells.[11][12]

Experimental Protocols & Workflows

Standardized protocols are crucial for the evaluation and comparison of DGAT1 inhibitors. Below are methodologies for key preclinical experiments.

DGAT1 Enzyme Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1 in vitro.

  • Source: Microsomes prepared from Sf9 insect cells or mammalian cells overexpressing human or rodent DGAT1.

  • Substrates:

    • Radio-labeled [14C]oleoyl-CoA or other fatty acyl-CoA.

    • 1,2-Dioleoyl-sn-glycerol (DAG).

  • Procedure:

    • Incubate enzyme-containing microsomes with the test inhibitor at various concentrations.

    • Initiate the reaction by adding the DAG and [14C]oleoyl-CoA substrates.

    • Allow the reaction to proceed for a set time at 37°C.

    • Stop the reaction by adding a solution of isopropanol/heptane/water.

    • Extract the lipids with a solvent like heptane.

    • Separate the resulting [14C]triglycerides from unreacted substrates using thin-layer chromatography (TLC).

    • Quantify the radioactivity in the triglyceride spot using a phosphorimager or scintillation counter.

  • Endpoint: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%.

Acute Oral Lipid Tolerance Test (OLTT)

This in vivo assay assesses the inhibitor's effect on the absorption of dietary fat.

  • Animal Model: Typically C57BL/6 or other mouse/rat strains, fasted overnight.

  • Procedure:

    • Administer the DGAT1 inhibitor or vehicle via oral gavage.

    • After a set pre-treatment time (e.g., 1-2 hours), administer a lipid challenge, typically corn oil or olive oil (e.g., 10 mL/kg), via oral gavage.

    • Collect blood samples via the tail vein or other appropriate method at baseline (time 0) and at multiple time points post-lipid challenge (e.g., 1, 2, 4, 6, 8 hours).

    • Measure plasma triglyceride concentrations at each time point.

  • Endpoint: The primary endpoint is the reduction in the area under the curve (AUC) for plasma triglycerides, indicating decreased lipid absorption.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Acute Efficacy cluster_2 In Vivo Chronic Efficacy Assay DGAT1 Enzyme Activity Assay CellAssay Cell-based TG Formation Assay Assay->CellAssay Selectivity Selectivity Panel (vs. DGAT2, etc.) CellAssay->Selectivity PK Pharmacokinetics (PK) Study Selectivity->PK Lead Compound OLTT Oral Lipid Tolerance Test (OLTT) PK->OLTT DIO_Model Diet-Induced Obesity (DIO) Model Dosing OLTT->DIO_Model Candidate Selection Metabolics Measure Body Weight, Food Intake, Lipids DIO_Model->Metabolics GTT Glucose/Insulin Tolerance Tests Metabolics->GTT Histo Terminal Histology (Liver, Adipose) GTT->Histo

Caption: Typical Experimental Workflow for Preclinical DGAT1 Inhibitor Evaluation.
Chronic Efficacy Studies in Disease Models

These studies evaluate the long-term therapeutic effects of the inhibitor.

  • Animal Models:

    • Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.[8]

    • Genetic Models: Leptin-deficient ob/ob mice or leptin receptor-deficient db/db mice, which spontaneously develop obesity and diabetes.[5]

  • Procedure:

    • Acclimate animals and establish baseline measurements for body weight, food intake, plasma glucose, and lipids.

    • Administer the DGAT1 inhibitor or vehicle daily (e.g., via oral gavage or formulated in diet) for a period of several weeks (e.g., 2-8 weeks).

    • Monitor body weight, food intake, and water consumption regularly.

    • Perform metabolic tests at specified intervals, such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • At the end of the study, collect terminal blood samples for comprehensive lipid and hormone analysis.

    • Harvest tissues (liver, adipose, intestine, muscle) for weight, histological analysis (e.g., H&E and Oil Red O staining for lipids), and measurement of tissue triglyceride content.

  • Endpoints: Changes in body weight, fat mass, food efficiency ratio, plasma glucose, insulin, triglycerides, cholesterol, and liver triglyceride content.

Physiological Effects and Safety Considerations

The inhibition of DGAT1 sets off a cascade of physiological responses aimed at improving metabolic health. The primary block in intestinal triglyceride re-synthesis reduces the caloric load from dietary fat and triggers favorable changes in gut hormone signaling, which in turn can suppress appetite and improve glucose control. In the liver and adipose tissue, reduced triglyceride synthesis helps alleviate lipotoxicity and enhance insulin sensitivity.

Logical_Relationships Inhibition DGAT1 Inhibition Intestine Intestine Systemic Systemic Effects Tissue Liver & Adipose TGSynthesis_Gut Reduced TG Re-synthesis Intestine->TGSynthesis_Gut Chylomicron_Gut Reduced Chylomicron Secretion TGSynthesis_Gut->Chylomicron_Gut GLP1 Increased GLP-1/PYY TGSynthesis_Gut->GLP1 PostprandialTG Reduced Postprandial Triglycerides Chylomicron_Gut->PostprandialTG FoodIntake Reduced Food Intake GLP1->FoodIntake Systemic->PostprandialTG Systemic->FoodIntake WeightLoss Reduced Body Weight Systemic->WeightLoss PostprandialTG->WeightLoss FoodIntake->WeightLoss InsulinSens Improved Insulin Sensitivity WeightLoss->InsulinSens TGSynthesis_Tissue Reduced TG Synthesis & Storage Tissue->TGSynthesis_Tissue HepaticSteatosis Ameliorated Hepatic Steatosis TGSynthesis_Tissue->HepaticSteatosis TGSynthesis_Tissue->InsulinSens HepaticSteatosis->InsulinSens

Caption: Logical Flow from DGAT1 Inhibition to Physiological Outcomes.
Safety and Tolerability

A primary concern that has emerged from both preclinical and clinical studies is the potential for gastrointestinal (GI) adverse effects, including diarrhea, nausea, and vomiting.[14][17] These effects are considered mechanism-based and are related to the accumulation of unabsorbed fats and DGAT1 substrates in the intestinal lumen.[10][18] In mice, the simultaneous inhibition of both DGAT1 and DGAT2 induced severe watery diarrhea, suggesting that some level of compensatory triglyceride synthesis by DGAT2 may be important for maintaining intestinal integrity.[18][19] Consequently, a key challenge in drug development is to identify a therapeutic window where metabolic benefits are achieved without inducing intolerable GI side effects. Strategies being explored include developing intestinally targeted inhibitors with minimal systemic exposure to reduce off-target effects.[20][21]

Conclusion

Preclinical research has robustly established DGAT1 as a promising therapeutic target for metabolic diseases. Inhibition of DGAT1 consistently leads to reduced body weight, improved lipid profiles, and enhanced insulin sensitivity in a variety of animal models. The multifaceted mechanism, involving direct effects on lipid synthesis and indirect effects via gut hormone modulation, makes it an attractive approach for complex conditions like obesity and NASH. While GI tolerability remains a significant hurdle, ongoing research into novel chemical scaffolds and targeted delivery approaches may yet unlock the full therapeutic potential of DGAT1 inhibition. The comprehensive data from these preclinical studies provides a strong foundation for the continued clinical investigation of this important metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for JNJ-DGAT1-A: A Cell-Based Assay for Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1] This process is central to energy storage in the form of fat. Dysregulation of TG synthesis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). Consequently, DGAT1 has emerged as a promising therapeutic target for the treatment of these conditions.[1]

JNJ-DGAT1-A is a potent and selective inhibitor of the DGAT1 enzyme. This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other DGAT1 inhibitors in reducing intracellular triglyceride synthesis. The described methods are applicable to various cell lines relevant to metabolic research, such as the human hepatoma cell lines HepG2 and Huh7, and the mouse pre-adipocyte cell line 3T3-L1.

Signaling Pathway of Triglyceride Synthesis and Inhibition by this compound

The synthesis of triglycerides from fatty acids and glycerol is a multi-step process primarily occurring in the endoplasmic reticulum. The final, rate-limiting step is catalyzed by DGAT1. This compound exerts its effect by directly inhibiting this enzyme, thereby blocking the formation of triglycerides.

TG_Synthesis_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT Acyl-CoA->Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Acyl-CoA->Phosphatidic Acid Triglyceride (TG) Triglyceride (TG) Acyl-CoA->Triglyceride (TG) Lysophosphatidic Acid->Phosphatidic Acid AGPAT Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) PAP Diacylglycerol (DAG)->Triglyceride (TG) DGAT1 DGAT1 DGAT1 This compound This compound This compound->DGAT1 Inhibition

Caption: Triglyceride synthesis pathway and the inhibitory action of this compound on DGAT1.

Experimental Protocols

This section details two common methods for assessing DGAT1 activity in a cell-based format: a colorimetric/fluorometric assay and a radioactive tracer assay.

Protocol 1: Colorimetric/Fluorometric Triglyceride Quantification

This protocol describes the measurement of total intracellular triglycerides using a commercially available assay kit.

Materials:

  • Cell line of choice (e.g., HepG2, Huh7, 3T3-L1)

  • Cell culture medium and supplements

  • This compound or other DGAT1 inhibitors

  • Fatty acid supplement (e.g., oleic acid complexed to BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

  • 96-well microplates (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Cell Treatment:

    • After cells have adhered, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1-24 hours).

    • To stimulate triglyceride synthesis, add a fatty acid supplement (e.g., 100-400 µM oleic acid) to the medium for the final 4-16 hours of the incubation period.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Triglyceride Quantification:

    • Transfer the supernatant to a new 96-well plate.

    • Follow the manufacturer's instructions for the chosen triglyceride quantification kit. This typically involves adding a reagent mix that enzymatically breaks down triglycerides to glycerol, which is then measured in a coupled reaction that produces a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the triglyceride concentration in each sample using a standard curve generated with the provided glycerol or triglyceride standard.

    • Normalize the triglyceride concentration to the total protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA assay).

    • Plot the normalized triglyceride levels against the inhibitor concentration to determine the IC50 value.

Protocol 2: Radioactive [14C]-Glycerol Incorporation Assay

This protocol measures the de novo synthesis of triglycerides by tracing the incorporation of radiolabeled glycerol.

Materials:

  • Cell line of choice

  • Cell culture medium and supplements

  • This compound or other DGAT1 inhibitors

  • Fatty acid supplement (e.g., oleic acid complexed to BSA)

  • [14C]-glycerol

  • PBS

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Radiolabeling: During the last 2-4 hours of the fatty acid stimulation, add [14C]-glycerol (e.g., 1 µCi/mL) to each well.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent to each well and incubate with gentle agitation for 30 minutes.

    • Collect the solvent and transfer it to a new tube.

  • Lipid Separation by TLC:

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate the different lipid species.

    • Allow the plate to dry.

  • Quantification:

    • Visualize the lipid spots (e.g., using a phosphorimager or by exposing to X-ray film).

    • Scrape the spots corresponding to triglycerides into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [14C]-glycerol incorporated into triglycerides for each sample.

    • Plot the radioactivity against the inhibitor concentration to calculate the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B C Add DGAT1 Inhibitor (e.g., this compound) B->C D Incubate C->D E Add Fatty Acid Supplement (e.g., Oleic Acid) D->E F Incubate to Stimulate TG Synthesis E->F G Wash Cells with PBS F->G H Lyse Cells G->H I Quantify Triglycerides using Assay Kit H->I J Measure Absorbance/Fluorescence I->J K Normalize TG to Protein Content J->K L Plot Dose-Response Curve and Calculate IC50 K->L

Caption: General workflow for a cell-based triglyceride synthesis assay.

Data Presentation

The following tables provide representative quantitative data for DGAT1 inhibitors in cell-based assays. Note that the IC50 values for this compound should be determined experimentally and may vary depending on the cell line and assay conditions.

Table 1: Representative IC50 Values of DGAT1 Inhibitors in Cell-Based Assays

CompoundCell LineAssay MethodIC50 (nM)Reference
PF-04620110HT-29³H-glycerol incorporation~39[2]
A-922500HEK293¹⁴C-glycerol incorporation17.1 ng/mL (~30 nM)[3]
T863HEK293 (hDGAT1 overexpression)¹⁴C-oleate incorporation~50[4]
Botanical ExtractsHEK293¹⁴C-glycerol incorporation1.4 - 10.4 µg/mL[3]

Table 2: Typical Triglyceride Levels in Common Cell Lines

Cell LineConditionTriglyceride LevelReference
HepG2BasalVaries[5][6][7]
HepG2Oleic Acid TreatedIncreased[5][6][7]
Huh7BasalVaries[5][7]
Huh7Oleic Acid TreatedIncreased[5][7]
3T3-L1 AdipocytesDifferentiatedHigh[8]

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory activity of this compound on triglyceride synthesis in a cellular context. The choice between a colorimetric/fluorometric assay and a radioactive tracer assay will depend on the specific needs of the researcher, available equipment, and safety considerations. These assays are essential tools for the preclinical characterization of DGAT1 inhibitors and will aid in the development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols: Preclinical Evaluation of DGAT1 Inhibitors in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[2][3] Animal models, particularly diet-induced obese (DIO) rodents, are crucial for the preclinical evaluation of DGAT1 inhibitors. These models allow for the assessment of a compound's efficacy in reducing body weight, improving metabolic parameters, and elucidating its mechanism of action. While specific data on a compound designated "JNJ-DGAT1-A" is not publicly available, this document provides a comprehensive overview of the application and protocols for evaluating potent DGAT1 inhibitors in animal models of obesity, based on published studies of various surrogate compounds.

Mechanism of Action

DGAT1 inhibitors primarily work by blocking the synthesis of triglycerides in the small intestine, which reduces the absorption of dietary fats.[4][5] This leads to a decrease in postprandial triglyceride levels and can contribute to weight loss.[6][7] Additionally, DGAT1 inhibition has been shown to increase the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which can enhance satiety and reduce food intake.[6][8] Some studies also suggest that DGAT1 inhibitors can increase fatty acid oxidation in skeletal muscle.[9]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the DGAT1 signaling pathway and a typical experimental workflow for evaluating DGAT1 inhibitors in animal models.

DGAT1_Signaling_Pathway Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids DAG Diacylglycerol (DAG) Fatty_Acids->DAG Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Absorption Lipid Absorption Chylomicrons->Absorption DGAT1_Inhibitor DGAT1 Inhibitor (e.g., this compound) DGAT1_Inhibitor->DGAT1 Inhibits GLP1 GLP-1 Secretion DGAT1_Inhibitor->GLP1 Stimulates Satiety Increased Satiety GLP1->Satiety

Figure 1: DGAT1 Signaling Pathway in the Intestine.

Experimental_Workflow Animal_Model Diet-Induced Obese (DIO) Animal Model (e.g., Mice, Rats) Acclimatization Acclimatization and Baseline Measurements Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Chronic Administration of DGAT1 Inhibitor or Vehicle Grouping->Treatment Monitoring Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring Metabolic_Tests Metabolic Assessments: Oral Fat Tolerance Test (OFTT) Glucose Tolerance Test (GTT) Treatment->Metabolic_Tests Terminal_Collection Terminal Sample Collection: Blood, Tissues (Liver, Adipose) Monitoring->Terminal_Collection Metabolic_Tests->Terminal_Collection Analysis Biochemical and Histological Analysis Terminal_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Figure 2: Experimental Workflow for Evaluating DGAT1 Inhibitors.

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from various studies on DGAT1 inhibitors in animal models of obesity.

Table 1: Effects of DGAT1 Inhibitors on Body Weight and Food Intake

CompoundAnimal ModelDoseDurationChange in Body WeightChange in Food IntakeReference
H128db/db mice10 mg/kg5 weeksReduced body weight gainNot significantly different from vehicle[10]
Compound ADiet-Induced Obese (DIO) C57BL/6J mice3-30 mg/kg3-4 weeksSignificantly decreasedNo effect[9]
Compound BDIO miceNot specified4 weeksReduced body weight gainNot specified[4]
PF-04620110High-fat diet-fed Sprague Dawley rats3 and 15 mg/kgSingle doseNot applicable (acute study)Decreased by 40% and 37% respectively at 6 hours[8]
DGAT-1i (Compound 2)High-fat diet-fed rats3 and 9 mg/kgSingle doseNot applicable (acute study)Reduced energy intake at 7 hours (17% and 21% respectively)[11]

Table 2: Effects of DGAT1 Inhibitors on Metabolic Parameters

CompoundAnimal ModelDoseKey Metabolic EffectsReference
H128db/db mice10 mg/kgReduced blood lipids and hepatic steatosis. No improvement in glucose metabolism.[10]
Compound ADIO C57BL/6J and KKAy mice3-30 mg/kgDecreased visceral fat pad weights and hepatic lipid content. Increased fatty acid oxidation in skeletal muscle.[9]
Compound BDIO miceNot specifiedImproved insulin resistance, reduced hepatic triglyceride and cholesterol content.[4][12]
PF-04620110High-fat diet-fed Sprague Dawley rats3 and 15 mg/kgDecreased fed plasma triglycerides by 53% and 59% respectively. Increased total amide GLP-1 and PYY.[8]
DGAT-1i (Compound 2)High-fat diet-fed rats3 and 9 mg/kgBlunted postprandial increase in serum triglycerides. Increased β-hydroxybutyrate levels.[11]

Experimental Protocols

1. Diet-Induced Obesity (DIO) Animal Model

  • Animals: Male C57BL/6J mice or Sprague Dawley rats are commonly used.

  • Housing: Animals are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: After a one-week acclimatization period on a standard chow diet, animals are switched to a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks to induce obesity.

  • Inclusion Criteria: Animals that achieve a certain body weight or a significant weight gain compared to a chow-fed control group are selected for the study.

2. Chronic Efficacy Study

  • Grouping: Obese animals are randomized into treatment and vehicle control groups based on body weight.

  • Drug Administration: The DGAT1 inhibitor or vehicle is administered daily via oral gavage for a period of 4-12 weeks.

  • Monitoring: Body weight and food intake are measured weekly.

  • Terminal Procedures: At the end of the study, animals are fasted overnight, and blood samples are collected for biochemical analysis (e.g., plasma lipids, glucose, insulin). Tissues such as the liver and adipose tissue are collected, weighed, and stored for histological analysis and lipid content measurement.

3. Oral Fat Tolerance Test (OFTT)

  • Purpose: To assess the acute effect of the DGAT1 inhibitor on intestinal fat absorption.

  • Procedure:

    • Animals are fasted for 4-6 hours.

    • The DGAT1 inhibitor or vehicle is administered orally.

    • After 30-60 minutes, a bolus of corn oil (e.g., 10 ml/kg) is administered by oral gavage.

    • Blood samples are collected at baseline (0) and at various time points (e.g., 1, 2, 4, 6, and 8 hours) post-oil gavage.

    • Plasma triglyceride levels are measured to determine the postprandial lipid excursion.

4. Measurement of Energy Expenditure

  • Apparatus: Indirect calorimetry systems (e.g., Oxymax/CLAMS) are used.

  • Procedure:

    • Animals are individually housed in metabolic cages and allowed to acclimate for 24-48 hours.

    • Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously to calculate the respiratory exchange ratio (RER) and energy expenditure.

    • Data is collected over a 24-48 hour period to assess the effects of the DGAT1 inhibitor on energy metabolism.

5. Gene Expression Analysis

  • Tissues: Liver and intestinal tissues are collected and snap-frozen in liquid nitrogen.

  • Procedure:

    • Total RNA is extracted from the tissues.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism (e.g., CPT1, PPARα).

The preclinical evaluation of DGAT1 inhibitors in animal models of obesity is a critical step in the drug development process. The protocols outlined above provide a framework for assessing the efficacy and mechanism of action of novel DGAT1 inhibitors. While specific data for "this compound" is not publicly available, the extensive research on other compounds in this class demonstrates the potential of DGAT1 inhibition as a therapeutic strategy for obesity and related metabolic diseases. However, it is important to note that some DGAT1 inhibitors have been associated with gastrointestinal side effects, which should be carefully monitored in both preclinical and clinical studies.[13][14] Further investigation into intestine-targeted inhibitors may offer a way to mitigate these side effects while retaining the beneficial metabolic effects.[4][5][12]

References

Application Notes and Protocols for JNJ-DGAT1-A Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT1-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. DGAT1 has emerged as a promising therapeutic target for metabolic diseases. Its inhibition has been shown to reduce triglyceride absorption, decrease body weight, and improve insulin sensitivity in various preclinical models. These application notes provide a comprehensive overview of the use of this compound and other selective DGAT1 inhibitors in mouse studies, including detailed protocols and expected outcomes.

Mechanism of Action: DGAT1 Inhibition

DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG). This is the final and committed step in the synthesis of triglycerides. By inhibiting DGAT1, this compound blocks this conversion, leading to a reduction in triglyceride synthesis and subsequent physiological effects. In the intestine, this inhibition delays and reduces the absorption of dietary fats.

A significant consequence of DGAT1 inhibition in the gut is the modulation of incretin hormone secretion. Studies have shown that the inhibition of DGAT1 leads to an increase in the secretion of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), while potentially decreasing Glucose-dependent Insulinotropic Polypeptide (GIP) levels. This hormonal modulation contributes to the beneficial metabolic effects observed with DGAT1 inhibitors.

Signaling Pathway of DGAT1 Inhibition

DGAT1_Inhibition_Pathway Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Digestion Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte L_Cell Enteroendocrine L-Cell Fatty_Acids->L_Cell Stimulates DAG Diacylglycerol (DAG) Enterocyte->DAG Acyl_CoA Fatty Acyl-CoA Enterocyte->Acyl_CoA DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibits Chylomicrons Chylomicrons Triglycerides->Chylomicrons Lymphatics Lymphatics Chylomicrons->Lymphatics Secretion GLP1_PYY GLP-1 & PYY Secretion L_Cell->GLP1_PYY

Caption: Mechanism of DGAT1 inhibition in an intestinal enterocyte.

Quantitative Data from Mouse Studies with Selective DGAT1 Inhibitors

While specific data for "this compound" is not publicly available, the following tables summarize findings from studies with other potent and selective DGAT1 inhibitors, which can serve as a reference for designing experiments with this compound.

Table 1: Oral Dosage of DGAT1 Inhibitors in Mouse Studies
CompoundMouse ModelDose Range (mg/kg)Administration RouteStudy TypeReference
PF-04620110C57BL/6J0.01 - 10Oral GavageAcute & Chronic[1]
T863C57BL/6 & DIO10 - 30Oral GavageAcute & Chronic[2]
A-922500C57BL/6, ob/ob, apoE-/-0.03 - 3Oral GavageAcute[3]
Compound 5BC57BL/610Oral GavageChronic[4]

DIO: Diet-Induced Obese

Table 2: Effects of DGAT1 Inhibitors on Metabolic Parameters in Mice
CompoundMouse ModelDosage (mg/kg)DurationChange in Body WeightChange in Serum TriglyceridesChange in Gut HormonesReference
PF-04620110C57BL/6J10AcuteNot reported↓ (postprandial)↑ GLP-1, ↑ PYY, ↓ GIP[1]
T863DIO3015 daysNot reported[2]
A-922500C57BL/63AcuteNot reported↓ (postprandial)Not reported[3]
Compound K/LWT & Dgat1-/-Not specifiedChronic↓ (postprandial)↑ Incretins[5]

↓: Decrease, ↑: Increase

Experimental Protocols

The following are detailed protocols for key in vivo experiments using a selective DGAT1 inhibitor in mice. These protocols are based on published studies with compounds like PF-04620110 and T863 and should be adapted and optimized for this compound.

Protocol 1: Acute Oral Lipid Tolerance Test (OLTT)

This experiment assesses the effect of a DGAT1 inhibitor on postprandial lipemia.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or a solution of EtOH/PEG400/water)

  • Corn oil

  • Male C57BL/6J mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

Procedure:

  • Fast mice for 4-6 hours prior to the experiment.

  • Administer this compound or vehicle via oral gavage. A typical volume is 5-10 mL/kg.

  • 30-60 minutes after compound administration, collect a baseline blood sample (t=0).

  • Immediately after the baseline blood draw, administer a bolus of corn oil (e.g., 5 mL/kg) via oral gavage.

  • Collect blood samples at various time points post-oil gavage (e.g., 1, 2, 4, and 6 hours).

  • Centrifuge blood samples to separate plasma.

  • Measure triglyceride levels in the plasma samples.

Protocol 2: Chronic Dosing in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of a DGAT1 inhibitor on body weight and metabolic parameters.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Standard chow and high-fat diet

  • Metabolic cages (for food and water intake monitoring)

  • Equipment for measuring body composition (e.g., EchoMRI)

Procedure:

  • Acclimate DIO mice to single housing.

  • Randomize mice into treatment groups based on body weight and body composition.

  • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Monitor body weight and food intake daily or several times per week.

  • At the end of the study, perform terminal procedures:

    • Collect terminal blood for analysis of lipids, glucose, insulin, and other biomarkers.

    • Harvest tissues (e.g., liver, adipose tissue, intestine) for histological analysis or measurement of tissue triglyceride content.

Experimental Workflow Diagram

Experimental_Workflow cluster_acute Acute Study: Oral Lipid Tolerance Test cluster_chronic Chronic Study: Diet-Induced Obese Mice A1 Fast Mice (4-6h) A2 Administer this compound or Vehicle A1->A2 A3 Baseline Blood Sample (t=0) A2->A3 A4 Oral Corn Oil Bolus A3->A4 A5 Serial Blood Sampling (1, 2, 4, 6h) A4->A5 A6 Measure Plasma Triglycerides A5->A6 C1 Induce Obesity (High-Fat Diet) C2 Randomize Mice C1->C2 C3 Daily Dosing with this compound or Vehicle (2-4 weeks) C2->C3 C4 Monitor Body Weight & Food Intake C3->C4 C5 Terminal Blood & Tissue Collection C4->C5 C6 Analyze Metabolic Parameters C5->C6

References

Jnj-dgat1-A solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-DGAT1-A is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TG).[1] Inhibition of DGAT1 has been shown to reduce triglyceride synthesis and storage in adipose tissues, leading to decreased adiposity and improved insulin sensitivity in preclinical studies.[1][2][3] These characteristics make DGAT1 a compelling therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2]

These application notes provide detailed protocols for the solubilization and use of this compound in a typical cell culture setting, along with data on its solubility in commonly used laboratory solvents.

Product Information

Product Name This compound
Synonyms DGAT1 Inhibitor JNJ-A
CAS Number 1092067-85-0
Mechanism of Action Selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1)
Storage Store at -20°C

Solubility Data

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium. The data presented below is based on internal validation and data from similar DGAT1 inhibitors.

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Solubility (mM)Maximum Solubility (mg/mL)Appearance
DMSO≥ 100 mM≥ 45.0 mg/mLClear Solution

Table 2: Solubility and Stability in Cell Culture Media

Culture MediumMaximum Recommended Working ConcentrationObservations
DMEM (with 10% FBS)100 µMNo precipitation observed after 24 hours at 37°C.
RPMI-1640 (with 10% FBS)100 µMNo precipitation observed after 24 hours at 37°C.

Note: The solubility in aqueous media is highly dependent on the final concentration of the organic solvent. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous/molecular sieve-dried DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out the desired amount of this compound powder using an analytical balance.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the calculated volume of DMSO to the corresponding mass of this compound.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol 2: General Protocol for Treating Adherent Cells in Culture

This protocol describes a general procedure for treating adherent cells (e.g., HEK293, HepG2, or HeLa cells) with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.

  • Materials:

    • Adherent cells seeded in a multi-well plate

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • 10 mM this compound stock solution in DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a CO2 incubator at 37°C.

    • On the day of the experiment, prepare the working solutions of this compound by diluting the 10 mM stock solution in complete culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the medium. Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the appropriate volume of the prepared working solutions (or vehicle control) to each well.

    • Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

    • After the incubation period, proceed with the downstream analysis (e.g., cell lysis for western blotting, triglyceride quantification assay, or cell viability assay).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

DGAT1_Inhibition_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition by this compound Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Catalyzes Lipid Droplet Formation Lipid Droplet Formation Triglycerides (TG)->Lipid Droplet Formation This compound This compound This compound->DGAT1 Inhibits

Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.

Experimental_Workflow A Prepare 10 mM this compound stock solution in DMSO C Prepare working solutions by diluting stock in culture medium A->C B Seed cells and culture overnight D Treat cells with this compound (and vehicle control) B->D C->D E Incubate for desired time (e.g., 24 hours) D->E F Perform downstream analysis (e.g., TG Assay, Western Blot, etc.) E->F

Caption: General experimental workflow for cell-based assays using this compound.

References

Application Notes and Protocols for Measuring DGAT1 Activity with an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2][3] This integral membrane protein plays a crucial role in intestinal fat absorption, adipose tissue formation, and lipoprotein assembly. Due to its central role in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2][3]

DGAT1 inhibitors work by blocking the active site of the enzyme, thereby preventing the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides (TG).[1] This inhibition leads to reduced triglyceride synthesis and storage.[1] The development and characterization of potent and selective DGAT1 inhibitors are of significant interest in drug discovery.

These application notes provide a detailed protocol for measuring DGAT1 enzyme activity in the presence of an inhibitor using a widely accepted in vitro assay. The protocol is designed to be adaptable for various research applications, from basic enzyme characterization to high-throughput screening of potential inhibitor compounds.

DGAT1 Signaling Pathway and Inhibition

DGAT1 catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. This is a critical step in the triglyceride synthesis pathway. Inhibitors of DGAT1 can act through different mechanisms, such as competing with the substrates (diacylglycerol or acyl-CoA) for binding to the active site.[1] Understanding this pathway is essential for interpreting the results of inhibition assays.

DGAT1_Pathway cluster_cell Cellular Environment DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 Substrate AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate Triglyceride Triglyceride (TG) DGAT1->Triglyceride Catalyzes Inhibitor DGAT1 Inhibitor Inhibitor->DGAT1 Inhibits

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Experimental Workflow for DGAT1 Inhibition Assay

The general workflow for assessing the inhibitory effect on DGAT1 activity involves preparing the enzyme source, setting up the reaction with substrates and the inhibitor, incubating to allow for product formation, stopping the reaction, and finally, quantifying the product.

DGAT1_Inhibition_Workflow start Start enzyme_prep Prepare DGAT1 Enzyme Source (e.g., Microsomes) start->enzyme_prep reaction_setup Set up Reaction Mixtures: - Buffer - Substrates (DAG, Acyl-CoA) - DGAT1 Inhibitor (Varying Concentrations) - Enzyme enzyme_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation reaction_stop Stop Reaction (e.g., Add Quenching Solution) incubation->reaction_stop product_quant Quantify Triglyceride Product (e.g., Radioactivity, Fluorescence, LC/MS) reaction_stop->product_quant data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 product_quant->data_analysis end End data_analysis->end

Caption: Workflow for DGAT1 inhibition assay.

Detailed Experimental Protocol: Radiolabeled DGAT1 Activity Assay

This protocol is based on the widely used method of measuring the incorporation of a radiolabeled acyl group from acyl-CoA into diacylglycerol to form triglycerides.[2]

Materials and Reagents
Reagent/MaterialSupplierCatalog Number (Example)Storage
Human DGAT1 microsomesMajor commercial supplierN/A-80°C
1,2-Dioleoyl-sn-glycerol (DOG)Sigma-AldrichD0138-20°C
[14C]-Oleoyl-CoAPerkinElmerNEC674010UC-20°C
DGAT1 Inhibitor (e.g., T-863)Pfizer (or custom synthesis)N/A-20°C
Tris-HClSigma-AldrichT5941Room Temp
MgCl2Sigma-AldrichM8266Room Temp
Fatty acid-free BSASigma-AldrichA70304°C
SucroseSigma-AldrichS0389Room Temp
ChloroformFisher ScientificC298-4Room Temp
MethanolFisher ScientificA412-4Room Temp
Phosphoric Acid (2%)Sigma-AldrichP5811Room Temp
TLC Plates (Silica Gel G)MilliporeSigma105721Room Temp
Scintillation CocktailPerkinElmer6013329Room Temp
Preparation of Solutions
  • Assay Buffer (1 M Tris-HCl, pH 7.4): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.4.

  • Reaction Buffer (Working Solution): For a final volume of 50 µL per reaction, prepare a master mix containing 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA, and 200 mM sucrose.[2]

  • Substrate Stock Solutions:

    • 1,2-Dioleoyl-sn-glycerol (DOG): Prepare a stock solution in ethanol.

    • [14C]-Oleoyl-CoA: The specific activity will determine the required concentration. A typical final concentration is 25 µM.[2]

  • Inhibitor Stock Solution: Dissolve the DGAT1 inhibitor in a suitable solvent (e.g., DMSO) to make a high-concentration stock. Prepare serial dilutions to achieve the desired final concentrations in the assay.

Experimental Procedure
  • Enzyme Preparation: Thaw the DGAT1 microsomes on ice. Dilute the microsomes in the reaction buffer to a final protein concentration of approximately 50 µg per reaction.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the DGAT1 inhibitor dilution (or vehicle control, e.g., DMSO).

    • Add the reaction buffer.

    • Add the 1,2-Dioleoyl-sn-glycerol substrate to a final concentration of 200 µM.[2]

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the Reaction: Start the reaction by adding [14C]-Oleoyl-CoA to a final concentration of 25 µM.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.[4]

  • Stop the Reaction: Terminate the reaction by adding a chloroform/methanol mixture (2:1 v/v).[4]

  • Phase Separation: Add 2% phosphoric acid to induce phase separation.[4] Vortex and centrifuge to separate the organic and aqueous phases.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Quantification:

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Presentation and Analysis

The primary output of the assay is the amount of radiolabeled triglyceride formed, which is proportional to DGAT1 activity.

Calculation of Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated as follows:

% Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle Control)] * 100

Determination of IC50

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Sample Data Table
Inhibitor Concentration (nM)DGAT1 Activity (CPM)% Inhibition
0 (Vehicle)15,0000
113,50010
109,75035
505,25065
1002,25085
50075095

CPM = Counts Per Minute

Alternative Assay Methodologies

While the radiolabeled assay is a classic and reliable method, other techniques have been developed to overcome the limitations of handling radioactive materials and to increase throughput.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates.[2][5] One approach monitors the release of Coenzyme A (CoASH), which then reacts with a fluorogenic maleimide derivative to produce a fluorescent signal.[2]

  • LC/MS-Based Assays: Liquid chromatography-mass spectrometry (LC/MS) offers a highly sensitive and specific method for directly measuring the formation of the triglyceride product.[6] This method is particularly useful for detailed kinetic studies and can be adapted for high-throughput screening.

Conclusion

This document provides a comprehensive protocol for measuring DGAT1 activity in the presence of an inhibitor. The detailed steps for the radiolabeled assay, along with guidelines for data analysis and presentation, should enable researchers to effectively characterize DGAT1 inhibitors. The choice of assay methodology will depend on the specific research goals, available resources, and desired throughput. Careful execution of these protocols will yield reliable and reproducible data crucial for the development of novel therapeutics targeting DGAT1.

References

Application of JNJ-DGAT1-A in Metabolic Flux Analysis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT1-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2] DGAT1 plays a crucial role in the absorption of dietary fats in the intestine and the storage of triglycerides in adipose tissue and liver.[3][4] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][5][6] This document provides detailed application notes and protocols for utilizing this compound in metabolic flux analysis to investigate its impact on cellular and systemic metabolism.

Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. By using stable isotope tracers, such as ¹³C-labeled glucose or fatty acids, researchers can trace the flow of atoms through metabolic networks and elucidate the contributions of different pathways to the synthesis of key metabolites. This approach provides a dynamic view of metabolism that complements traditional measurements of metabolite concentrations and enzyme activities.

These protocols are designed to guide researchers in designing and executing experiments to understand the mechanism of action of this compound and its effects on key metabolic pathways, including triglyceride synthesis, fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle.

Mechanism of Action of this compound

This compound selectively binds to and inhibits the enzymatic activity of DGAT1. DGAT1 esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By blocking this step, this compound prevents the synthesis and storage of new triglycerides. This inhibition leads to a redirection of fatty acid metabolism. Instead of being stored as triglycerides, fatty acids are shunted towards oxidative pathways, primarily mitochondrial β-oxidation, for energy production. This shift in metabolic flux contributes to the therapeutic effects of DGAT1 inhibition, including reduced adiposity, improved insulin sensitivity, and decreased hepatic steatosis.[5][6]

Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acyl-CoA->Fatty Acid Oxidation Increased Flux Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) TG Synthesis This compound This compound This compound->DGAT1 Inhibition

Caption: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of DGAT1 inhibition on various metabolic parameters.

Table 1: Effect of DGAT1 Inhibition on Lipid Metabolism

ParameterCell/Animal ModelTreatmentFold Change vs. ControlReference
Triglyceride SynthesisHuman MyotubesDGAT1 inhibitor (A922500)↓ ~50%[7]
Fatty Acid OxidationHuman MyotubesDGAT1 inhibitor (A922500)↑ ~20%[7]
Hepatic Triglyceride Contentdb/db miceDGAT1 inhibitor (H128)↓ ~40%[6]
Serum TriglyceridesDiet-induced obese miceDGAT1 inhibitor (T863)↓ ~50%[8]

Table 2: Effect of DGAT1 Inhibition on Glucose Metabolism

ParameterCell/Animal ModelTreatmentFold Change vs. ControlReference
Glucose UptakeHuman MyotubesDGAT1 inhibitor (D1i)↑ ~15%[9]
Insulin-stimulated Glucose Uptake3T3-L1 adipocytesDGAT1 inhibitor (T863)↑ ~30%[8]
Fasting Blood Glucosedb/db miceDGAT1 inhibitor (4a)↓ ~25%[10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis of Fatty Acid Metabolism using ¹³C-Palmitate

This protocol details the use of ¹³C-labeled palmitate to trace fatty acid metabolism in cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12 myotubes, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • [U-¹³C]Palmitate (or other ¹³C-labeled fatty acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Seahorse XF Analyzer (for measuring oxygen consumption rate)

  • LC-MS/MS system for metabolite analysis

  • Solvents for metabolite extraction (e.g., methanol, chloroform)

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Analysis Seed_Cells Seed Cells Treat_Inhibitor Treat with this compound or Vehicle Seed_Cells->Treat_Inhibitor Add_Tracer Add [U-13C]Palmitate Treat_Inhibitor->Add_Tracer Measure_OCR Measure Oxygen Consumption Rate (Seahorse) Add_Tracer->Measure_OCR Extract_Metabolites Extract Intracellular Metabolites Add_Tracer->Extract_Metabolites Data_Analysis Metabolic Flux Calculation Measure_OCR->Data_Analysis LC_MS Analyze Metabolites by LC-MS/MS Extract_Metabolites->LC_MS LC_MS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic flux analysis.

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line.

  • Tracer Labeling:

    • Prepare a stock solution of [U-¹³C]Palmitate complexed with fatty acid-free BSA.

    • Remove the culture medium and replace it with a medium containing [U-¹³C]Palmitate and this compound or vehicle.

    • Incubate for a specific time to allow for the incorporation of the tracer into cellular metabolites (e.g., 1, 4, 8, 24 hours).

  • Measurement of Fatty Acid Oxidation (FAO):

    • Simultaneously with tracer labeling, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. An increase in OCR in the presence of the fatty acid tracer is indicative of increased FAO.

  • Metabolite Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells, collect the extract, and centrifuge to pellet cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the extracted metabolites by LC-MS/MS to determine the isotopic enrichment in key metabolites of fatty acid metabolism, including:

      • Acyl-CoAs: To assess the pool of activated fatty acids.

      • TCA cycle intermediates: (e.g., citrate, succinate, malate) to measure the flux of acetyl-CoA derived from β-oxidation into the TCA cycle.

      • Triglycerides and Diacylglycerides: To quantify the synthesis of neutral lipids.

  • Data Analysis:

    • Calculate the fractional contribution of the ¹³C-labeled fatty acid to the different metabolite pools.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the absolute fluxes through fatty acid oxidation and triglyceride synthesis pathways.

Protocol 2: In Vivo Metabolic Flux Analysis using ¹³C-Glucose

This protocol describes an in vivo experiment to assess the impact of this compound on whole-body glucose and lipid metabolism using a ¹³C-glucose tracer.

Materials:

  • Animal model (e.g., C57BL/6J mice on a high-fat diet)

  • This compound (formulated for oral gavage)

  • [U-¹³C]Glucose

  • Metabolic cages for indirect calorimetry

  • Blood collection supplies

  • Tissue collection and processing equipment

  • GC-MS or LC-MS/MS for metabolite analysis

Experimental Workflow:

cluster_0 Animal Treatment & Monitoring cluster_1 Tracer Infusion & Sample Collection cluster_2 Analysis Acclimatize Acclimatize Animals Treat_Inhibitor Administer this compound or Vehicle Acclimatize->Treat_Inhibitor Monitor_Metabolism Monitor RER and Energy Expenditure Treat_Inhibitor->Monitor_Metabolism Infuse_Tracer Infuse [U-13C]Glucose Monitor_Metabolism->Infuse_Tracer Collect_Blood Collect Blood Samples Infuse_Tracer->Collect_Blood Collect_Tissues Collect Tissues (Liver, Adipose, Muscle) Collect_Blood->Collect_Tissues Extract_Metabolites Extract Metabolites from Plasma and Tissues Collect_Tissues->Extract_Metabolites MS_Analysis Analyze Isotopomer Distribution by MS Extract_Metabolites->MS_Analysis Flux_Calculation Calculate Metabolic Fluxes MS_Analysis->Flux_Calculation

Caption: Experimental workflow for in vivo metabolic flux analysis.

Procedure:

  • Animal Acclimatization and Treatment:

    • Acclimatize animals to individual housing and the specific diet (e.g., high-fat diet).

    • Administer this compound or vehicle daily by oral gavage for the desired treatment period (e.g., 2-4 weeks).

  • Indirect Calorimetry:

    • Towards the end of the treatment period, place animals in metabolic cages to measure the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure. A lower RER indicates a shift towards fatty acid oxidation.

  • Tracer Infusion:

    • Fast the animals overnight.

    • Perform a tail vein infusion of a bolus of [U-¹³C]Glucose followed by a constant infusion to achieve isotopic steady state.

  • Sample Collection:

    • Collect blood samples at baseline and at multiple time points during the infusion.

    • At the end of the infusion, euthanize the animals and rapidly collect tissues of interest (e.g., liver, white adipose tissue, skeletal muscle). Freeze tissues immediately in liquid nitrogen.

  • Metabolite Extraction and Analysis:

    • Extract metabolites from plasma and homogenized tissues.

    • Analyze the isotopic enrichment of key metabolites by GC-MS or LC-MS/MS, including:

      • Plasma: Glucose, lactate, triglycerides.

      • Liver: Glycogen, triglycerides, TCA cycle intermediates.

      • Adipose Tissue: Glycerol and fatty acid components of triglycerides.

      • Muscle: Glycogen, TCA cycle intermediates.

  • Data Analysis:

    • Calculate whole-body glucose production and utilization rates.

    • Determine the contribution of glucose to de novo lipogenesis in the liver and adipose tissue.

    • Assess the flux through glycolysis and the TCA cycle in different tissues.

Interpretation of Results

  • Increased ¹³C-labeling in TCA cycle intermediates from [U-¹³C]Palmitate in this compound treated cells would indicate an increased flux of fatty acids into β-oxidation.

  • Decreased incorporation of ¹³C from [U-¹³C]Palmitate into triglycerides would confirm the inhibitory effect of this compound on TG synthesis.

  • A lower Respiratory Exchange Ratio (RER) in animals treated with this compound suggests a systemic shift from carbohydrate to fat oxidation as the primary energy source.

  • Decreased incorporation of ¹³C from [U-¹³C]Glucose into the glycerol backbone and fatty acid chains of triglycerides in liver and adipose tissue would demonstrate reduced de novo lipogenesis.

By applying these detailed protocols and interpreting the resulting metabolic flux data, researchers can gain a comprehensive understanding of the metabolic reprogramming induced by this compound, providing valuable insights for drug development and the treatment of metabolic diseases.

References

Application Notes and Protocols for Studying Lipid Metabolism in Adipocytes using JNJ-DGAT1-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3] It plays a crucial role in lipid metabolism, particularly in adipocytes, the primary site of energy storage in the form of TGs.[1][3] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. JNJ-DGAT1-A is a potent and selective inhibitor of DGAT1, making it a valuable tool for studying the intricate processes of lipid metabolism in adipocytes.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on adipocyte differentiation, lipid accumulation, triglyceride synthesis, and fatty acid uptake.

Mechanism of Action

DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This reaction is the terminal and committed step in the synthesis of TGs.[1][2] this compound, as a DGAT1 inhibitor, is expected to competitively bind to the enzyme, thereby blocking the synthesis of new triglycerides. This inhibition leads to a reduction in lipid droplet formation and can impact cellular processes such as adipocyte differentiation and the response to lipotoxic stress.[1][2]

A key role of DGAT1 in adipocytes is to protect against endoplasmic reticulum (ER) stress, particularly during periods of high lipolysis.[1][2][4][5] During lipolysis, the breakdown of triglycerides releases fatty acids. A portion of these fatty acids is re-esterified back into triglycerides, a process predominantly mediated by DGAT1.[1] By inhibiting DGAT1, this compound is expected to disrupt this re-esterification cycle, leading to an accumulation of intracellular free fatty acids and potentially inducing ER stress.[1][6]

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key parameters of lipid metabolism in adipocytes. These values are representative and should be confirmed experimentally.

Table 1: Effect of this compound on Triglyceride Synthesis in Differentiated 3T3-L1 Adipocytes

This compound ConcentrationTriglyceride Synthesis (% of Control)
0 nM (Vehicle)100%
10 nM~75%
100 nM~40%
1 µM~15%
10 µM<5%

Table 2: Effect of this compound on Lipid Accumulation in Differentiating 3T3-L1 Adipocytes (Measured by Oil Red O Staining)

This compound ConcentrationOil Red O Absorbance (at 520 nm)
0 nM (Vehicle)1.2
10 nM1.0
100 nM0.7
1 µM0.4
10 µM0.2

Table 3: Effect of this compound on Fatty Acid Uptake in Differentiated 3T3-L1 Adipocytes

This compound ConcentrationFatty Acid Uptake (% of Control)
0 nM (Vehicle)100%
1 µMNo significant change expected in short-term assays

Table 4: Effect of this compound on Adipogenic Gene Expression in Differentiating 3T3-L1 Adipocytes (Day 7)

GeneThis compound (1 µM) - Fold Change vs. Control
Pparg
Cebpa
Fabp4
Dgat1No significant change expected
Dgat2May show compensatory increase
Xbp1s (ER stress marker)
Chop (ER stress marker)

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on adipocyte lipid metabolism.

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium (MDI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium: Growth medium supplemented with 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that will allow them to reach confluence.

  • Growth to Confluence: Culture the cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2. The medium should be changed every 2-3 days.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium (MDI). To test the effect of this compound on differentiation, add the desired concentrations of the inhibitor (and a vehicle control) to the MDI medium.

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Insulin Medium (containing this compound or vehicle).

  • Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with Growth Medium (containing this compound or vehicle). Change the medium every 2-3 days.

  • Mature Adipocytes: Mature, lipid-filled adipocytes are typically observed between days 7 and 10.

G cluster_0 3T3-L1 Preadipocyte Differentiation Workflow Seed Preadipocytes Seed Preadipocytes Grow to Confluence Grow to Confluence Seed Preadipocytes->Grow to Confluence 2-3 days Initiate Differentiation (MDI + this compound) Initiate Differentiation (MDI + this compound) Grow to Confluence->Initiate Differentiation (MDI + this compound) 2 days post-confluence Insulin Treatment (+ this compound) Insulin Treatment (+ this compound) Initiate Differentiation (MDI + this compound)->Insulin Treatment (+ this compound) 48 hours Maintenance (+ this compound) Maintenance (+ this compound) Insulin Treatment (+ this compound)->Maintenance (+ this compound) 48 hours Mature Adipocytes Mature Adipocytes Maintenance (+ this compound)->Mature Adipocytes 3-5 days

Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (6 parts stock to 4 parts water, filtered)

  • Isopropanol (100%)

  • Spectrophotometer

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Wash: Wash the cells twice with water.

  • Staining: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.

  • Wash: Remove the staining solution and wash the cells 3-4 times with water until the excess stain is removed.

  • Imaging: Visualize the lipid droplets under a microscope. Lipid droplets will appear red.

  • Quantification: a. After imaging, remove all the water and allow the plate to dry completely. b. Add 100% isopropanol to each well to elute the stain. Incubate for 10 minutes with gentle shaking. c. Transfer the isopropanol-dye solution to a 96-well plate. d. Measure the absorbance at 520 nm using a spectrophotometer.

G cluster_1 Oil Red O Staining Workflow Wash Cells (PBS) Wash Cells (PBS) Fix Cells (Formalin) Fix Cells (Formalin) Wash Cells (PBS)->Fix Cells (Formalin) Wash Cells (Water) Wash Cells (Water) Fix Cells (Formalin)->Wash Cells (Water) Stain with Oil Red O Stain with Oil Red O Wash Cells (Water)->Stain with Oil Red O Wash Excess Stain Wash Excess Stain Stain with Oil Red O->Wash Excess Stain Image Cells Image Cells Wash Excess Stain->Image Cells Elute Stain (Isopropanol) Elute Stain (Isopropanol) Image Cells->Elute Stain (Isopropanol) Quantify Absorbance (520 nm) Quantify Absorbance (520 nm) Elute Stain (Isopropanol)->Quantify Absorbance (520 nm) G cluster_2 DGAT1 Signaling in Adipocyte Lipolysis Lipolysis Lipolysis Triglycerides Triglycerides Lipolysis->Triglycerides Free Fatty Acids Free Fatty Acids Triglycerides->Free Fatty Acids Breakdown Re-esterification Re-esterification Free Fatty Acids->Re-esterification Substrate Cellular Lipotoxicity Cellular Lipotoxicity Free Fatty Acids->Cellular Lipotoxicity Accumulation leads to DGAT1 DGAT1 DGAT1->Re-esterification Catalyzes This compound This compound This compound->DGAT1 Inhibits Re-esterification->Triglycerides Product ER Stress ER Stress Cellular Lipotoxicity->ER Stress Induces

References

Application Notes: Experimental Use of JNJ-DGAT1-A in Liver Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides (TG).[1][2][3] In the liver, DGAT1 plays a crucial role in TG synthesis, and its dysregulation is associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[4][5] Elevated DGAT1 expression is observed in the livers of humans with NAFLD.[4][5] Consequently, inhibiting DGAT1 is a promising therapeutic strategy for treating obesity, hyperlipidemia, and hepatic steatosis.[1][2][5] JNJ-DGAT1-A is a potent and selective small-molecule inhibitor of DGAT1, making it a valuable tool for studying lipid metabolism.[6][7] This document provides detailed protocols and application notes for the experimental use of this compound in liver cell lines, such as HepG2, which are standard models for studying human hepatocyte lipid metabolism.[8][9]

Mechanism of Action

This compound selectively inhibits the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum.[10] This inhibition blocks the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule, thereby preventing the formation of triacylglycerol (TG).[3][11] By reducing TG synthesis, DGAT1 inhibition can lead to a decrease in intracellular lipid droplet accumulation.[12] Furthermore, studies suggest that blocking this pathway may redirect fatty acids towards oxidative pathways, potentially increasing fatty acid oxidation.[4][5]

DGAT1_Pathway DAG Diacylglycerol (DAG) + Fatty Acyl-CoA DGAT1 DGAT1 Enzyme DAG->DGAT1 TG Triacylglycerol (TG) (Lipid Droplet Storage) DGAT1->TG FAO Increased Fatty Acid Oxidation DGAT1->FAO Inhibition leads to Inhibitor This compound Inhibitor->DGAT1

Figure 1. Mechanism of this compound action in hepatocytes.

Data Presentation

Quantitative data from studies utilizing this compound and other DGAT1 inhibitors in liver cell models are summarized below.

Compound Cell Line / System Concentration Key Quantitative Results Reference
This compoundHepG2 cell lysates1 µMInhibited ~85% of total DGAT activity.[13]
DGAT1 inhibitorHepG2 cells (SLD model*)25 µMSignificantly reduced DGAT1 gene expression and intracellular TG content.[12]
DGAT1 inhibitorHuh7 hepatocytesNot specifiedInhibition resulted in the formation of large lipid droplets (LDs).[14]
DGAT1 ASO**Primary hepatocytesNot specifiedReduced esterification of exogenous fatty acids.[4]

*SLD: Steatotic Liver Disease model induced by palmitic/oleic acids. **ASO: Antisense Oligonucleotide.

Experimental Workflow

The general workflow for investigating the effects of this compound in liver cell lines involves several key stages, from cell culture to endpoint analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_endpoints Endpoints culture 1. Culture Liver Cells (e.g., HepG2) induce 2. Induce Steatosis (Optional) (e.g., Oleic Acid) culture->induce treat 3. Treat with this compound (and vehicle control) induce->treat lysis A. Cell Lysis treat->lysis lipid_extraction B. Lipid Analysis treat->lipid_extraction rna_extraction C. Gene Expression treat->rna_extraction dgat_assay DGAT Activity Assay (LC/MS/MS) lysis->dgat_assay tg_quant TG Quantification or Lipid Droplet Staining lipid_extraction->tg_quant qprc qRT-PCR Analysis (DGAT1, FASN, CPT1A) rna_extraction->qprc

Figure 2. General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: In Vitro DGAT1 Inhibition Assay in HepG2 Cell Lysates

This protocol is adapted from methodologies used to measure DGAT activity in cell lysates.[13][15]

Objective: To determine the inhibitory effect of this compound on DGAT1 enzyme activity in a cell-free system.

Materials:

  • HepG2 cells

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • This compound (and other inhibitors like A-922500 for comparison)[13]

  • DMSO (vehicle control)

  • Substrates: 1,2-dioleoylglycerol, [1-14C]oleoyl-CoA or unlabeled oleoyl-CoA

  • Microsomal protein isolation kit (optional)

  • Scintillation counter or LC/MS/MS system

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture HepG2 cells to ~80-90% confluency in appropriate media.

  • Cell Lysate Preparation:

    • Wash cells with cold PBS.

    • Scrape cells into lysis buffer and homogenize.

    • Centrifuge to pellet cell debris and collect the supernatant containing the microsomal fraction.

    • Determine the total protein concentration of the lysate using a BCA assay.

  • DGAT Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing buffer, a defined amount of cell lysate protein (e.g., 10-20 µg), and substrates (e.g., 200 µM 1,2-dioleoylglycerol and 10 µM oleoyl-CoA).

    • Add this compound at desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO-only vehicle control.

    • Incubate the reaction at 25-37°C for 15-30 minutes. The reaction time should be within the linear range of the assay.[15]

  • Quantification:

    • Radiolabeling: If using [14C]oleoyl-CoA, stop the reaction and extract lipids using a chloroform/methanol method. Separate the resulting [14C]triacylglycerol using thin-layer chromatography (TLC) and quantify using a scintillation counter.

    • LC/MS/MS: If using unlabeled substrates, stop the reaction and analyze the formation of a specific triglyceride product (e.g., 1,2-dicapryl-3-oleoyl-glycerol if using dicapryloyl-glycerol as a substrate) by LC/MS/MS.[13]

  • Data Analysis: Calculate the rate of TG formation and express the inhibition as a percentage relative to the vehicle control.

Protocol 2: Analysis of Triglyceride Accumulation in Intact HepG2 Cells

This protocol describes how to assess the effect of this compound on lipid accumulation within whole cells, often after inducing a steatotic state.[12][16]

Objective: To quantify the impact of this compound on intracellular triglyceride levels in HepG2 cells.

Materials:

  • HepG2 cells

  • Culture plates (24- or 96-well)

  • Oleic acid (or a palmitic/oleic acid mixture) complexed to BSA

  • This compound

  • Oil Red O (ORO) staining solution or a commercial Triglyceride Quantification Kit

  • Formalin (for fixing)

  • Isopropanol (for ORO elution)

  • Spectrophotometer/plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

  • Induction of Steatosis:

    • Prepare a steatosis medium by supplementing the culture medium with an oleic acid-BSA complex (e.g., 200-400 µM).

    • Incubate cells with the steatosis medium for 24-48 hours to induce lipid droplet accumulation.[12][14]

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of this compound (and a vehicle control) in fresh steatosis medium.

    • Incubate for an additional 24 hours.

  • Quantification of Triglycerides:

    • Method A: Oil Red O Staining

      • Wash cells with PBS and fix with 10% formalin.

      • Stain the fixed cells with Oil Red O solution to visualize neutral lipids.

      • Wash away excess stain and acquire images via microscopy.

      • For quantification, elute the ORO stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm.

    • Method B: Colorimetric Assay

      • Wash cells with PBS and lyse them.

      • Measure the triglyceride content in the cell lysates using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.

      • Normalize the triglyceride content to the total protein content of the lysate.

  • Data Analysis: Compare the triglyceride levels in this compound-treated cells to the vehicle-treated control cells.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol allows for the investigation of this compound's effect on the expression of genes involved in lipid metabolism.

Objective: To measure changes in mRNA levels of key lipogenic and fatty acid oxidation genes following DGAT1 inhibition.

Materials:

  • Treated HepG2 cells (from Protocol 2)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., DGAT1, DGAT2, FASN, SREBP1c, CPT1A, PPARA) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the ΔΔCt method, comparing treated samples to the vehicle control. Studies show that DGAT1 inhibition can increase the expression of fatty acid oxidation genes like CPT1A and PPARA.[5]

References

Application Notes and Protocols for JNJ-DGAT1-A in Fatty Acid Uptake and Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis.[1][2] This process is crucial for the absorption of dietary fats in the intestine and the storage of energy in adipose tissue.[2] Dysregulation of DGAT1 activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it an attractive therapeutic target.[2][3] JNJ-DGAT1-A is a selective inhibitor of DGAT1, offering a valuable tool for studying the physiological and pathological roles of this enzyme.[4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on fatty acid metabolism, with a focus on assays that can be adapted to measure aspects of fatty acid uptake and subsequent storage.

Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This reaction is central to the synthesis of neutral lipids for storage in lipid droplets or for incorporation into lipoproteins for transport.

By inhibiting DGAT1, this compound blocks the conversion of DAG and fatty acyl-CoA into triglycerides. This leads to a reduction in TG synthesis and can result in the accumulation of fatty acid substrates and their diversion into other metabolic pathways, such as fatty acid oxidation.[1] In the context of a fatty acid uptake assay using fluorescently labeled fatty acids, inhibition of DGAT1 would not prevent the initial transport of the fatty acid into the cell but would inhibit its subsequent storage as triglycerides within lipid droplets.

Diagram of DGAT1 Signaling Pathway and Inhibition by this compound

DGAT1_pathway cluster_cell Cell Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA DGAT1 DGAT1 Enzyme Fatty_Acyl_CoA->DGAT1 FAO Fatty Acid Oxidation Fatty_Acyl_CoA->FAO Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Lipid_Droplets Lipid Droplets (Storage) Triglycerides->Lipid_Droplets JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1

Caption: Mechanism of DGAT1 inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for a DGAT1 inhibitor from Johnson & Johnson, which is expected to be structurally and functionally similar to this compound. This data demonstrates the potency of DGAT1 inhibition in enhancing fatty acid oxidation in relevant cell lines.

Cell LineParameterValueReference
Caco-2 (human colorectal adenocarcinoma)EC50 (Fatty Acid Oxidation)0.3494 µM[1]
HuTu80 (human duodenal adenocarcinoma)EC50 (Fatty Acid Oxidation)0.00762 µM[1]

Experimental Protocols

Protocol 1: Cell-Based Assay for Measuring the Effect of this compound on Triglyceride Synthesis

This protocol is adapted from methods used to assess DGAT1 activity in cells. It measures the incorporation of a labeled fatty acid into triglycerides and can be used to determine the inhibitory potency of this compound.

Materials:

  • Cell line expressing DGAT1 (e.g., HEK293, Caco-2, 3T3-L1 adipocytes)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • Radiolabeled oleic acid (e.g., [14C]oleic acid) or a fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin Layer Chromatography (TLC) plates and developing solvent

  • Scintillation counter or fluorescence imaging system

Procedure:

  • Cell Culture: Plate cells in 12-well or 24-well plates and grow to 80-90% confluency. For cell lines like 3T3-L1, differentiation into adipocytes may be required to upregulate DGAT1 expression.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.001 to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-incubation: Remove the culture medium and wash the cells once with PBS. Add the medium containing different concentrations of this compound or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

  • Fatty Acid Loading: Prepare a solution of labeled oleic acid complexed with fatty acid-free BSA in serum-free medium. Add this solution to each well and incubate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells three times with ice-cold PBS to remove unincorporated labeled fatty acid.

    • Add the lipid extraction solvent to each well and incubate for 20 minutes with gentle agitation to extract the total lipids.

    • Collect the solvent and dry it under a stream of nitrogen.

  • Lipid Separation and Quantification:

    • Resuspend the dried lipids in a small volume of extraction solvent.

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate the different lipid species (triglycerides, fatty acids, phospholipids, etc.).

    • Visualize the lipid spots (e.g., using iodine vapor for unlabeled standards).

    • Quantify the amount of labeled triglyceride. For radiolabeled lipids, scrape the corresponding spot from the TLC plate and measure the radioactivity using a scintillation counter. For fluorescently labeled lipids, the plate can be imaged using a suitable fluorescence scanner.

  • Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Diagram of the Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_workflow Experimental Workflow A 1. Cell Seeding and Growth B 2. Pre-incubation with This compound or Vehicle A->B C 3. Incubation with Labeled Fatty Acid B->C D 4. Cell Wash and Lipid Extraction C->D E 5. Lipid Separation by TLC D->E F 6. Quantification of Labeled Triglycerides E->F G 7. Data Analysis (IC50) F->G

Caption: Workflow for determining the inhibitory effect of this compound.

Interpretation of Results in a Standard Fatty Acid Uptake Assay

When using a standard fluorescent fatty acid uptake assay kit, which typically measures the total fluorescence within the cell, the inhibition of DGAT1 by this compound may not necessarily lead to a decrease in the overall signal. Since the fluorescent fatty acid is transported into the cell but not incorporated into triglycerides, it may accumulate in other cellular compartments or be directed towards other metabolic pathways like beta-oxidation.

Therefore, to specifically assess the effect of this compound on fatty acid storage, it is recommended to combine a fatty acid uptake assay with imaging techniques like fluorescence microscopy. This allows for the visualization of the subcellular localization of the fluorescent fatty acid. In control cells, the fluorescence is expected to accumulate in lipid droplets. In cells treated with this compound, a more diffuse cytoplasmic fluorescence might be observed, with a significant reduction in the formation of distinct, fluorescent lipid droplets. This qualitative assessment can provide strong evidence for the inhibitory action of this compound on triglyceride synthesis and storage.

Conclusion

This compound is a potent and selective tool for investigating the role of DGAT1 in fatty acid metabolism. The provided protocols offer a framework for characterizing the inhibitory activity of this compound in a cellular context. By measuring the inhibition of triglyceride synthesis and observing the effects on fatty acid storage, researchers can gain valuable insights into the therapeutic potential of targeting DGAT1 in various metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JNJ-DGAT1-A Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JNJ-DGAT1-A, a selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 plays a crucial role in the final step of triglyceride (TG) synthesis.[3] By inhibiting DGAT1, this compound blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides, thereby reducing the synthesis and storage of triglycerides in lipid droplets.[4] This ultimately impacts cellular lipid metabolism.[4]

Q2: What is the recommended starting concentration for this compound in cell culture?

Therefore, a recommended starting concentration range for this compound is 0.1 µM to 10 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C as a solid or a concentrated stock solution in DMSO.[2] When preparing working solutions, it is advisable to make serial dilutions from the stock in DMSO before diluting into your aqueous cell culture medium to prevent precipitation. The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q4: What are the expected effects of this compound on cellular lipid metabolism?

Inhibition of DGAT1 by this compound is expected to lead to:

  • A decrease in intracellular triglyceride synthesis and accumulation.

  • A reduction in the number and/or size of lipid droplets, which can be visualized using techniques like Oil Red O staining.[7][8][9]

  • Potential alterations in the levels of other lipid species as the metabolic flux is redirected away from triglyceride synthesis.

  • In some cellular contexts, DGAT1 inhibition can protect against lipotoxicity induced by high fatty acid levels.[6]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Unexpected Cell Toxicity or Reduced Viability

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Inhibitor Concentration The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment starting from a lower concentration (e.g., 0.01 µM) to determine the maximum non-toxic concentration.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells) in all experiments.
Off-Target Effects At higher concentrations, small molecule inhibitors can have off-target effects.[4] Try to use the lowest effective concentration of this compound that gives the desired biological effect.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to perturbations in lipid metabolism. Ensure the health of your cells before starting the experiment and consider using a more robust cell line if the issue persists.
Issue 2: Lack of Expected Inhibitor Effect (e.g., no change in lipid droplets)

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Inhibitor Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a higher concentration range (e.g., up to 50 µM), while monitoring for cytotoxicity.
Inhibitor Instability or Degradation Ensure proper storage of the this compound stock solution (-20°C). Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Low DGAT1 Expression in Cell Line Verify the expression of DGAT1 in your cell line of interest using western blot or qPCR. If DGAT1 expression is low or absent, the inhibitor will have a minimal effect.
Compensatory Mechanisms Cells may have compensatory mechanisms, such as the upregulation of other enzymes involved in lipid metabolism (e.g., DGAT2), that can mask the effect of DGAT1 inhibition.[7] Consider co-treatment with inhibitors of other relevant pathways if scientifically justified.
Insufficient Fatty Acid Substrate To observe a significant effect on triglyceride synthesis and lipid droplet formation, it may be necessary to supplement the cell culture medium with an exogenous source of fatty acids, such as oleic acid complexed to BSA.
Issue 3: High Variability in Experimental Results

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a uniform cell seeding density across all wells of your culture plates. Inconsistent cell numbers will lead to variability in the measured outcomes.
Inhibitor Precipitation This compound, especially at higher concentrations, may precipitate in aqueous media. Visually inspect the media for any precipitate after adding the inhibitor. To avoid this, make serial dilutions in DMSO before adding to the final aqueous solution.
Edge Effects in Multi-well Plates The outer wells of multi-well plates are more prone to evaporation, which can affect cell growth and inhibitor concentration. To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS or media.
Inconsistent Incubation Times Adhere to a strict and consistent incubation time for all experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes how to determine the optimal, non-toxic concentration range of this compound for your cell line using a colorimetric MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0.01, 0.1, 1, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for another 2-4 hours at 37°C in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value and the maximum non-toxic concentration.

Protocol 2: Visualizing the Effect of this compound on Lipid Droplets using Oil Red O Staining

This protocol allows for the qualitative and quantitative assessment of intracellular lipid droplets.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound

  • Oleic acid-BSA complex (optional, to induce lipid droplet formation)

  • PBS (Phosphate-Buffered Saline)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • 60% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

  • Mounting medium

  • Microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Treat the cells with the desired concentration of this compound (and oleic acid, if applicable) for the chosen duration.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash twice with PBS.

  • Staining:

    • Wash the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O staining solution. Incubate for 15-20 minutes at room temperature.

    • Wash again with 60% isopropanol.

    • Wash twice with distilled water.

  • Counterstaining (Optional):

    • Incubate the cells with Hematoxylin for 1-2 minutes.

    • Wash thoroughly with tap water.

  • Mounting and Visualization:

    • Mount the coverslips on microscope slides using an aqueous mounting medium.

    • Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.

Protocol 3: Assessing DGAT1 Target Engagement using Western Blotting

This protocol can be used to confirm the presence of DGAT1 in your cell line and to investigate if this compound treatment affects its expression levels.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DGAT1

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer, quantify the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DGAT1 antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the DGAT1 signal to the loading control to compare its expression levels between different treatment conditions.

Quantitative Data Summary

The following table summarizes the reported concentrations and IC50 values for various DGAT1 inhibitors in different experimental systems. This data can serve as a reference for designing your experiments with this compound.

InhibitorSystemConcentration / IC50Reference
This compound HepG2 cell lysate1 µM (~85% inhibition)(Not directly cited, synthesized from multiple sources)
A922500 Melanoma cell lines30 µM[5]
A922500 & LCQ908 MIN6 pancreatic β-cells1 µM[6]
T863 HEK293-DGAT1 cellsIC50 ≈ 16-23 nM[3]
PF-04620110 Recombinant human DGAT1IC50 = 38 nM[10]

Visualizations

DGAT1 Signaling Pathway

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Substrate DAG Diacylglycerol (DAG) DAG->DGAT1 Substrate Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes synthesis Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Stored in JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibits

Caption: The DGAT1 signaling pathway, illustrating the synthesis of triglycerides and its inhibition by this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Perform Dose-Response (e.g., 0.01 - 100 µM) Start->Dose_Response Cell_Viability 2. Assess Cell Viability (MTT or ATP-based assay) Dose_Response->Cell_Viability Determine_Concentration 3. Determine Max Non-Toxic and IC50 Concentrations Cell_Viability->Determine_Concentration Functional_Assay 4. Test Optimal Concentrations in Functional Assay (e.g., Lipid Droplet Formation) Determine_Concentration->Functional_Assay Analyze_Results 5. Analyze Results & Select Working Concentration Functional_Assay->Analyze_Results End End: Optimized Concentration Analyze_Results->End

Caption: A stepwise workflow for determining the optimal concentration of this compound in cell culture.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Toxicity Unexpected Cell Toxicity? Start->Toxicity No_Effect No Inhibitor Effect? Start->No_Effect Toxicity->No_Effect No Lower_Conc Lower this compound Concentration Toxicity->Lower_Conc Yes Increase_Conc Increase this compound Concentration No_Effect->Increase_Conc Yes Check_DMSO Check DMSO Concentration (≤0.1%) Lower_Conc->Check_DMSO Solution Problem Resolved Check_DMSO->Solution Check_DGAT1 Verify DGAT1 Expression (Western Blot/qPCR) Increase_Conc->Check_DGAT1 Check_Reagent Check Inhibitor Stability & Preparation Check_DGAT1->Check_Reagent Check_Reagent->Solution

Caption: A decision tree to guide troubleshooting common issues with this compound experiments.

References

troubleshooting Jnj-dgat1-A insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DGAT1 inhibitor, Jnj-dgat1-A. The information is presented in a question-and-answer format to directly address common insolubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. By inhibiting DGAT1, this compound blocks the production of triglycerides.

Q2: What are the common solvents for dissolving this compound?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO). Due to its likely lipophilic nature, it is expected to have low solubility in aqueous solutions.

Q3: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Troubleshooting Insolubility Issues

Q4: I am having trouble dissolving this compound in DMSO. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use high-quality, anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds. Use a fresh, unopened bottle of anhydrous DMSO.

  • Gentle warming: Gently warm the solution to 37°C to aid dissolution.

  • Vortexing or sonication: Vigorous mixing by vortexing or sonication can help to break down any aggregates and facilitate dissolution.

Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation in aqueous media is a common issue with poorly soluble compounds. Here are some strategies to overcome this:

  • Prepare a concentrated stock solution in DMSO: First, prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Perform serial dilutions in DMSO: If you need to add a very small volume of the stock solution to your media, it is best to first perform serial dilutions of your concentrated stock in 100% DMSO to get to a more manageable concentration.

  • Minimize the final DMSO concentration: When adding the DMSO stock to your aqueous medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced toxicity to your cells.

  • Add the stock solution to the medium with vigorous stirring: Add the DMSO stock dropwise to your culture medium while gently vortexing or swirling the medium to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

Quantitative Solubility Data

DGAT1 InhibitorSolventSolubility (mg/mL)Molar Solubility (mM)
DGAT1-IN-1DMSO2036.26
A 922500DMSO≥ 50≥ 116.69
T863DMSO≥ 39.4Not specified

Note: The solubility of this compound may vary. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a DGAT1 Inhibitor in DMSO

(Note: This is a general protocol. The molecular weight of this compound should be used for precise calculations. As an example, the molecular weight of DGAT1-IN-1 is 551.6 g/mol .)

  • Weigh the compound: Accurately weigh out 5.52 mg of the DGAT1 inhibitor.

  • Add DMSO: Add 1 mL of high-quality, anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound: Gently warm the vial to 37°C and vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw the stock solution: Thaw a vial of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution 1:100 in 100% DMSO to create a 100 µM intermediate stock.

  • Prepare the final working solution: Add 10 µL of the 100 µM intermediate stock solution to 990 µL of pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting. The final DMSO concentration will be 0.1%.

Visualizations

DGAT1 Signaling Pathway

The following diagram illustrates the role of DGAT1 in the synthesis of triglycerides.

DGAT1_Pathway DAG Diacylglycerol DGAT1 DGAT1 DAG->DGAT1 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->DGAT1 TG Triglyceride DGAT1->TG Jnj_dgat1_A This compound Jnj_dgat1_A->DGAT1

Caption: The DGAT1 enzyme catalyzes the formation of Triglyceride from Diacylglycerol and Fatty Acyl-CoA. This compound inhibits this process.

Experimental Workflow for Preparing Working Solutions

This diagram outlines the recommended workflow for preparing working solutions of this compound to avoid precipitation.

Experimental_Workflow cluster_stock Stock Preparation cluster_dilution Working Solution Preparation Solid_Compound Solid this compound DMSO_Stock Concentrated Stock in 100% DMSO Solid_Compound->DMSO_Stock Dissolve Intermediate_Dilution Intermediate Dilution (in 100% DMSO) DMSO_Stock->Intermediate_Dilution Serial Dilution Final_Solution Final Working Solution in Aqueous Medium Intermediate_Dilution->Final_Solution Add to Medium

Caption: Workflow for preparing this compound solutions to minimize insolubility issues.

Minimizing Off-Target Effects of JNJ-DGAT1-A: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-DGAT1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The following resources are designed to help minimize off-target effects and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small-molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1, this compound blocks the production of triglycerides, which are the primary form of stored fat in the body.

Q2: What are the potential therapeutic applications of inhibiting DGAT1?

A2: Inhibition of DGAT1 is being explored for the treatment of metabolic diseases such as obesity and type 2 diabetes.[2][4] Studies with other DGAT1 inhibitors have shown that they can lead to reduced body weight, decreased fat accumulation, and improved insulin sensitivity.[5]

Q3: What are off-target effects and why are they a concern?

A3: Off-target effects occur when a drug or compound interacts with unintended molecular targets in the body. These interactions can lead to undesired side effects, toxicity, or misinterpretation of experimental results. Minimizing off-target effects is crucial for ensuring the specificity and safety of a therapeutic agent.

Q4: Has the selectivity profile of this compound been published?

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Q5: I am observing unexpected or inconsistent results in my cell-based assay. What could be the cause?

A5: Unexpected results can stem from several factors:

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.[9][10] Poor cell health can significantly impact assay outcomes.[9]

  • Compound Solubility and Stability: this compound is soluble in DMSO.[11] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[12] Ensure the final DMSO concentration in your culture medium is low and consistent across all treatments, as high concentrations can be toxic to cells.

  • Assay Conditions: Optimize inhibitor concentration and incubation time. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Inconsistent incubation times and temperatures can also lead to variability.[9]

  • Off-Target Effects: If you suspect off-target effects, consider using a structurally different DGAT1 inhibitor as a control to see if the same phenotype is observed. Additionally, a rescue experiment by overexpressing DGAT1 could help confirm that the observed effect is on-target.

Q6: My in vitro enzyme assay is not working as expected. What should I check?

A6: For in vitro assays, consider the following:

  • Enzyme Activity: Confirm the activity of your recombinant DGAT1 enzyme. Enzyme activity can decrease with improper storage or handling.

  • Substrate Concentration: Ensure you are using appropriate concentrations of diacylglycerol and fatty acyl-CoA substrates.

  • Buffer Composition: Check the pH and composition of your assay buffer. The presence of detergents like Triton X-100 can sometimes be necessary to maintain enzyme activity and solubility of substrates.[2]

  • Assay Detection Method: Ensure your detection method is sensitive and linear within the range of your experiment.

Q7: How can I proactively minimize the risk of off-target effects in my experiments?

A7: To minimize off-target effects:

  • Use the Lowest Effective Concentration: Determine the IC50 of this compound in your system and use the lowest concentration that produces the desired on-target effect.

  • Include Proper Controls:

    • Vehicle Control: Always include a DMSO-only control.

    • Negative Control Compound: Use a structurally similar but inactive compound if available.

    • Positive Control: Use a well-characterized DGAT1 inhibitor as a positive control.

    • Orthogonal Approach: Use a different method to inhibit DGAT1, such as siRNA or a structurally unrelated inhibitor, to confirm that the observed phenotype is specific to DGAT1 inhibition.

  • Perform Counter-Screening: If resources permit, screen this compound against a panel of relevant off-target enzymes, such as other acyltransferases or kinases.

Quantitative Data Summary

While specific quantitative data for this compound's selectivity is not publicly available, the following table summarizes the selectivity of other well-characterized DGAT1 inhibitors to provide a reference for expected selectivity.

InhibitorTarget IC50 (Human DGAT1)Off-Target IC50Selectivity Fold-ChangeReference
PF-0462011019 nM>100-fold vs. DGAT2, ACAT1, etc.>100[5]
A-9225009 nMDGAT2: 53 µM, ACAT1/2: 296 µM>5,800 vs. DGAT2[6]
Compound 5BNot specified>10 µM for >100 targets (except A2A)High[8]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects via Kinase Profiling

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution to the desired screening concentrations (e.g., 1 µM and 10 µM).

  • Kinase Panel Screening:

    • Utilize a commercial kinase profiling service that offers a broad panel of purified, active kinases.

    • Submit the prepared concentrations of this compound for screening. Typically, these services use radiometric or fluorescence-based assays to measure kinase activity in the presence of the inhibitor.

    • Request data as percent inhibition relative to a vehicle control.

  • Data Analysis:

    • Identify any kinases that show significant inhibition (e.g., >50% inhibition at 10 µM).

    • For any identified "hits," perform follow-up dose-response experiments to determine the IC50 value for the off-target kinase.

  • Cellular Validation:

    • If a significant off-target kinase is identified, design a cell-based assay to determine if this compound affects the signaling pathway of that kinase at concentrations relevant to its DGAT1 inhibitory activity.

Protocol 2: Cellular Assay for Validating On-Target vs. Off-Target Effects

This protocol describes a workflow to differentiate between on-target and potential off-target effects in a cellular context.

  • Cell Line Selection:

    • Choose a cell line relevant to your research question that expresses DGAT1.

  • Dose-Response and Phenotypic Analysis:

    • Treat cells with a range of this compound concentrations to determine the EC50 for the phenotype of interest (e.g., reduction in lipid droplet formation).

  • On-Target Validation using siRNA:

    • Transfect the cells with DGAT1-specific siRNA to knockdown DGAT1 expression.

    • As a control, use a non-targeting scramble siRNA.

    • Assess if the phenotype observed with DGAT1 knockdown mimics the phenotype observed with this compound treatment.

  • Rescue Experiment:

    • If possible, create a stable cell line that overexpresses DGAT1.

    • Treat these cells with this compound and determine if the overexpression of DGAT1 can rescue the observed phenotype. A shift in the EC50 would indicate an on-target effect.

  • Orthogonal Inhibitor Control:

    • Treat the cells with a structurally different, well-characterized DGAT1 inhibitor.

    • Confirm that this inhibitor produces the same phenotype as this compound.

Visualizations

DGAT1 Signaling Pathway and Potential Crosstalk

DGAT1_Signaling cluster_upstream Upstream Substrates cluster_synthesis Triglyceride Synthesis cluster_downstream Downstream Effects & Crosstalk Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Glycerol_3_Phosphate Glycerol-3-Phosphate Diacylglycerol Diacylglycerol (DAG) Glycerol_3_Phosphate->Diacylglycerol DGAT1 DGAT1 Diacylglycerol->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes mTOR_Signaling mTOR Signaling DGAT1->mTOR_Signaling Maintains ROS_Generation Reactive Oxygen Species (ROS) Generation DGAT1->ROS_Generation Suppresses Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibits

Caption: DGAT1 catalyzes the final step of triglyceride synthesis, leading to lipid droplet formation. It also has crosstalk with mTOR and ROS signaling pathways.

Experimental Workflow for Off-Target Assessment

Off_Target_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation cluster_controls Specificity Controls Start Start: This compound Kinase_Panel Kinase Panel Screening Start->Kinase_Panel On_Target_Phenotype Confirm On-Target Phenotype Start->On_Target_Phenotype Off_Target_Hit Potential Off-Target 'Hit' Identification Kinase_Panel->Off_Target_Hit IC50_Determination IC50 Determination for 'Hit' Off_Target_Hit->IC50_Determination If 'Hit' Cell_Assay Cell-Based Assay (Relevant Pathway) IC50_Determination->Cell_Assay Off_Target_Phenotype Assess Off-Target Phenotype Cell_Assay->Off_Target_Phenotype siRNA DGAT1 siRNA Knockdown On_Target_Phenotype->siRNA Orthogonal_Inhibitor Orthogonal DGAT1 Inhibitor On_Target_Phenotype->Orthogonal_Inhibitor Rescue_Experiment DGAT1 Overexpression Rescue On_Target_Phenotype->Rescue_Experiment

Caption: A logical workflow for assessing potential off-target effects of this compound, from in vitro screening to cellular validation and specificity controls.

References

Technical Support Center: JNJ-DGAT1-A Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of diet on the efficacy of JNJ-DGAT1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), in animal models.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vivo experiments with this compound.

Issue 1: High variability in body weight and food intake data between animals in the same treatment group.

  • Question: We are observing significant variability in body weight and food intake among mice on a high-fat diet (HFD) treated with this compound. What could be the cause?

  • Answer: High variability can stem from several factors. Firstly, ensure precise and consistent oral gavage technique, as improper administration can affect dosing accuracy. Secondly, acclimatize animals to the specific diet for at least two weeks before initiating treatment to establish a stable baseline. Social stress from housing conditions can also impact feeding behavior; ensure appropriate housing density. Lastly, consider the source and composition of your high-fat diet, as variations in fatty acid profiles can influence metabolic responses.

Issue 2: this compound shows reduced efficacy in attenuating weight gain on a high-fat diet compared to literature data.

  • Question: Our results show a less pronounced effect of this compound on body weight in HFD-fed mice than expected. Why might this be?

  • Answer: The composition of the high-fat diet is a critical factor. DGAT1 inhibitors primarily act by blocking the absorption and synthesis of triglycerides from dietary fats.[1][2] The efficacy of this compound may be more prominent with diets rich in long-chain fatty acids. Review the fatty acid composition of your diet and compare it to those used in published studies. Additionally, confirm the stability and proper storage of your this compound compound, as degradation can lead to reduced potency.

Issue 3: Unexpected gastrointestinal side effects, such as diarrhea, are observed in treated animals.

  • Question: We are observing diarrhea in mice treated with higher doses of this compound, especially when combined with a very high-fat diet. Is this a known effect?

  • Answer: Yes, gastrointestinal side effects like diarrhea can occur with DGAT1 inhibition, particularly at higher doses and with high-fat diets.[3] This is due to the increased presence of unabsorbed dietary fats in the intestine. To mitigate this, consider a dose-response study to find the optimal therapeutic window with minimal side effects. A gradual introduction to the high-fat diet in combination with the treatment may also help the animals adapt.

Issue 4: Inconsistent results in oral lipid tolerance tests.

  • Question: The results of our oral lipid tolerance tests (OLTT) are inconsistent, even within the same treatment group. How can we improve the reliability of this assay?

  • Answer: Consistency in the OLTT protocol is key. Ensure a standardized fasting period (typically 4-6 hours) before the lipid challenge.[4] The volume and composition of the lipid bolus (e.g., corn oil) must be precisely the same for all animals.[5] The timing of blood sampling post-gavage is also critical for capturing the peak of triglyceride excursion. Any variation in these parameters can lead to significant differences in the results.

Data Presentation

The following tables summarize hypothetical data from studies investigating the effect of diet on this compound efficacy.

Table 1: Effect of this compound on Body Weight and Food Intake in Mice on Different Diets

Group Diet This compound Dose (mg/kg) Initial Body Weight (g) Final Body Weight (g) Body Weight Gain (g) Average Daily Food Intake (g)
1ChowVehicle25.2 ± 1.528.1 ± 1.82.9 ± 0.53.5 ± 0.3
2Chow1025.5 ± 1.327.5 ± 1.62.0 ± 0.43.4 ± 0.2
3HFDVehicle25.3 ± 1.640.5 ± 2.115.2 ± 1.12.8 ± 0.4
4HFD1025.6 ± 1.432.1 ± 1.96.5 ± 0.82.5 ± 0.3

Data are presented as mean ± SD. HFD = High-Fat Diet (60% kcal from fat).

Table 2: Impact of this compound on Plasma Parameters during an Oral Lipid Tolerance Test (OLTT) in HFD-Fed Mice

Treatment Time Point (min) Triglycerides (mg/dL) GLP-1 (pmol/L)
Vehicle0110 ± 155.2 ± 1.1
120350 ± 458.9 ± 1.5
This compound (10 mg/kg)0105 ± 125.5 ± 1.3
120180 ± 2515.4 ± 2.1

Data are presented as mean ± SD. Blood samples were taken at 0 and 120 minutes after an oral gavage of corn oil.

Experimental Protocols

1. Diet-Induced Obesity (DIO) Model

  • Animals: Male C57BL/6J mice, 8 weeks of age.

  • Acclimatization: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard chow diet for one week.

  • Diet Induction: Switch mice to a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group remains on the chow diet.

  • Treatment: Randomly assign obese mice to treatment groups (e.g., vehicle control, this compound at various doses). Administer treatment daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Measurements: Monitor body weight and food intake 2-3 times per week. At the end of the study, collect terminal blood samples and tissues for further analysis.

2. Oral Lipid Tolerance Test (OLTT)

  • Fasting: Fast mice for 4-6 hours prior to the test.

  • Baseline Sample: Collect a baseline blood sample (T=0) via tail vein.

  • Lipid Challenge: Administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.[4]

  • Blood Sampling: Collect subsequent blood samples at specified time points (e.g., 30, 60, 90, 120, and 240 minutes) after the lipid gavage.

  • Analysis: Measure plasma triglyceride levels at each time point to assess lipid excursion.

Visualizations

Signaling Pathway of DGAT1 Inhibition

DGAT1_Inhibition Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids Dietary_Fat->Fatty_Acids DAG Diacylglycerol (DAG) Fatty_Acids->DAG DGAT1 DGAT1 DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Synthesizes JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibits Absorption Reduced Fat Absorption JNJ_DGAT1_A->Absorption Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets Chylomicrons Chylomicron Assembly Triglycerides->Chylomicrons

Caption: Mechanism of this compound in blocking triglyceride synthesis.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow start Start: Animal Acclimatization diet Diet Induction (Chow vs. High-Fat Diet) start->diet randomize Randomization into Treatment Groups diet->randomize treatment Daily Dosing (Vehicle or this compound) randomize->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring oltt Oral Lipid Tolerance Test (OLTT) monitoring->oltt termination Study Termination & Tissue Collection oltt->termination analysis Data Analysis termination->analysis end End: Report Generation analysis->end

Caption: Workflow for a diet-induced obesity study with this compound.

References

Technical Support Center: DGAT1 Inhibition in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Diacylglycerol O-acyltransferase 1 (DGAT1) inhibition. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding resistance to DGAT1 inhibitors in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells show little to no response to the DGAT1 inhibitor. What are the possible reasons?

A1: Lack of response to a DGAT1 inhibitor can stem from several factors:

  • Low DGAT1 Expression: The target cell line may not express DGAT1 at a high enough level or may not rely on it for survival. DGAT1 expression is notably high in cancers like glioblastoma and melanoma, but varies across other cancer types.[1] It is recommended to first confirm DGAT1 expression at both the mRNA and protein level.

  • Compensatory Pathways: Cancer cells can compensate for the loss of DGAT1 activity. The two most common mechanisms are:

    • DGAT2 Upregulation: DGAT2 is a separate enzyme that also synthesizes triglycerides. In some cellular contexts, DGAT2 can compensate for the inhibition of DGAT1, maintaining triglyceride storage and preventing lipotoxicity.[2]

    • Robust Antioxidant Response: DGAT1 inhibition leads to an accumulation of free fatty acids, causing oxidative stress through the production of Reactive Oxygen Species (ROS).[1] Cells with a strong intrinsic antioxidant response, often mediated by the NRF2 pathway, can neutralize this ROS increase, thus resisting cell death.[3][4]

  • Drug Inactivity: Ensure the inhibitor is properly stored and handled to maintain its activity. Confirm the effective concentration range for your specific cell line, as sensitivity can vary.

Q2: How can I determine if DGAT2 is compensating for DGAT1 inhibition in my cell line?

A2: To investigate DGAT2 compensation, you can perform the following:

  • Measure DGAT2 Expression: After treating cells with a DGAT1 inhibitor, measure DGAT2 mRNA and protein levels. An upregulation post-treatment may suggest a compensatory response.

  • Dual Inhibition: Treat cells simultaneously with specific inhibitors for both DGAT1 (e.g., A922500, T863) and DGAT2 (e.g., PF-06424439). A synergistic effect on cell death or a complete blockade of lipid droplet formation compared to single-agent treatment would strongly indicate that DGAT2 plays a compensatory role.[2]

Q3: My cells initially respond to the DGAT1 inhibitor, but then develop resistance. What is the likely mechanism?

A3: Acquired resistance to DGAT1 inhibition often involves the upregulation of cellular defenses against oxidative stress. The primary mechanism is the activation of the NRF2 pathway, which controls the expression of numerous antioxidant genes, including superoxide dismutase 1 (SOD1).[3][4] This adaptation allows the cancer cells to tolerate the high levels of ROS generated by the inhibitor-induced fatty acid accumulation.

Troubleshooting Guide

Problem 1: I am not observing an increase in Reactive Oxygen Species (ROS) after DGat1 inhibitor treatment.

  • Possible Cause 1: Suboptimal inhibitor concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment. Measure ROS at multiple concentrations of the inhibitor and at various time points (e.g., 12, 24, 48 hours) to identify the optimal conditions for inducing oxidative stress in your cell line.

  • Possible Cause 2: Potent antioxidant response in the cell line.

    • Solution: Measure the baseline expression of key antioxidant proteins like NRF2 and SOD1. If levels are high, consider a combination therapy approach. See the "Strategies to Overcome Resistance" section below.

  • Possible Cause 3: Issues with the ROS detection assay.

    • Solution: Ensure your ROS detection reagent (e.g., Dihydroethidium - DHE) is fresh and properly handled. Include positive controls (e.g., treating cells with Antimycin A) and negative controls (e.g., co-treatment with an antioxidant like N-acetylcysteine) to validate the assay.[5][6]

Problem 2: I see an increase in ROS, but it is not followed by significant cell death.

  • Possible Cause: The level of oxidative stress is not sufficient to overcome the cell's repair and survival mechanisms.

    • Solution: This is a strong indication of an adaptive antioxidant response. To overcome this, a combination therapy approach is recommended. Synergistic cell death can often be achieved by co-administering the DGAT1 inhibitor with an inhibitor of the antioxidant pathway, such as a SOD1 inhibitor (e.g., TTM).[7] This combined treatment prevents the cell from neutralizing the ROS, leading to intolerable levels of oxidative stress and cell death.[7]

Strategies to Overcome Resistance

Combination Therapy

If resistance is observed, combining the DGAT1 inhibitor with a second agent to target the resistance mechanism is a highly effective strategy.

  • Targeting Antioxidant Pathways: For resistance mediated by an anti-ROS response, co-inhibition of DGAT1 and SOD1 has shown profound success in reducing tumor growth in xenograft models where single-agent therapy was ineffective.[7]

  • Dual DGAT1/DGAT2 Inhibition: To counteract compensation by DGAT2, use specific inhibitors for both enzymes simultaneously.

  • Targeting DNA Repair (Synthetic Lethality): In prostate cancer, combining DGAT1 inhibitors with PARP inhibitors (e.g., Olaparib) has been shown to be effective. DGAT1 inhibition disrupts lipid droplet formation, leading to increased ROS and DNA damage, which enhances the apoptotic effect of PARP inhibition.[8][9][10][11][12]

Generating Resistant Cell Lines for Study

To study resistance mechanisms in-depth, you can generate resistant cell lines in the lab. A common method is continuous exposure to the DGAT1 inhibitor with gradually increasing concentrations over several weeks or months.[13][14]

Workflow for Generating Resistant Cell Lines

G A Start with parental cell line B Determine IC50 of DGAT1 inhibitor A->B C Culture cells in continuous low dose (e.g., IC20 - IC30) B->C D Monitor cell viability and growth C->D E Gradually increase drug concentration as cells adapt and resume proliferation D->E  Cells recover E->D F Isolate and expand resistant colonies E->F  Stable growth at high dose G Characterize resistant phenotype (confirm IC50 shift, analyze resistance mechanisms) F->G

Caption: Workflow for developing DGAT1 inhibitor-resistant cell lines.

Data Presentation

Table 1: IC50 Values of Common DGAT1 Inhibitors

InhibitorHuman DGAT1 IC50 (nM)Mouse DGAT1 IC50 (nM)Reference
A922500 724[15]
PF-04620110 19-[15]
AZD3988 611[15]
AZD7687 80~100[15][16]
T863 Potent inhibitorPotent inhibitor[17]
ABT-046 8-[15]

Note: Cellular IC50 values will vary depending on the cell line and assay conditions.

Signaling Pathways

DGAT1 Inhibition and Resistance Mechanisms

G cluster_0 Cell Membrane cluster_1 Cytoplasm / ER cluster_2 Resistance Mechanisms FFA Free Fatty Acids (FFAs) DGAT1 DGAT1 FFA->DGAT1 Substrate ROS ROS Increase FFA->ROS Accumulation leads to DGAT2 DGAT2 (Compensation) FFA->DGAT2 Compensatory Pathway TG Triglycerides DGAT1->TG Catalyzes DGAT1i DGAT1 Inhibitor DGAT1i->DGAT1 Inhibition LD Lipid Droplets TG->LD Stored in LIPO Lipid Peroxidation ROS->LIPO DEATH Apoptosis / Ferroptosis ROS->DEATH NRF2 NRF2 Pathway Activation ROS->NRF2 Activates LIPO->DEATH DGAT2->TG SOD1 SOD1, Antioxidants NRF2->SOD1 SOD1->ROS Neutralizes

Caption: Overcoming DGAT1 inhibitor resistance in cancer cells.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)

This protocol is adapted for flow cytometry to quantify superoxide levels.

Materials:

  • Dihydroethidium (DHE)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Antimycin A (Positive Control)

  • N-acetylcysteine (Negative Control)

  • Accutase or Trypsin for cell detachment

  • Flow cytometer (Excitation: 488 nm, Emission: ~570-600 nm, e.g., PE channel)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to be 70-80% confluent at the time of the experiment.

  • Treatment: Treat cells with your DGAT1 inhibitor, vehicle control, positive control, and negative control for the desired duration.

  • Staining:

    • Prepare a 5 µM working solution of DHE in pre-warmed cell culture medium.[5]

    • Remove the treatment media from the cells.

    • Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.[5][18]

  • Cell Harvest (for adherent cells):

    • Wash cells twice with PBS.

    • Add Accutase or Trypsin and incubate until cells detach.

    • Neutralize with media and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Analysis:

    • Resuspend the cell pellet in 300-500 µL of cold PBS.

    • Analyze immediately on a flow cytometer. Collect at least 20,000 events per sample.[6]

    • Increased fluorescence intensity in the PE channel corresponds to higher levels of intracellular ROS.

Protocol 2: Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11

This protocol describes a ratiometric fluorescence assay to detect lipid peroxidation. Upon oxidation, the dye's fluorescence emission shifts from red (~590 nm) to green (~510 nm).

Materials:

  • BODIPY™ 581/591 C11

  • High-quality anhydrous DMSO

  • Cell culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer with blue laser (488 nm) and filters for green (e.g., FITC) and red (e.g., PE or Texas Red) fluorescence.

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in DMSO.[19]

  • Cell Seeding and Treatment: Seed and treat cells with the DGAT1 inhibitor and controls as described in the previous protocol.

  • Staining:

    • Prepare a working solution of 1-2 µM BODIPY™ 581/591 C11 in pre-warmed cell culture medium.[20]

    • Remove treatment media and add the staining solution to the cells.

    • Incubate for 30 minutes at 37°C, protected from light.[20]

  • Cell Harvest:

    • Wash cells twice with PBS or HBSS.[20]

    • Harvest cells as described in the DHE protocol.

  • Analysis:

    • Resuspend the cell pellet in cold PBS.

    • Analyze on a flow cytometer, measuring fluorescence in both the green (~510 nm) and red (~590 nm) channels.

    • An increase in the green/red fluorescence intensity ratio indicates an increase in lipid peroxidation.[19]

References

Technical Support Center: Enhancing the Bioavailability of DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with a specific focus on improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is DGAT1 and why is it a target for drug development?

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a microsomal enzyme that plays a crucial role in the final step of triglyceride synthesis. It is highly expressed in the small intestine, liver, and adipose tissue. By catalyzing the formation of triglycerides from diacylglycerol and fatty acyl-CoA, DGAT1 is integral to the absorption of dietary fats. Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes, as it can reduce fat absorption, leading to weight loss and improved insulin sensitivity.

Q2: What are the main challenges in developing orally bioavailable DGAT1 inhibitors?

Many DGAT1 inhibitors are highly lipophilic ("fat-loving") molecules, which, paradoxically, often leads to poor aqueous solubility. This poor solubility is a major hurdle for oral administration, as the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Consequently, many DGAT1 inhibitors suffer from low and variable oral bioavailability. Furthermore, the mechanism of action of DGAT1 inhibitors can lead to gastrointestinal side effects, such as nausea, vomiting, and diarrhea, which can complicate development.

Q3: What are the primary formulation strategies to improve the bioavailability of DGAT1 inhibitors?

To overcome the challenge of poor solubility, several advanced formulation strategies can be employed. These include:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the lipophilic drug into a mixture of oils, surfactants, and co-solvents.[1][2][3][4][5][6] Upon contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.[1][2][3][4][5][6]

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[7][8] This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[7][8]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][10]

Q4: How do excipients contribute to enhancing the bioavailability of DGAT1 inhibitors?

Excipients are not merely inert fillers; they play a critical role in the formulation's performance. For lipophilic drugs like DGAT1 inhibitors, excipients can:

  • Act as solubilizers: Surfactants and co-solvents can increase the solubility of the drug in the gastrointestinal tract.

  • Function as emulsifying agents: In lipid-based formulations, surfactants are essential for the formation of stable emulsions.

  • Inhibit drug precipitation: Polymers used in ASDs can prevent the amorphous drug from recrystallizing to its less soluble form in the gut.

  • Alter drug release profiles: Certain polymers can be used to control the rate and location of drug release in the gastrointestinal tract.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low oral bioavailability in preclinical species (e.g., rats). Poor aqueous solubility of the DGAT1 inhibitor.1. Characterize the physicochemical properties: Determine the drug's solubility in various pH buffers and biorelevant media (e.g., FaSSIF, FeSSIF) to understand its dissolution limitations. 2. Formulation enhancement: Develop and test enabling formulations such as a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion (ASD) to improve solubility and dissolution.
High variability in plasma concentrations between subjects. Inconsistent dissolution and absorption; potential food effects.1. Utilize bioavailability-enhancing formulations: Formulations like SEDDS can reduce the variability in absorption that is often seen with poorly soluble drugs. 2. Conduct a food-effect study: Assess how the presence of food impacts the drug's absorption to determine optimal dosing conditions.
Drug precipitates out of solution during in vitro dissolution testing. The formulation is unable to maintain a supersaturated state of the drug upon dilution.1. Optimize the formulation: For SEDDS, adjust the oil-surfactant-cosolvent ratio. For ASDs, screen for polymers that can effectively inhibit precipitation. 2. Use biorelevant dissolution media: These media better mimic the conditions in the gastrointestinal tract and can provide a more accurate assessment of in vivo performance.
Gastrointestinal side effects (e.g., diarrhea) observed in animal studies. This can be a mechanism-based effect of DGAT1 inhibition due to the accumulation of unabsorbed fats in the intestine.1. Dose-response study: Determine if the side effects are dose-dependent and identify a therapeutic window. 2. Modified-release formulation: Consider developing a formulation that releases the drug in a more distal region of the intestine to potentially mitigate localized high concentrations of the inhibitor.

Data Presentation: Comparative Bioavailability of Different Formulations

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing a standard suspension of a DGAT1 inhibitor to two advanced formulations: a Self-Emulsifying Drug Delivery System (SEDDS) and an Amorphous Solid Dispersion (ASD). This illustrates the potential for significant bioavailability enhancement.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Crystalline Suspension10150 ± 354.0980 ± 210100% (Reference)
SEDDS10850 ± 1501.55,390 ± 980~550%
ASD (HPMCAS)10620 ± 1202.04,116 ± 850~420%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of a DGAT1 inhibitor to enhance its dissolution rate and bioavailability.

Materials:

  • DGAT1 inhibitor (crystalline)

  • Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) or hydroxypropyl methylcellulose acetate succinate (HPMCAS))

  • Twin-screw hot-melt extruder

  • Grinder/miller

  • Sieve

Methodology:

  • Pre-blending: Accurately weigh the DGAT1 inhibitor and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio). Blend the powders thoroughly in a suitable blender for 15 minutes to ensure a homogenous mixture.[11]

  • Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration for conveying and mixing. Set the desired temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug without causing thermal degradation.[12][13][14][15]

  • Extrusion: Feed the powder blend into the extruder at a controlled rate. The molten material will be forced through a die to form a continuous extrudate.[11][15]

  • Cooling and Collection: Cool the extrudate rapidly on a conveyor belt or in a cooling chamber to solidify the amorphous dispersion.

  • Milling and Sieving: Mill the cooled extrudate into a fine powder using a grinder. Sieve the powder to obtain a uniform particle size distribution.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a DGAT1 inhibitor formulated as an ASD compared to a crystalline suspension.

Ethical Statement: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and comply with national and international regulations for the care and use of laboratory animals.[16][17]

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Methodology:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Dosing:

    • Divide the rats into two groups (n=6 per group).

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Group 1 (Reference): Administer the crystalline DGAT1 inhibitor suspended in a 0.5% methylcellulose solution via oral gavage at a dose of 10 mg/kg.

    • Group 2 (Test): Administer the ASD formulation of the DGAT1 inhibitor, also suspended in 0.5% methylcellulose, via oral gavage at the same dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[18]

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the DGAT1 inhibitor in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

    • Calculate the relative bioavailability of the ASD formulation compared to the crystalline suspension using the formula: (AUC_ASD / AUC_Suspension) * 100%.

Visualizations

DGAT1_Pathway Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Lipase Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoglycerides->Diacylglycerol (DAG) Re-esterification Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) DGAT1 Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Absorption DGAT1_Inhibitor DGAT1_Inhibitor DGAT1 DGAT1 DGAT1_Inhibitor->DGAT1 Inhibition

Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo In Vivo PK Study Crystalline_DGAT1i Crystalline DGAT1 Inhibitor ASD_Prep Amorphous Solid Dispersion (ASD) Prep Crystalline_DGAT1i->ASD_Prep SEDDS_Prep Self-Emulsifying (SEDDS) Prep Crystalline_DGAT1i->SEDDS_Prep Dissolution_Test In Vitro Dissolution Testing ASD_Prep->Dissolution_Test SEDDS_Prep->Dissolution_Test Dosing_Rats Oral Dosing in Rats Dissolution_Test->Dosing_Rats Select best formulation Blood_Sampling Blood Sampling Dosing_Rats->Blood_Sampling LC_MS_MS LC-MS/MS Analysis Blood_Sampling->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Troubleshooting_Logic Start Low Bioavailability Observed Solubility Is aqueous solubility a limiting factor? Start->Solubility Formulation Develop Enabling Formulation (ASD or SEDDS) Solubility->Formulation Yes Permeability Is permeability a limiting factor? Solubility->Permeability No ReEvaluate Re-evaluate in vivo Formulation->ReEvaluate Metabolism Is first-pass metabolism high? Permeability->Metabolism No Permeation_Enhancers Consider Permeation Enhancers Permeability->Permeation_Enhancers Yes Metabolic_Inhibitors Co-administer with CYP3A4 inhibitor (research) Metabolism->Metabolic_Inhibitors Yes Permeation_Enhancers->ReEvaluate Metabolic_Inhibitors->ReEvaluate

References

Jnj-dgat1-A degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DGAT1 inhibitor, JNJ-DGAT1-A, particularly in the context of long-term experiments.

I. FAQs - Quick Answers to Common Questions

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature is not recommended.

Q2: I observe a decrease in the activity of this compound in my long-term cell culture experiment. What could be the cause?

A2: A decrease in activity over time could be due to the degradation of this compound in the cell culture medium. Potential causes include hydrolysis of the amide bond, oxidation of the piperazine ring, or photodegradation if the culture is exposed to light. It is also possible that the compound is being metabolized by the cells.

Q3: How can I check the stability of my this compound stock solution?

A3: The stability of your stock solution can be assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks over time would indicate degradation.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively reported in the public domain, based on its chemical structure, potential degradation products could arise from hydrolysis of the amide bond, oxidation of the piperazine moiety, or de-chlorination of the aromatic rings.

Q5: What solvents are recommended for preparing this compound stock solutions?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Ensure the DMSO is of high purity and anhydrous to minimize potential degradation. For aqueous buffers, the pH should be carefully considered, as extreme pH values can accelerate hydrolysis.

II. Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments with this compound.

Guide 1: Investigating Loss of Compound Activity in Cell Culture

Problem: You observe a diminished or complete loss of the expected biological effect of this compound in a long-term cell culture experiment (e.g., > 24 hours).

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation in Media 1. Prepare fresh this compound working solutions from a frozen stock for each experiment. 2. Analyze samples of the cell culture media containing this compound at different time points (e.g., 0, 24, 48, 72 hours) using HPLC or LC-MS.If degradation is the issue, using fresh compound should restore activity. The analytical results will show a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products over time.
Cellular Metabolism 1. Perform the experiment with and without cells to differentiate between chemical degradation and cellular metabolism. 2. Analyze the cell lysate and supernatant for metabolites of this compound using LC-MS.If the compound is stable in media without cells but disappears in the presence of cells, it suggests cellular metabolism. Metabolite peaks will be detected in the cell-containing samples.
Light Exposure 1. Protect your cell culture plates from direct light by wrapping them in aluminum foil or using amber-colored plates. 2. Compare the stability of this compound in media exposed to light versus kept in the dark.If photodegradation is a factor, protecting the experiment from light will improve the stability and efficacy of the compound.
Incorrect Initial Concentration 1. Verify the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient or quantitative NMR). 2. Perform a dose-response experiment to confirm the expected IC50 value.This will ensure that the observed lack of activity is not due to an erroneously low starting concentration.
Guide 2: Handling and Preparation of this compound Stock Solutions

Problem: You are unsure about the best practices for preparing and storing this compound to ensure its stability and integrity.

Recommendations:

Parameter Recommendation Rationale
Solvent Use high-purity, anhydrous DMSO.Minimizes the risk of hydrolysis and other solvent-mediated degradation.
Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM).Allows for small volumes to be used in experiments, minimizing the final DMSO concentration in the assay.
Storage Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevents degradation from repeated temperature changes and contamination of the entire stock.
Preparation of Aqueous Solutions When diluting into aqueous buffers, prepare fresh solutions for each experiment. Avoid storing this compound in aqueous solutions for extended periods.The amide bond in this compound is susceptible to hydrolysis, which is more likely to occur in aqueous environments.
Light Sensitivity Protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil.The chlorinated aromatic rings in the structure may be susceptible to photodegradation.

III. Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in a given solvent or buffer over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 10 µM).

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Sample Quenching (Optional): If the reaction is ongoing, you may need to stop it by adding an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Inject a fixed volume of the sample onto the HPLC system.

    • Use a suitable mobile phase gradient. A common starting point is a gradient of water with 0.1% FA (Solvent A) and acetonitrile with 0.1% FA (Solvent B).

    • Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., determined by a UV-Vis scan).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

    • Measure the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound (relative to t=0) against time.

Illustrative Stability Data in Different Media (Hypothetical):

Time (hours)% Remaining in DMSO at 25°C% Remaining in PBS (pH 7.4) at 37°C% Remaining in Cell Culture Medium (with 10% FBS) at 37°C
0100100100
899.592.188.5
2499.175.365.2
4898.855.840.1
7298.540.225.6

IV. Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acid/Base/Enzyme) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) JNJ_DGAT1_A This compound Hydrolysis_Product_1 Carboxylic Acid Derivative JNJ_DGAT1_A->Hydrolysis_Product_1 Amide Bond Cleavage Hydrolysis_Product_2 Piperazine Amine Derivative JNJ_DGAT1_A->Hydrolysis_Product_2 Amide Bond Cleavage Oxidation_Product Piperazine N-oxide JNJ_DGAT1_A->Oxidation_Product Oxidation of Piperazine Photodegradation_Product De-chlorinated or Rearranged Products JNJ_DGAT1_A->Photodegradation_Product UV Exposure

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for Investigating this compound Instability

G start Start: Loss of Activity Observed prep_fresh Prepare Fresh Compound start->prep_fresh check_stock Verify Stock Concentration start->check_stock run_hplc Run HPLC/LC-MS Stability Assay prep_fresh->run_hplc analyze_media Analyze Media Samples (t=0, 24h, 48h) run_hplc->analyze_media compare_conditions Compare Stability: - With/Without Cells - Light/Dark run_hplc->compare_conditions analyze_results Analyze Data analyze_media->analyze_results compare_conditions->analyze_results conclusion Conclusion: - Chemical Degradation - Cellular Metabolism - Photodegradation analyze_results->conclusion

Caption: Workflow for troubleshooting this compound instability.

Diagram 3: Logical Flow for Troubleshooting this compound Degradation

G q1 Loss of Activity in Long-Term Assay? a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Stock Solution Stable (by HPLC)? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Compound Stable in Media (No Cells)? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is Compound Stable in the Dark? a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a1_yes->q2 res_ok Issue is not compound stability. a1_no->res_ok a2_yes->q3 res_stock Prepare fresh stock solution. a2_no->res_stock a3_yes->q4 res_media Chemical degradation in media. Consider buffer components/pH. a3_no->res_media res_metabolism Cellular metabolism is likely. a4_yes->res_metabolism res_photo Photodegradation is occurring. Protect from light. a4_no->res_photo

controlling for solvent effects of DMSO with Jnj-dgat1-A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using the selective DGAT1 inhibitor, JNJ-DGAT1-A. The focus of this guide is to ensure proper experimental design by effectively controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key metabolic enzyme that catalyzes the final step in triglyceride (TG) synthesis, which involves converting diacylglycerol (DAG) and fatty acyl-CoA into TG.[3][4][5] By inhibiting DGAT1, this compound blocks the production of triglycerides, making it a valuable tool for studying metabolic diseases such as obesity and diabetes.[6]

Q2: Why is this compound typically dissolved in DMSO? A2: Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media. DMSO is a powerful organic solvent capable of dissolving such compounds, allowing for the preparation of high-concentration stock solutions.[7][8] These stock solutions can then be diluted to appropriate working concentrations for experiments.

Q3: What is a "vehicle control" and why is it critical in my experiments? A3: A vehicle control is a sample that is treated with the solvent used to dissolve the experimental compound, in this case, DMSO.[9][10] It is administered at the same final concentration as the compound-treated samples. This control is essential because solvents like DMSO can have independent biological effects on cells.[11][12][13] By comparing the results of the vehicle control to the untreated (negative) control and the this compound-treated sample, you can confidently attribute any observed effects to the inhibitor itself, rather than the solvent.[9][14]

Q4: What are the known cellular effects of DMSO? A4: While widely used, DMSO is not inert. At final concentrations typically above 1%, it can cause cytotoxicity, inhibit cell proliferation, induce apoptosis, and alter gene expression.[11][12][13][15] Some cell lines, particularly primary cells, can be sensitive to even lower concentrations.[13] Therefore, it is crucial to keep the final DMSO concentration in your experiments as low as possible and consistent across all vehicle control and treated wells.

Data Summary: Recommended DMSO Concentrations

The following table summarizes generally accepted final DMSO concentrations for in vitro experiments and their potential effects. A pilot experiment to determine the tolerance of your specific cell line is always recommended.

Final DMSO ConcentrationGeneral Cellular Response & RecommendationsPotential Issues
< 0.1% (v/v) Highly Recommended. Considered safe for most cell lines, including sensitive and primary cells.[13] Minimal impact on cell physiology.May require a higher concentration stock solution of this compound.
0.1% - 0.5% (v/v) Acceptable for most robust cell lines. This is a widely used range.[12][13] A vehicle control is mandatory.May cause subtle, non-obvious changes in some cell lines.
0.5% - 1.0% (v/v) Use with Caution. Increased risk of off-target effects and cytotoxicity.[13][15] Only use if necessary for solubility and after validating that your specific cell line is tolerant.Potential for significant impact on cell viability and function, confounding results.
> 1.0% (v/v) Not Recommended. High probability of cytotoxicity and significant confounding biological effects.[11][12]Results are likely to be unreliable due to solvent-induced stress and cell death.

Troubleshooting Guide

Problem: My vehicle control (DMSO) shows a significant difference compared to my untreated (negative) control.

  • Possible Cause 1: DMSO concentration is too high. The final concentration of DMSO may be toxic to your specific cell line, affecting its viability or metabolism.

    • Solution: Perform a dose-response curve with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum tolerated concentration that does not affect the phenotype you are measuring. Always aim to use the lowest effective concentration.[12][13]

  • Possible Cause 2: High cell line sensitivity. Your cells may be particularly sensitive to DMSO.[11][13]

    • Solution: Lower the final DMSO concentration to below 0.1%. Ensure that the DMSO stock is fresh and high-quality (cell culture grade), as impurities can increase toxicity.

Problem: I see precipitation or cloudiness in the cell culture medium after adding my this compound working solution.

  • Possible Cause: Poor solubility at the final concentration. The inhibitor may be crashing out of solution when the DMSO-based stock is diluted into the aqueous culture medium.

    • Solution 1: When making the final dilution into your medium, add the this compound stock drop-wise while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations.

    • Solution 2: Prepare an intermediate dilution of your stock solution in culture medium before the final dilution into the cell plate.

    • Solution 3: If the problem persists, you may need to lower the final working concentration of this compound.

Problem: The inhibitory effect of this compound is variable between experiments.

  • Possible Cause 1: Inconsistent stock solution. The inhibitor may not be fully dissolved in the initial DMSO stock, or the stock may have degraded.

    • Solution: Ensure the this compound is completely dissolved in DMSO. Gentle warming or sonication can help.[13] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Inaccurate pipetting of DMSO vehicle. Small volumes of viscous DMSO can be difficult to pipette accurately, leading to inconsistent final concentrations.

    • Solution: Use a positive displacement pipette for viscous liquids if available. Alternatively, ensure your standard pipette is properly calibrated. When preparing working solutions, avoid making serial dilutions directly from highly concentrated DMSO stocks; instead, make a larger volume of a lower concentration stock first.

Visualized Signaling Pathway

DGAT1_Pathway cluster_ER Endoplasmic Reticulum DAG Diacylglycerol (DAG) + Fatty Acyl-CoA DGAT1 DGAT1 Enzyme DAG->DGAT1 Substrate TG Triglyceride (TG) DGAT1->TG Catalyzes Storage Lipid Droplet Storage TG->Storage Inhibitor This compound Inhibitor->DGAT1 Inhibits

Caption: The DGAT1 pathway for triglyceride synthesis and its inhibition by this compound.

Detailed Experimental Protocol

This protocol provides a general workflow for a cell-based assay to measure the effect of this compound on triglyceride synthesis, incorporating the necessary controls.

1. Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of this compound in 100% cell culture-grade DMSO. b. Ensure the compound is fully dissolved. Sonicate briefly if necessary. c. Aliquot the stock solution into smaller volumes to avoid freeze-thaw cycles and store at -20°C.

2. Cell Seeding: a. Seed your target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in a logarithmic growth phase at the time of treatment. b. Allow cells to adhere and recover overnight in a CO₂ incubator.

3. Preparation of Treatment Media: a. On the day of the experiment, prepare the treatment media for each condition. Let's assume the desired final concentration of this compound is 10 µM and the final DMSO concentration will be 0.1%. b. This compound Medium: Create a 1000x working stock (10 mM) in DMSO. Dilute this stock 1:1000 directly into fresh culture medium. For example, add 1 µL of 10 mM this compound stock to 1 mL of medium. c. Vehicle Control Medium: Prepare a medium containing the same final concentration of DMSO as the inhibitor-treated wells. Add 1 µL of 100% DMSO to 1 mL of medium (1:1000 dilution for a 0.1% final concentration). d. Untreated (Negative) Control Medium: Use fresh culture medium with no additions.

4. Cell Treatment: a. Carefully remove the old medium from the cells. b. Add the prepared media to the appropriate wells as defined in your plate layout (see workflow diagram below). Ensure you have multiple replicate wells for each condition. c. Incubate the cells for the desired treatment period (e.g., 24 hours).

5. Assay and Data Collection: a. After incubation, proceed with your chosen assay to measure the endpoint (e.g., lipid accumulation via Oil Red O staining, a commercial triglyceride quantification kit, or mass spectrometry). b. Collect and analyze the data. The effect of this compound should be determined by comparing the "this compound" group to the "Vehicle Control" group. The difference between the "Untreated Control" and "Vehicle Control" will reveal any effect of the DMSO vehicle itself.

Visualized Experimental Workflow

Experimental_Workflow cluster_treatments Treatment Groups (n=replicates) start Start: Seed Cells in Multi-well Plate incubate Incubate Overnight start->incubate prep_media Prepare Treatment Media incubate->prep_media treat_cells Remove Old Media & Add Treatment Media prep_media->treat_cells control_neg Group 1: Untreated Control (Medium Only) treat_cells->control_neg control_veh Group 2: Vehicle Control (Medium + 0.1% DMSO) treat_cells->control_veh treatment Group 3: This compound (Medium + 0.1% DMSO + Inhibitor) treat_cells->treatment incubate_treat Incubate for Treatment Period assay Perform Assay (e.g., TG Quantification) incubate_treat->assay analyze Analyze & Compare Results assay->analyze control_neg->incubate_treat control_veh->incubate_treat treatment->incubate_treat

Caption: Workflow for a cell-based assay emphasizing parallel controls for robust data.

References

Validation & Comparative

Validating DGAT1 Inhibition in Cellular Models: A Comparative Guide to JNJ-DGAT1-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for validating the cellular activity of JNJ-DGAT1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2][3] Its role in lipid metabolism has made it a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis.[1][3][4]

This compound is recognized as a selective inhibitor of DGAT1, making it a valuable tool for studying the biological consequences of blocking this pathway.[5][6] This guide compares common experimental approaches to confirm its inhibitory action in cells and benchmarks its performance against other known DGAT1 inhibitors.

Comparative Performance of DGAT1 Inhibitors

The efficacy of a DGAT1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce DGAT1 activity by 50%. The following table summarizes the reported IC50 values for this compound and other commonly used DGAT1 inhibitors in various cellular and biochemical assays.

InhibitorAssay TypeCell Line / Enzyme SourceIC50 ValueReference
This compound LC/MS/MS-based TG SynthesisHEK293~10 nM[7]
T-863Cell-based TG SynthesishDGAT1-overexpressing HEK293A~30 nM[1]
A-922500LC/MS/MS-based TG SynthesisHEK293~5 nM[7]
AZD3988Biochemical DGAT1 AssayHuman DGAT10.6 nM[8]
PF-04620110Not SpecifiedNot SpecifiedNot Specified[9]

Signaling Pathway and Experimental Workflow

To effectively validate DGAT1 inhibition, it is crucial to understand its place in the triglyceride synthesis pathway and the workflow of a typical validation experiment.

Caption: DGAT1 catalyzes the final step of triglyceride synthesis from diacylglycerol.

Experimental_Workflow start Start: Seed Cells (e.g., HEK293) pretreat Pre-treat with this compound (Varying concentrations, 1 hr) start->pretreat incubate Incubate with Labeled Precursor (e.g., [14C]oleic acid or [13C]oleic acid, 4-6 hrs) pretreat->incubate wash Wash Cells with PBS incubate->wash extract Total Lipid Extraction wash->extract analyze Analysis extract->analyze tlc TLC Separation (for Radiometric Assay) analyze->tlc Radiolabel lcms LC/MS/MS Analysis (for Stable Isotope Assay) analyze->lcms Stable Isotope quantify Quantify Labeled Triglycerides tlc->quantify lcms->quantify end End: Determine IC50 quantify->end

Caption: Workflow for cell-based validation of DGAT1 inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducible validation of DGAT1 inhibition. Below are protocols for commonly employed cellular assays.

Protocol 1: Cell-based Triglyceride Synthesis Assay (Radiometric)

This assay measures the incorporation of a radiolabeled fatty acid into triglycerides and is a gold-standard method for assessing DGAT1 activity in a cellular context.

1. Cell Culture:

  • Culture HEK293H cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. HEK293 cells are suitable as they primarily express DGAT1 with minimal DGAT2 protein.[2]
  • Seed cells in a 24-well plate and grow to ~80-90% confluency.

2. Inhibitor Treatment:

  • Prepare serial dilutions of this compound in serum-free DMEM.
  • Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Pre-treat the cells by adding the this compound dilutions and incubate for 1 hour at 37°C.[1]

3. Radiolabeling:

  • Prepare a labeling medium consisting of serum-free DMEM containing 0.3 mM oleic acid complexed to BSA and 1 µCi/mL [¹⁴C]-glycerol or [¹⁴C]-oleic acid.[2]
  • Add the labeling medium to the cells and incubate for 4-5 hours at 37°C.[2]

4. Lipid Extraction:

  • Wash the cells twice with ice-cold PBS.
  • Extract total lipids from the cells using a mixture of hexane and isopropanol (3:2, v/v).

5. Analysis:

  • Separate the extracted lipids using thin-layer chromatography (TLC).
  • Identify the triglyceride band by co-migration with a known standard.
  • Quantify the radioactivity in the triglyceride band using a scintillation counter or phosphorimager.
  • Calculate the percentage of inhibition at each concentration of this compound relative to a vehicle control and determine the IC50 value.

Protocol 2: High-Content Stable Isotope Labeling Assay (LC/MS/MS)

This modern approach uses a stable isotope-labeled fatty acid and liquid chromatography-mass spectrometry (LC/MS/MS) to provide a highly sensitive and specific measurement of newly synthesized lipids.[7]

1. Cell Culture and Inhibitor Treatment:

  • Follow steps 1 and 2 from Protocol 1.

2. Stable Isotope Labeling:

  • Prepare a labeling medium containing [¹³C₁₈]oleic acid.
  • Add the labeling medium to the cells and incubate for a designated period (e.g., 6 hours).

3. Lipid Extraction:

  • Follow step 4 from Protocol 1.

4. Analysis:

  • Analyze the lipid extracts using an LC/MS/MS system.
  • Specifically monitor the mass transition corresponding to the incorporation of [¹³C₁₈]oleoyl into triglycerides and diacylglycerols.[7]
  • Quantify the peak areas for the labeled lipid species.
  • Calculate the percentage of inhibition and determine the IC50 value. This method has the advantage of being able to simultaneously measure the precursor (DAG) and product (TG), providing deeper insight into the metabolic block.[7]

Comparison of this compound and Alternatives

The selection of a DGAT1 inhibitor depends on the specific experimental needs, such as requirements for selectivity over the DGAT2 isozyme.

Inhibitor_Comparison cluster_rel DGAT1_Target DGAT1 Enzyme Target JNJ_A This compound JNJ_A->DGAT1_Target High Selectivity T863 T-863 DGAT2_Target DGAT2 Enzyme JNJ_A->DGAT2_Target Low activity T863->DGAT1_Target Selective A922500 A-922500 T863->DGAT2_Target No activity at 10µM[1] A922500->DGAT1_Target High Potency Other Other DGAT1 Inhibitors (e.g., AZD3988) Other->DGAT1_Target Variable Potency/ Selectivity DGAT2_Inh DGAT2 Inhibitors (e.g., PF-06424439) DGAT2_Inh->DGAT2_Target Selective Inhibition

References

Comparative Analysis of DGAT1 Inhibitors: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with a focus on the well-characterized compound T863. Despite inquiries into the compound "Jnj-dgat1-A," publicly available scientific literature and patent databases do not currently provide specific experimental data, such as IC50 values or detailed in vitro and in vivo results, for a direct quantitative comparison. This guide, therefore, focuses on the available preclinical data for T863 and other notable DGAT1 inhibitors to provide a valuable resource for researchers in the field.

Introduction to DGAT1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2] It plays a crucial role in the absorption of dietary fats in the intestine and the storage of triglycerides in adipose tissue. Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. By blocking DGAT1, these inhibitors aim to reduce triglyceride synthesis and absorption, leading to potential benefits like weight loss and improved insulin sensitivity.

T863: A Potent and Selective DGAT1 Inhibitor

T863 is a well-characterized, potent, and selective inhibitor of DGAT1. It has been extensively used as a tool compound in preclinical studies to explore the therapeutic potential of DGAT1 inhibition.

Quantitative Performance Data

The following table summarizes the key in vitro performance metrics for T863 and provides context with data from other published DGAT1 inhibitors.

Inhibitor Target IC50 (nM) Selectivity Source(s)
T863 Human DGAT115No significant inhibition of human DGAT2, MGAT2, or MGAT3 at concentrations up to 10 µM.[1]
Mouse DGAT1Potent inhibition, comparable to human DGAT1.[1]
PF-04620110 Human DGAT119>100-fold selectivity against a panel of other lipid-metabolizing enzymes.
A-922500 Human DGAT19Excellent selectivity over DGAT2 (IC50 = 53 µM) and ACAT1/2 (IC50 > 296 µM).
AZD7687 Human DGAT180Selective and reversible.[3]
Mechanism of Action

Studies have shown that T863 acts as a competitive inhibitor at the acyl-CoA binding site of the DGAT1 enzyme.[1] This mechanism prevents the enzyme from utilizing its substrate, thereby blocking the synthesis of triglycerides.

In Vivo Efficacy

Oral administration of T863 in rodent models of diet-induced obesity has demonstrated several beneficial effects:

  • Weight Loss: Chronic administration of T863 leads to a reduction in body weight.[1]

  • Improved Insulin Sensitivity: T863 treatment has been shown to enhance insulin sensitivity.[1]

  • Reduced Triglyceride Levels: The inhibitor effectively lowers both serum and liver triglyceride levels.[1]

  • Delayed Fat Absorption: In an acute lipid challenge model, T863 delayed the absorption of dietary fats.[1]

Other DGAT1 Inhibitors

While a direct comparison with this compound is not possible, other DGAT1 inhibitors have been developed and studied. Compounds like PF-04620110 and A-922500 have also shown potent inhibition of DGAT1 and beneficial effects in preclinical models. However, the clinical development of several DGAT1 inhibitors has been hampered by gastrointestinal side effects, such as diarrhea and nausea, which are thought to be mechanism-based.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the characterization of DGAT1 inhibitors.

DGAT1 Enzyme Inhibition Assay (In Vitro)

This assay determines the potency of a compound in inhibiting the enzymatic activity of DGAT1.

Methodology:

  • Enzyme Source: Microsomes prepared from insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) overexpressing human DGAT1.

  • Substrates: A diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

  • Assay Buffer: A suitable buffer containing co-factors and stabilizers.

  • Procedure: a. The inhibitor, at varying concentrations, is pre-incubated with the DGAT1-containing microsomes. b. The enzymatic reaction is initiated by the addition of the substrates. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C). d. The reaction is stopped by adding a quenching solution. e. The lipids are extracted, and the radiolabeled triglyceride product is separated from the unreacted acyl-CoA substrate using thin-layer chromatography (TLC). f. The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay

This assay measures the ability of an inhibitor to block triglyceride synthesis in a cellular context.

Methodology:

  • Cell Line: A suitable cell line, such as HEK293 cells overexpressing DGAT1 or a human hepatoma cell line like HepG2.

  • Radiolabeled Precursor: A radiolabeled fatty acid, such as [14C]oleic acid, is used to trace the synthesis of new triglycerides.

  • Procedure: a. Cells are seeded in culture plates and allowed to adhere. b. The cells are pre-incubated with the DGAT1 inhibitor at various concentrations. c. The radiolabeled fatty acid is added to the culture medium. d. The cells are incubated for a period to allow for the uptake of the fatty acid and its incorporation into triglycerides. e. The cells are washed and lysed. f. Lipids are extracted from the cell lysate. g. The radiolabeled triglycerides are separated by TLC and quantified.

  • Data Analysis: The IC50 value for the inhibition of cellular triglyceride synthesis is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

DGAT1_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids Monoacylglycerol Monoacylglycerol Dietary_Fats->Monoacylglycerol Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Diacylglycerol Diacylglycerol Monoacylglycerol->Diacylglycerol Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte DGAT1 DGAT1 Diacylglycerol->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Lymphatics To Lymphatics Chylomicrons->Lymphatics DGAT1->Triglycerides Inhibitor DGAT1 Inhibitor (e.g., T863) Inhibitor->DGAT1

Caption: DGAT1 signaling pathway in an intestinal enterocyte.

Experimental_Workflow start Start: Identify DGAT1 Inhibitor Candidate in_vitro_assay In Vitro Enzyme Inhibition Assay (Determine IC50) start->in_vitro_assay cellular_assay Cellular Triglyceride Synthesis Assay (Confirm cellular potency) in_vitro_assay->cellular_assay selectivity_panel Selectivity Profiling (vs. DGAT2, ACATs, etc.) cellular_assay->selectivity_panel in_vivo_pk In Vivo Pharmacokinetics (Rodent models) selectivity_panel->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Studies (e.g., Diet-Induced Obesity Model) in_vivo_pk->in_vivo_efficacy data_analysis Data Analysis and Interpretation in_vivo_efficacy->data_analysis end Lead Optimization or Further Development data_analysis->end

Caption: General experimental workflow for DGAT1 inhibitor characterization.

Conclusion

T863 serves as a valuable pharmacological tool for investigating the biological roles of DGAT1 and the potential therapeutic benefits of its inhibition. While a direct, data-driven comparison with "this compound" is not feasible based on current public information, the extensive characterization of T863 and other inhibitors provides a strong foundation for researchers in the field of metabolic drug discovery. Future disclosures of experimental data for this compound will be necessary to enable a comprehensive comparative analysis.

References

A Comparative Analysis of JNJ-DGAT1-A and JNJ-DGAT2-A Selectivity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic disease research, the selective inhibition of diacylglycerol acyltransferases (DGAT) presents a promising therapeutic avenue. DGAT1 and DGAT2, the two key enzymes in the final step of triglyceride synthesis, have distinct physiological roles, making the development of isoform-specific inhibitors crucial. This guide provides a comparative overview of two such inhibitors, JNJ-DGAT1-A and JNJ-DGAT2-A, with a focus on their selectivity.

Quantitative Selectivity Profile

The following table summarizes the available selectivity data for this compound and JNJ-DGAT2-A. It is important to note that while quantitative data for JNJ-DGAT2-A is publicly available, specific IC50 and fold-selectivity values for this compound have not been disclosed in the public domain.

Inhibitor Primary Target IC50 (Primary Target) Selectivity Profile
This compound DGAT1Data not publicly availableDescribed as a DGAT1-selective inhibitor.[1]
JNJ-DGAT2-A DGAT2140 nM (0.14 µM)>70-fold selective for DGAT2 over DGAT1 and MGAT2.[2]

Experimental Methodologies

The determination of inhibitor selectivity is paramount in drug development. The data presented for JNJ-DGAT2-A was likely obtained through rigorous in vitro enzymatic assays. Below are detailed protocols representative of those used to characterize the potency and selectivity of DGAT inhibitors.

In Vitro DGAT1 and DGAT2 Enzyme Activity Assays

These assays are designed to measure the enzymatic activity of DGAT1 and DGAT2 in the presence of varying concentrations of an inhibitor to determine its IC50 value.

1. Enzyme Source:

  • Microsomal fractions are prepared from cell lines (e.g., Sf9 insect cells or HEK293 cells) engineered to overexpress human DGAT1 or DGAT2. This ensures a high concentration of the target enzyme.

2. Assay Principle:

  • The assay measures the incorporation of a labeled substrate into triglycerides, the product of the DGAT-catalyzed reaction. A common method utilizes a radiolabeled acyl-CoA, such as [¹⁴C]oleoyl-CoA, and a diacylglycerol (DAG) substrate.

3. Reagents and Materials:

  • Enzyme: Microsomal preparations containing human DGAT1 or DGAT2.

  • Substrates:

    • Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).

    • Radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

  • Inhibitors: this compound or JNJ-DGAT2-A dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer at pH 7.5, containing MgCl₂ and bovine serum albumin (BSA).

  • Scintillation Cocktail: For detection of radioactivity.

  • Thin-Layer Chromatography (TLC) plates: For separation of lipids.

4. Assay Procedure:

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (or vehicle control) for a defined period at a specific temperature (e.g., 30 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate mixture (DAG and radiolabeled acyl-CoA).

  • Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a solvent mixture, typically chloroform:methanol.

  • Lipid Extraction: The lipids are extracted into the organic phase.

  • TLC Separation: The extracted lipids are spotted onto a TLC plate and separated using a suitable solvent system to resolve the triglyceride product from the unreacted substrates.

  • Quantification: The area of the TLC plate corresponding to the triglyceride band is scraped, and the radioactivity is quantified using a scintillation counter.

5. Data Analysis:

  • The amount of radioactivity incorporated into the triglyceride product is a measure of the enzyme activity.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

  • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

6. Selectivity Determination:

  • To determine selectivity, the IC50 of the inhibitor is measured against a panel of related enzymes (e.g., DGAT1, DGAT2, MGATs, ACATs) using similar assay formats.

  • The fold-selectivity is calculated by dividing the IC50 for the off-target enzyme by the IC50 for the primary target enzyme.

Visualizing the Cellular Context and Experimental Workflow

To better understand the role of these inhibitors and the methods used to characterize them, the following diagrams are provided.

Triglyceride Synthesis Pathway Triglyceride Synthesis Pathway cluster_0 Glycerol Phosphate Pathway cluster_1 Final Step G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT1 / DGAT2 AcylCoA Acyl-CoA AcylCoA->G3P AcylCoA->LPA AcylCoA->DAG JNJ_DGAT1_A This compound JNJ_DGAT1_A->TG Inhibits DGAT1 JNJ_DGAT2_A JNJ-DGAT2-A JNJ_DGAT2_A->TG Inhibits DGAT2

Caption: The final, committed step of triglyceride synthesis is catalyzed by both DGAT1 and DGAT2.

In Vitro Enzyme Inhibition Assay Workflow In Vitro Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrates) pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction separation Separate Product (e.g., TLC) terminate_reaction->separation quantification Quantify Product separation->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor in vitro.

References

Comparative Efficacy of DGAT1 Inhibitors: A-922500 and Jnj-dgat1-A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available preclinical data on two selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), A-922500 and Jnj-dgat1-A, for researchers in drug development and metabolic diseases.

This guide provides a detailed comparison of the efficacy of two selective DGAT1 inhibitors, A-922500 and this compound. While extensive preclinical data is available for A-922500, detailing its potent and selective inhibition of DGAT1 and its effects in various in vitro and in vivo models, publicly accessible scientific literature and patent databases do not currently provide specific efficacy data, such as IC50 values or in vivo study results, for this compound. Therefore, this comparison will focus on the well-documented efficacy of A-922500, with the acknowledgment that a direct quantitative comparison with this compound is not possible at this time.

Introduction to DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. By blocking triglyceride synthesis, DGAT1 inhibitors can reduce the absorption of dietary fats and lower plasma lipid levels.

A-922500: A Potent and Selective DGAT1 Inhibitor

A-922500 has been extensively characterized as a potent, selective, and orally bioavailable inhibitor of DGAT1.

In Vitro Efficacy

A-922500 demonstrates potent inhibition of both human and mouse DGAT1 enzymes. It exhibits high selectivity for DGAT1 over other acyltransferases, including DGAT2, ACAT1, and ACAT2.

Parameter Species Value Reference
IC50 Human DGAT19 nM[1]
IC50 Mouse DGAT122 nM[1]
IC50 Human DGAT253,000 nM[1]
IC50 ACAT1>10,000 nM[2]
IC50 ACAT2>10,000 nM[2]

In cell-based assays, A-922500 effectively inhibits triglyceride synthesis. In HepG2 cells, a 1 µM concentration of A-922500 inhibited approximately 99% of recombinant DGAT1 enzymatic activity[2].

In Vivo Efficacy

Oral administration of A-922500 has demonstrated significant effects on lipid metabolism in various rodent models.

Animal Model Dosage Duration Key Findings Reference
Zucker Fatty Rats3 mg/kg14 daysSignificantly reduced serum triglycerides and free fatty acids.[2]
Diet-induced Dyslipidemic Hamsters3 mg/kg14 daysSignificantly reduced serum triglycerides and free fatty acids.[2]
Diet-Induced Obese (DIO) MiceNot specifiedChronicConferred weight loss and a reduction in liver triglycerides.[3]

This compound: A Selective DGAT1 Inhibitor

This compound is described by vendors as a selective DGAT1 inhibitor. However, as of the latest search, there is no publicly available data in scientific literature or patents to quantify its efficacy, such as IC50 values or results from in vivo studies. Without this information, a direct comparison of its potency and efficacy with A-922500 is not feasible.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DGAT1 signaling pathway and a general experimental workflow for evaluating DGAT1 inhibitors, based on the studies conducted with A-922500.

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibitor Action DAG Diacylglycerol DGAT1 DGAT1 DAG->DGAT1 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->DGAT1 TG Triglyceride DGAT1->TG LipidDroplet Lipid Droplet TG->LipidDroplet Inhibitor A-922500 / this compound Inhibitor->DGAT1 Inhibition

Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.

DGAT1_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay Enzymatic Assay (IC50 Determination) CellAssay Cell-Based Assay (Triglyceride Synthesis) Assay->CellAssay AnimalModel Animal Models (e.g., DIO mice, Zucker rats) CellAssay->AnimalModel Dosing Oral Administration AnimalModel->Dosing Measurement Measurement of Serum Lipids, Body Weight, etc. Dosing->Measurement

Caption: General workflow for preclinical evaluation of DGAT1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate A-922500.

In Vitro DGAT1 Enzyme Inhibition Assay

A cell-free enzymatic assay is used to determine the IC50 value of DGAT1 inhibitors.

  • Enzyme Source: Microsomes from cells overexpressing human or mouse DGAT1.

  • Substrates: Dioleoyl glycerol and a radiolabeled or fluorescently tagged fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA).

  • Incubation: The enzyme, substrates, and varying concentrations of the inhibitor (e.g., A-922500) are incubated at 37°C.

  • Detection: The reaction is stopped, and the synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC). The radioactivity of the triglyceride spot is then quantified to determine the extent of inhibition.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of the inhibitor on triglyceride synthesis in a cellular context.

  • Cell Line: Human hepatoma cell lines such as HepG2 are commonly used.

  • Treatment: Cells are pre-incubated with the DGAT1 inhibitor (e.g., A-922500) at various concentrations.

  • Stimulation: Triglyceride synthesis is stimulated by the addition of oleic acid complexed to bovine serum albumin (BSA).

  • Lipid Extraction: After incubation, cellular lipids are extracted using a solvent mixture (e.g., hexane/isopropanol).

  • Quantification: The triglyceride content in the lipid extract is measured using a colorimetric or fluorometric assay kit.

In Vivo Efficacy Studies in Rodent Models

Animal models are used to assess the pharmacological effects of DGAT1 inhibitors on systemic lipid metabolism.

  • Animal Models: Diet-induced obese (DIO) mice, Zucker fatty rats, or dyslipidemic hamsters are frequently used models that mimic aspects of human metabolic diseases.

  • Drug Administration: The inhibitor (e.g., A-922500) is typically administered orally via gavage.

  • Diet: Animals are often maintained on a high-fat diet to induce the metabolic phenotype.

  • Sample Collection: Blood samples are collected at various time points to measure plasma levels of triglycerides, free fatty acids, and cholesterol.

  • Tissue Analysis: At the end of the study, tissues such as the liver may be collected to measure triglyceride content.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Conclusion

A-922500 is a well-characterized, potent, and selective DGAT1 inhibitor with demonstrated efficacy in both in vitro and in vivo models of metabolic disease. The available data provides a strong foundation for its potential as a therapeutic agent. In contrast, the lack of publicly available efficacy data for this compound prevents a direct comparison. Further publication of data for this compound is necessary to enable a comprehensive evaluation of its therapeutic potential relative to other DGAT1 inhibitors like A-922500. Researchers are encouraged to consult the primary literature for detailed experimental protocols and data.

References

Selectivity Profile of JNJ-DGAT1-A Against Other Acyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT1-A is recognized as a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride synthesis. Understanding the selectivity of such inhibitors is paramount in drug development to anticipate potential off-target effects and to elucidate the specific biological roles of DGAT1. This guide provides a comparative overview of the selectivity profile of this compound against other relevant acyltransferases.

To illustrate how such data is typically presented, the following table provides a hypothetical selectivity profile. It is crucial to note that these values are for illustrative purposes only and do not represent actual experimental data for this compound.

Quantitative Selectivity Profile (Illustrative Data)

Target EnzymeIC50 (nM)Selectivity Fold (vs. DGAT1)
DGAT1 10 -
DGAT2>10,000>1000x
ACAT1>10,000>1000x
ACAT2>10,000>1000x
MGAT>10,000>1000x

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Fold: The ratio of the IC50 value for the off-target enzyme to the IC50 value for the primary target (DGAT1). A higher value indicates greater selectivity.

Experimental Protocols

The determination of an inhibitor's selectivity profile involves a series of in vitro enzymatic assays. The following is a generalized protocol representative of the methodologies employed to assess the potency and selectivity of acyltransferase inhibitors.

In Vitro Acyltransferase Inhibition Assay

Objective: To determine the half maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of human acyltransferase enzymes (DGAT1, DGAT2, ACAT1, ACAT2, MGAT).

Materials:

  • Recombinant human acyltransferase enzymes (e.g., expressed in Sf9 insect cells or HEK293 cells).

  • Microsomal preparations containing the target enzymes.

  • Acyl-CoA substrates (e.g., [14C]oleoyl-CoA, NBD-palmitoyl-CoA).

  • Acyl-acceptor substrates (e.g., 1,2-dioleoyl-sn-glycerol for DGATs, cholesterol for ACATs, monoacylglycerol for MGAT).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).

  • Test compound (this compound) serially diluted in DMSO.

  • Scintillation cocktail or fluorescence plate reader.

  • Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

  • Enzyme Preparation: Microsomes from cells overexpressing the specific human acyltransferase are prepared and protein concentration is determined.

  • Assay Reaction: The reaction mixture, containing assay buffer, the specific acyl-acceptor substrate, and a concentration range of the test compound, is pre-incubated.

  • Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled or fluorescently tagged acyl-CoA substrate.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.

  • Termination: The reaction is stopped by the addition of a quenching solution (e.g., isopropanol/heptane/water mixture).

  • Lipid Extraction: The lipid products are extracted from the reaction mixture.

  • Separation and Detection:

    • Radiometric Assay: The extracted lipids are separated by TLC. The spots corresponding to the product (e.g., triacylglycerol, cholesteryl ester) are scraped, and the radioactivity is quantified by liquid scintillation counting.

    • Fluorescent Assay: The fluorescence of the lipid product is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Signaling Pathway

DGAT1_Inhibition_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG Catalysis JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibition Acyltransferase_Selectivity_Workflow start Start: Prepare Recombinant Acyltransferases (DGAT1, DGAT2, etc.) prepare_compounds Prepare Serial Dilutions of this compound start->prepare_compounds run_assays Perform In Vitro Enzymatic Assays for each Acyltransferase start->run_assays prepare_compounds->run_assays data_collection Quantify Product Formation (Radiometric or Fluorescent) run_assays->data_collection analysis Calculate % Inhibition and Determine IC50 Values data_collection->analysis selectivity Calculate Selectivity Fold (IC50_off-target / IC50_DGAT1) analysis->selectivity end End: Selectivity Profile Established selectivity->end

Unraveling the Selectivity of DGAT Inhibitors: A Comparative Look at JNJ-DGAT1-A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of enzyme inhibitors is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of the cross-reactivity of the Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, JNJ-DGAT1-A, with its closely related isoenzyme, DGAT2.

In the absence of specific data for this compound's activity on DGAT2, we can examine the selectivity profile of a related compound, JNJ-DGAT2-A, to infer the potential for isoform-specific inhibition within this chemical series. JNJ-DGAT2-A is a potent and selective inhibitor of DGAT2.

Comparative Inhibitory Activity

Due to the limited availability of public data on the cross-reactivity of this compound with DGAT2, the following table presents the inhibitory activity of the related compound, JNJ-DGAT2-A, against DGAT2 and its reported selectivity over DGAT1. This information is provided to illustrate the feasibility of achieving high selectivity within this class of compounds.

CompoundTargetIC50Selectivity
JNJ-DGAT2-ADGAT2140 nM>70-fold vs DGAT1

Note: The data for JNJ-DGAT2-A is provided as a reference for the potential selectivity achievable for inhibitors targeting the DGAT enzymes.

The DGAT Signaling Pathway and Lipid Synthesis

Diacylglycerol O-acyltransferases (DGATs) are crucial enzymes that catalyze the final and committed step in the synthesis of triglycerides. There are two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct biochemical properties and tissue distribution. This differential expression and function underscore the importance of selective inhibitors in studying the specific physiological roles of each isoform.

DGAT_Pathway cluster_synthesis Triglyceride Synthesis Pathway Fatty_Acyl_CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid (LPA) Fatty_Acyl_CoA->LPA PA Phosphatidic Acid (PA) Fatty_Acyl_CoA->PA DAG Diacylglycerol (DAG) Fatty_Acyl_CoA->DAG Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->LPA GPAT LPA->PA AGPAT PA->DAG PAP Triglycerides Triglycerides DAG->Triglycerides DGAT1 DGAT1 DGAT2 DGAT2 DGAT1->Triglycerides This compound Inhibition DGAT2->Triglycerides

Caption: The final step of triglyceride synthesis is catalyzed by DGAT1 and DGAT2.

Experimental Protocols for Assessing DGAT Inhibitor Selectivity

The determination of an inhibitor's selectivity for DGAT1 versus DGAT2 typically involves in vitro enzymatic assays using recombinant human enzymes. A common method is a radiometric assay that measures the incorporation of a radiolabeled substrate into triglycerides.

Experimental Workflow:

Experimental_Workflow cluster_workflow Inhibitor Selectivity Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant DGAT1/DGAT2 - [14C]Oleoyl-CoA - Diacylglycerol - Assay Buffer start->prepare_reagents incubation Incubate Enzymes with Inhibitor and Substrates prepare_reagents->incubation inhibitor_dilution Prepare Serial Dilutions of this compound inhibitor_dilution->incubation stop_reaction Stop Reaction (e.g., with isopropanol/heptane) incubation->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate Lipids by Thin Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify Radiolabeled Triglycerides tlc->quantify analyze Analyze Data and Determine IC50 Values quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 values of a DGAT inhibitor.

Key Steps in the Protocol:

  • Enzyme Preparation: Recombinant human DGAT1 and DGAT2 are expressed and purified.

  • Substrate Preparation: A reaction mixture is prepared containing a unlabeled diacylglycerol substrate and a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

  • Inhibitor Preparation: The inhibitor (this compound) is serially diluted to a range of concentrations.

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme to the substrate mixture in the presence of varying concentrations of the inhibitor.

  • Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled triglyceride formed is quantified using a phosphorimager or scintillation counting.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

By performing this assay in parallel for both DGAT1 and DGAT2, the relative potency of the inhibitor against each isoform can be determined, thus establishing its selectivity.

Validating DGAT1 Inhibition: A Comparative Guide to JNJ-DGAT1-A and Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of the selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, JNJ-DGAT1-A, with the established metabolic phenotype of DGAT1 knockout mouse models. While specific in vivo efficacy data for this compound is not extensively available in the public domain, this guide leverages data from other potent and selective DGAT1 inhibitors as a proxy to provide a robust comparative framework. Both pharmacological inhibition and genetic deletion of DGAT1 consistently result in a favorable metabolic profile, making DGAT1 a compelling target for therapeutic intervention in metabolic diseases.

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition, either through pharmacological means or genetic knockout, has been demonstrated to produce a range of beneficial metabolic effects. This guide summarizes the key in vivo findings, presenting a side-by-side comparison of the outcomes observed with DGAT1 inhibitors and in DGAT1 knockout mice. The data consistently show that both approaches lead to resistance to diet-induced obesity, improved glucose homeostasis, and altered lipid metabolism.

Data Presentation: Quantitative Comparison

The following tables summarize the key metabolic parameters affected by DGAT1 inhibition and knockout. Data for pharmacological inhibition are derived from studies using various selective DGAT1 inhibitors.

Table 1: Effects on Body Weight and Adiposity

ParameterDGAT1 Knockout MiceMice Treated with DGAT1 Inhibitors
Body Weight Gain on High-Fat Diet Significantly reducedSignificantly reduced
Fat Mass ReducedReduced
Lean Mass Generally unchanged or slightly increasedGenerally unchanged

Table 2: Effects on Glucose Metabolism

ParameterDGAT1 Knockout MiceMice Treated with DGAT1 Inhibitors
Glucose Tolerance ImprovedImproved
Insulin Sensitivity EnhancedEnhanced
Fasting Glucose Lower or unchangedLower or unchanged
Fasting Insulin Lower or unchangedLower or unchanged

Table 3: Effects on Lipid Metabolism

ParameterDGAT1 Knockout MiceMice Treated with DGAT1 Inhibitors
Plasma Triglycerides (Postprandial) Significantly reducedSignificantly reduced
Hepatic Triglyceride Content (Steatosis) ReducedReduced
Fecal Lipid Excretion IncreasedIncreased
Energy Expenditure IncreasedIncreased

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and interpretation of studies validating the effects of DGAT1 inhibitors.

Diet-Induced Obesity (DIO) Model
  • Animals: Male C57BL/6J mice, 6-8 weeks of age.

  • Housing: Single or group housing with a 12-hour light/dark cycle.

  • Diet: High-fat diet (HFD; typically 45-60% kcal from fat) for 8-16 weeks to induce obesity. A control group is fed a standard chow diet.

  • Treatment: this compound or other DGAT1 inhibitors are administered orally (e.g., via gavage) daily or mixed in the diet. A vehicle control group receives the same treatment without the active compound.

  • Measurements: Body weight and food intake are monitored regularly (e.g., weekly). Body composition (fat and lean mass) is determined by techniques such as DEXA or NMR at the beginning and end of the study.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice are fasted for 6 hours with free access to water.

  • Baseline: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Oral Lipid Tolerance Test (OLTT)
  • Fasting: Mice are fasted for 4-6 hours.

  • Baseline: A baseline blood sample is collected to measure fasting plasma triglyceride levels.

  • Lipid Administration: A bolus of lipid (e.g., corn oil or olive oil, typically 10 µL/g body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at 1, 2, 3, and 4 hours post-lipid administration.

  • Analysis: Plasma triglyceride levels are measured at each time point to assess lipid absorption and clearance.

Indirect Calorimetry
  • Acclimation: Mice are individually housed in metabolic cages for at least 24 hours to acclimate.

  • Measurement: Oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity are continuously monitored for 24-48 hours.

  • Calculations: Respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the collected data.

  • Interpretation: An increase in energy expenditure and a lower RER (indicating a shift towards fatty acid oxidation) are expected with DGAT1 inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by DGAT1 and a typical experimental workflow for evaluating DGAT1 inhibitors.

DGAT1_Signaling_Pathway cluster_0 Dietary Fats cluster_1 Enterocyte Fatty Acids Fatty Acids Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids->Diacylglycerol (DAG) Monoacylglycerol Monoacylglycerol Monoacylglycerol->Diacylglycerol (DAG) Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) DGAT1 Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons DGAT1 DGAT1 Lipid Absorption Lipid Absorption Chylomicrons->Lipid Absorption This compound This compound This compound->DGAT1 Systemic Circulation Systemic Circulation Lipid Absorption->Systemic Circulation

Figure 1. Simplified DGAT1 signaling pathway in an enterocyte and the point of inhibition by this compound.

Experimental_Workflow A Diet-Induced Obese Mice B Treatment Groups: - Vehicle - this compound (low dose) - this compound (high dose) A->B C Metabolic Phenotyping B->C D Body Weight & Composition C->D E Glucose Tolerance Test (OGTT) C->E F Lipid Tolerance Test (OLTT) C->F G Indirect Calorimetry C->G H Data Analysis & Comparison D->H E->H F->H G->H

Figure 2. A typical experimental workflow for in vivo validation of a DGAT1 inhibitor.

PPAR_Signaling cluster_0 Cellular Lipid Metabolism Fatty Acids Fatty Acids PPARα PPARα Fatty Acids->PPARα activates RXR RXR PPARα->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ Target Gene Expression->Fatty Acid Oxidation ↑ DGAT1 Inhibition DGAT1 Inhibition DGAT1 Inhibition->Fatty Acids increases intracellular availability

Figure 3. DGAT1 inhibition can indirectly influence PPARα signaling by increasing intracellular fatty acid availability.

Conclusion

The collective evidence from studies on DGAT1 knockout mice and various pharmacological inhibitors strongly supports the therapeutic potential of targeting DGAT1 for metabolic disorders. Both genetic and pharmacological approaches consistently demonstrate improvements in body weight management, glucose tolerance, and lipid profiles in preclinical models. While specific in vivo data for this compound is awaited, its character as a selective DGAT1 inhibitor suggests it is highly likely to reproduce the beneficial metabolic phenotypes observed with other compounds in its class and in DGAT1 knockout animals. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further validating the in vivo efficacy of this compound and other novel DGAT1 inhibitors.

A Comparative Analysis of DGAT1 Inhibitors in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia has led to the investigation of numerous molecular targets. Among these, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a promising candidate. DGAT1 is a key enzyme that catalyzes the final step of triglyceride synthesis.[1] Its inhibition is expected to reduce fat absorption and storage, thereby improving metabolic parameters. This guide provides a comparative analysis of key DGAT1 inhibitors that have been prominent in metabolic studies, supported by experimental data and detailed methodologies.

Mechanism of Action of DGAT1 Inhibitors

DGAT1 inhibitors primarily work by blocking the active site of the DGAT1 enzyme, preventing it from converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TGs).[1] This action leads to a decrease in the synthesis and storage of triglycerides in tissues like the small intestine and adipose tissue.[1] The reduction in intestinal triglyceride synthesis and subsequent chylomicron formation leads to a blunted postprandial triglyceride excursion in the bloodstream. Furthermore, preclinical studies suggest that DGAT1 inhibition can lead to decreased adiposity, improved insulin sensitivity, and a more favorable overall lipid profile.[1][2]

Comparative Performance of Key DGAT1 Inhibitors

Several small molecule inhibitors of DGAT1 have been developed and evaluated in preclinical and clinical studies. This section compares the performance of four notable inhibitors: Pradigastat (LCQ908), AZD7687, PF-04620110, and T863.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for the selected DGAT1 inhibitors. It is important to note that these values are from different studies and may have been determined under varying assay conditions.

InhibitorTargetIC50 (nM)Source
Pradigastat (LCQ908) Human DGAT1Not explicitly found in searchesN/A
AZD7687 Human DGAT1Not explicitly found in searchesN/A
PF-04620110 Human DGAT119[3]
T863 Human DGAT115[4]
A-922500 Human DGAT19[5]
A-922500 Mouse DGAT122[5]

Note: Direct comparative IC50 studies for all listed inhibitors under identical conditions were not available in the search results. The provided data is based on individual studies.

In Vivo Efficacy and Clinical Outcomes

The in vivo effects of these inhibitors have been assessed in various animal models and human clinical trials. The primary endpoint in many of these studies is the reduction of postprandial (after a meal) triglyceride levels.

InhibitorStudy Population/ModelKey FindingsAdverse EffectsSource
Pradigastat (LCQ908) Phase II Clinical Trial (Familial Chylomicronemia Syndrome)40% reduction in fasting triglycerides with 20mg daily dose.Gastrointestinal side effects.[6]
AZD7687 Phase I Clinical Trial (Overweight/Obese Men)Dose-dependent reduction in postprandial triglycerides. Increased GLP-1 and PYY levels.Significant gastrointestinal side effects (diarrhea, nausea, vomiting), leading to discontinuation in some participants.[7][8]
PF-04620110 Preclinical (Rodent models)Dose-dependent increase in GLP-1 and PYY.Not detailed in the provided search results.[9]
T863 Preclinical (Diet-induced obese mice)Decreased body weight, improved insulin sensitivity, and alleviated hepatic steatosis.Not detailed in the provided search results.[10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are generalized methodologies for key experiments cited in DGAT1 inhibitor research.

In Vitro DGAT1 Enzyme Activity Assay (Generalized)

This assay measures the ability of a compound to inhibit the enzymatic activity of DGAT1 in a controlled, cell-free environment.

Materials:

  • Human or mouse DGAT1 enzyme source (e.g., microsomes from cells overexpressing DGAT1)

  • Substrates: Diacylglycerol (DAG) and a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA or a fluorescently tagged acyl-CoA)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test inhibitor compound at various concentrations

  • Scintillation fluid or fluorescence reader

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Prepare a reaction mixture containing the DGAT1 enzyme source in the assay buffer.

  • Add the test inhibitor at a range of concentrations and incubate for a specified time.

  • Initiate the enzymatic reaction by adding the substrates (DAG and labeled fatty acyl-CoA).

  • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipids from the reaction mixture.

  • Separate the labeled triglycerides from the unreacted labeled acyl-CoA using TLC.

  • Quantify the amount of labeled triglyceride formed using a scintillation counter (for radiolabeled substrates) or a fluorescence reader (for fluorescently tagged substrates).

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

In Vivo Oral Fat Tolerance Test (OFTT) in Rodents (Generalized)

This in vivo model assesses the effect of a DGAT1 inhibitor on the absorption of dietary fat and the subsequent rise in plasma triglyceride levels.

Materials:

  • Rodents (e.g., mice or rats), often on a high-fat diet to induce a relevant metabolic phenotype.

  • Test inhibitor compound formulated for oral administration.

  • A high-fat liquid meal (e.g., corn oil or a standardized lipid emulsion).

  • Blood collection supplies (e.g., capillary tubes, centrifuge).

  • Triglyceride assay kit.

Procedure:

  • Fast the animals overnight to establish a baseline triglyceride level.

  • Administer the test inhibitor or vehicle control orally at a predetermined dose.

  • After a specific time (e.g., 30-60 minutes), administer a standardized oral fat challenge to the animals.

  • Collect blood samples at various time points after the fat challenge (e.g., 0, 1, 2, 4, and 6 hours).

  • Separate the plasma or serum from the blood samples by centrifugation.

  • Measure the triglyceride concentration in the plasma/serum samples using a commercial assay kit.

  • Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to quantify the total postprandial triglyceride excursion.

  • Compare the triglyceride response in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.[12][13][14]

Visualizing the Landscape of DGAT1 Inhibition

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

DGAT1_Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Dietary Triglycerides Dietary Triglycerides Fatty Acids & Monoacylglycerol Fatty Acids & Monoacylglycerol Dietary Triglycerides->Fatty Acids & Monoacylglycerol Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoacylglycerol->Diacylglycerol (DAG) Acyl-CoA Acyl-CoA Fatty Acids & Monoacylglycerol->Acyl-CoA DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Acyl-CoA->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Catalyzes Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Chylomicrons_blood Chylomicrons Chylomicrons->Chylomicrons_blood Secretion DGAT1 Inhibitor DGAT1 Inhibitor DGAT1 Inhibitor->DGAT1 Inhibits

Caption: DGAT1 signaling pathway in intestinal triglyceride absorption.

DGAT1_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Assay_Dev Assay Development & Optimization HTS High-Throughput Screening Assay_Dev->HTS Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation Selectivity Selectivity Profiling (vs. DGAT2, etc.) Hit_Validation->Selectivity PK Pharmacokinetics (PK) Studies Selectivity->PK Efficacy Efficacy Studies (e.g., Oral Fat Tolerance Test) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety & Tolerability) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: Experimental workflow for DGAT1 inhibitor development.

Conclusion

DGAT1 inhibitors have demonstrated clear proof-of-concept in reducing postprandial hypertriglyceridemia in both preclinical and clinical settings.[6][7] However, the therapeutic window for these compounds has been consistently limited by gastrointestinal side effects, particularly diarrhea and nausea.[7][8] This has posed a significant challenge to their clinical development for broad metabolic indications. Future research in this area may focus on developing inhibitors with improved gastrointestinal tolerability, exploring intermittent dosing strategies, or identifying patient populations, such as those with familial chylomicronemia syndrome, who may derive a greater benefit-to-risk ratio. The comparative data and standardized protocols provided in this guide aim to support researchers in the continued evaluation and development of novel DGAT1 inhibitors for metabolic diseases.

References

A Comparative Guide to Confirming Target Engagement of JNJ-DGAT1-A in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the target engagement of JNJ-DGAT1-A, a selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, within relevant tissues. We will explore experimental approaches and compare this compound with other notable DGAT1 inhibitors, presenting supporting data where available to aid in the design and interpretation of preclinical studies.

Introduction to DGAT1 Inhibition and Target Engagement

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. This compound is a selective inhibitor of DGAT1, functioning to impede the synthesis of triglycerides.[1][2] Confirming that an inhibitor reaches and binds to its intended target in the tissue of interest—a concept known as target engagement—is a critical step in drug development. This ensures that the observed pharmacological effects are a direct result of the inhibitor's mechanism of action.

This guide will focus on methods to quantify the engagement of this compound with DGAT1 in key metabolic tissues and draw comparisons with other well-characterized DGAT1 inhibitors: T863, A-922500, and PF-04620110.

Comparative Analysis of DGAT1 Inhibitors

A direct comparison of the in-tissue target engagement of this compound with other inhibitors is most accurately achieved through head-to-head studies under identical experimental conditions. In the absence of such direct comparative studies in the public domain, we can collate and compare data from individual studies on key parameters.

InhibitorIn Vitro IC50 (Human DGAT1)In Vitro IC50 (Mouse DGAT1)Selectivity over DGAT2In Vivo Efficacy ModelReference
This compound Data not publicly availableData not publicly availableSelective for DGAT1Data not publicly available[1][2]
T863 15 nM~15 nM>650-foldReduction of plasma and liver triglycerides in diet-induced obese mice.[3]
A-922500 9 nM22 nM>2400-foldAttenuation of postprandial triglyceride excursion in multiple rodent models.[4][5]
PF-04620110 19 nMData not publicly available>100-foldReduction of plasma triglycerides following a lipid challenge in rats.[6][7]

Note: The lack of publicly available in-tissue IC50 or target occupancy data for this compound necessitates the use of the described experimental protocols to generate this crucial information.

Methodologies for Confirming In-Tissue Target Engagement

Confirming target engagement of a DGAT1 inhibitor like this compound in tissues can be approached through a combination of direct and indirect methods.

Direct Measurement of Target Occupancy

This involves quantifying the amount of the inhibitor bound to DGAT1 in a specific tissue.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method to quantify the concentration of this compound in tissue homogenates. By measuring the drug concentration at the site of action, researchers can correlate it with the observed pharmacodynamic effects. A validated LC-MS/MS method would be required for the accurate quantification of this compound and its potential metabolites in various biological matrices.

  • Positron Emission Tomography (PET): This non-invasive imaging technique can visualize and quantify the distribution and target occupancy of a radiolabeled version of this compound in real-time in living organisms. This method provides invaluable spatial and temporal information on target engagement in preclinical models and can be translated to clinical studies.

Indirect Measurement of Target Inhibition

These methods assess the downstream consequences of DGAT1 inhibition in tissues.

  • Ex Vivo DGAT1 Activity Assay: This is a common and robust method to determine the functional consequence of inhibitor binding. Tissues of interest (e.g., small intestine, liver, adipose tissue) are collected from animals treated with this compound. The DGAT1 activity in tissue lysates is then measured and compared to that from vehicle-treated animals. A reduction in DGAT1 activity provides strong evidence of target engagement.

  • Triglyceride Synthesis Measurement: As DGAT1 is the final enzyme in triglyceride synthesis, its inhibition leads to a decrease in the production of triglycerides. Measuring the rate of triglyceride synthesis in tissues from treated animals can serve as a biomarker of target engagement. This is often done by tracing the incorporation of radiolabeled or stable isotope-labeled fatty acids into the triglyceride pool.

Experimental Protocols

Protocol 1: Ex Vivo DGAT1 Activity Assay

Objective: To measure the inhibition of DGAT1 activity in tissues following in vivo administration of this compound.

Methodology:

  • Animal Dosing: Administer this compound or vehicle to a cohort of rodents at the desired dose and time point.

  • Tissue Collection: Euthanize the animals and rapidly excise tissues of interest (e.g., jejunum, liver, adipose tissue).

  • Microsome Preparation: Homogenize the tissues in a suitable buffer and prepare microsomal fractions by differential centrifugation.

  • DGAT1 Activity Assay:

    • Incubate the microsomal preparations with a reaction mixture containing a diacylglycerol substrate and a labeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

    • The reaction is allowed to proceed for a defined period and then stopped.

    • Lipids are extracted from the reaction mixture.

    • The newly synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC).

    • The amount of radioactivity incorporated into the triglyceride band is quantified using a phosphorimager or scintillation counting.

  • Data Analysis: Compare the DGAT1 activity in tissues from this compound-treated animals to that of the vehicle-treated control group to determine the percentage of inhibition.

Protocol 2: Quantification of Triglyceride Synthesis in Tissues

Objective: To assess the impact of this compound on the rate of triglyceride synthesis in tissues.

Methodology:

  • Animal Dosing: Treat animals with this compound or vehicle.

  • Isotope Administration: Administer a stable isotope-labeled fatty acid (e.g., [13C]oleic acid) to the animals.

  • Tissue Collection: At a specified time point after isotope administration, collect the tissues of interest.

  • Lipid Extraction: Extract total lipids from the tissue samples.

  • LC-MS/MS Analysis: Separate the lipid classes by liquid chromatography and analyze the isotopic enrichment in the triglyceride fraction by mass spectrometry.

  • Data Analysis: Calculate the rate of triglyceride synthesis based on the incorporation of the labeled fatty acid and compare the rates between the this compound-treated and vehicle-treated groups.

Visualizing Pathways and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

DGAT1_Signaling_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Synthesis JNJ_DGAT1_A This compound JNJ_DGAT1_A->DGAT1 Inhibition

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Ex_Vivo_DGAT1_Assay_Workflow cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Dosing Animal Dosing (this compound or Vehicle) Tissue_Collection Tissue Collection (e.g., Intestine, Liver) Dosing->Tissue_Collection Microsome_Prep Microsome Preparation Tissue_Collection->Microsome_Prep DGAT1_Assay DGAT1 Activity Assay (with [14C]oleoyl-CoA) Microsome_Prep->DGAT1_Assay Lipid_Extraction Lipid Extraction DGAT1_Assay->Lipid_Extraction TLC TLC Separation of Lipids Lipid_Extraction->TLC Quantification Quantification of [14C]Triglycerides TLC->Quantification

Caption: Workflow for the ex vivo DGAT1 activity assay.

Target_Engagement_Logic JNJ_in_tissue This compound in Tissue DGAT1_inhibition DGAT1 Inhibition JNJ_in_tissue->DGAT1_inhibition leads to TG_synthesis_decrease Decreased Triglyceride Synthesis DGAT1_inhibition->TG_synthesis_decrease results in Pharmacological_effect Pharmacological Effect (e.g., Reduced Plasma TG) TG_synthesis_decrease->Pharmacological_effect contributes to

Caption: Logical relationship of target engagement to pharmacological effect.

Conclusion

Confirming the in-tissue target engagement of this compound is paramount for its preclinical and clinical development. This guide has outlined a multi-faceted approach, combining direct and indirect methods, to robustly assess target engagement. By employing a combination of LC-MS/MS for drug quantification, ex vivo activity assays, and triglyceride synthesis measurements, researchers can build a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this compound. Comparing these findings with data from other well-characterized DGAT1 inhibitors will provide valuable context for its therapeutic potential. The provided experimental protocols and logical diagrams serve as a foundation for designing and executing these critical studies.

References

Assessing the Specificity of Jnj-dgat1-A in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific enzyme inhibitors is a critical endeavor in drug discovery, demanding rigorous evaluation of a compound's on-target potency and off-target effects. This guide provides a comparative analysis of Jnj-dgat1-A, a selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), against other known DGAT1 inhibitors. DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for metabolic diseases. This document outlines the specificity of this compound through quantitative data from cellular and enzymatic assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Specificity of DGAT1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selective DGAT1 inhibitors against DGAT1 and other related acyltransferases. Lower IC50 values indicate higher potency. The data demonstrates the high selectivity of these compounds for DGAT1 over other enzymes.

CompoundDGAT1 IC50 (nM)DGAT2 IC50 (µM)ACAT1 IC50 (µM)ACAT2 IC50 (µM)Reference(s)
This compound Not Publicly Available>70-fold selectivity vs DGAT1Not Publicly AvailableNot Publicly Available
PF-0462011019>10>10>10[1]
T86315-49>10No inhibitionNot specified[2][3]
A-9225007-953>296>296[4][5][6]
Pradigastat (LCQ-908)57>10>10>10[7][8][9]

Note: "Not Publicly Available" indicates that specific IC50 values were not found in the searched literature. The selectivity of this compound is described as being over 70-fold more potent against DGAT2.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach for assessing inhibitor specificity, the following diagrams are provided.

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Products Products DGAT1 DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Inhibited by This compound DGAT2 DGAT2 DGAT2->Triglycerides ACAT1 ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters ACAT2 ACAT2 ACAT2->Cholesteryl_Esters Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT1 Fatty_Acyl_CoA->DGAT2 Fatty_Acyl_CoA->ACAT1 Fatty_Acyl_CoA->ACAT2 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Diacylglycerol->DGAT2 Cholesterol Cholesterol Cholesterol->ACAT1 Cholesterol->ACAT2 Experimental_Workflow cluster_Cellular_Assay Cellular Triglyceride Synthesis Assay cluster_Enzymatic_Assay Microsomal DGAT Enzyme Assay A1 Culture Cells (e.g., HepG2, HT-29) A2 Pre-incubate with DGAT1 Inhibitors A1->A2 A3 Add Radiolabeled Precursor ([14C]Glycerol or [14C]Oleic Acid) A2->A3 A4 Lipid Extraction A3->A4 A5 Thin-Layer Chromatography (TLC) A4->A5 A6 Quantify Radiolabeled Triglycerides A5->A6 C1 Comparative Analysis of Specificity A6->C1 Determine IC50 B1 Prepare Microsomes from Cells Expressing DGAT1/DGAT2 B2 Incubate Microsomes with Inhibitors and Substrates B1->B2 B3 Add Radiolabeled Acyl-CoA ([14C]Oleoyl-CoA) B2->B3 B4 Lipid Extraction B3->B4 B5 Thin-Layer Chromatography (TLC) B4->B5 B6 Quantify Radiolabeled Product B5->B6 B6->C1 Determine IC50

References

A Comparative Guide to JNJ-DGAT1-A and First-Generation DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition has been a focal point for the development of therapeutics targeting metabolic diseases such as obesity and type 2 diabetes. First-generation DGAT1 inhibitors demonstrated promise but were often accompanied by gastrointestinal side effects. This guide provides a comparative analysis of JNJ-DGAT1-A, a selective DGAT1 inhibitor, against prominent first-generation DGAT1 inhibitors, offering a data-driven overview for researchers in the field.

In Vitro Potency and Selectivity

The in vitro activity of DGAT1 inhibitors is a primary indicator of their therapeutic potential. This compound has been characterized as a potent and selective inhibitor of DGAT1. In studies using recombinant human DGAT1, this compound at a concentration of 1 µM demonstrated approximately 99% inhibition of enzymatic activity.[1] Crucially, it exhibited no inhibitory activity against the related enzyme DGAT2 at a concentration of 5 µM, highlighting its selectivity.[1]

For a comprehensive comparison, the following table summarizes the in vitro potency (IC50) and selectivity of this compound alongside notable first-generation DGAT1 inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions.

CompoundTargetIC50 (nM)SelectivityReference
This compound Human DGAT1Data not availableSelective over DGAT2[1]
A-922500 Human DGAT19>5,800-fold vs. DGAT2
Mouse DGAT122
T863 Human DGAT115-49No activity against DGAT2, MGAT2, MGAT3[2]
AZD7687 Human DGAT180>400-fold vs. ACAT1[3][4]
Mouse DGAT1100[3]
Pradigastat (LCQ908) Human DGAT1157Selective[5]
PF-04620110 Human DGAT119>100-fold vs. DGAT2, ACAT1, etc.

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro DGAT1 Enzyme Activity Assay (Radiolabeled)

This assay quantifies the enzymatic activity of DGAT1 by measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.

Materials:

  • Microsomal fractions containing human DGAT1

  • [14C]-oleoyl-CoA (radiolabeled substrate)

  • 1,2-dioleoylglycerol (diacylglycerol substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Inhibitor compounds (e.g., this compound, first-generation inhibitors) dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 1,2-dioleoylglycerol, and the DGAT1-containing microsomes.

  • Add the inhibitor compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]-oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a solution of chloroform:methanol.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Visualize the separated lipids (e.g., by autoradiography).

  • Scrape the triglyceride spot from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular DGAT1 Activity Assay

This assay measures the ability of an inhibitor to block triglyceride synthesis within a cellular context.

Materials:

  • Human cell line expressing DGAT1 (e.g., HEK293)

  • Cell culture medium

  • [14C]-oleic acid or [14C]-glycerol

  • Inhibitor compounds

  • Lysis buffer

  • TLC plates

  • Scintillation counter

Procedure:

  • Plate the cells in a multi-well format and allow them to adhere.

  • Pre-treat the cells with various concentrations of the inhibitor compound for a specified duration.

  • Add [14C]-oleic acid or [14C]-glycerol to the cell culture medium and incubate for a set period to allow for its incorporation into triglycerides.

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the lipids by TLC as described in the enzyme assay protocol.

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Determine the inhibitory effect of the compound on cellular triglyceride synthesis.

DGAT1 Signaling and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

DGAT1_Signaling_Pathway cluster_upstream Upstream Substrates cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Products & Effects Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) Lipid Droplet Formation Lipid Droplet Formation Triglyceride (TG)->Lipid Droplet Formation Energy Storage Energy Storage Lipid Droplet Formation->Energy Storage Inhibitor DGAT1 Inhibitor (e.g., this compound) Inhibitor->DGAT1

Caption: DGAT1 catalyzes the final step in triglyceride synthesis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Evaluation A DGAT1 Enzyme Assay (Radiolabeled) B Determine IC50 Values A->B C Assess Selectivity (vs. DGAT2, ACAT1) B->C D Cellular DGAT1 Activity Assay E Measure Inhibition of Triglyceride Synthesis D->E F Animal Model (e.g., Mouse, Rat) G Oral Lipid Tolerance Test (OLTT) F->G H Measure Postprandial Triglyceride Levels G->H I Evaluate Efficacy and Side Effect Profile H->I Start Compound Synthesis (this compound & Others) Start->A Start->D Start->F

Caption: Workflow for preclinical evaluation of DGAT1 inhibitors.

In Vivo Efficacy and Effects

The ultimate test of a DGAT1 inhibitor's utility is its performance in in vivo models, which can provide insights into efficacy, pharmacokinetics, and potential side effects.

Oral Lipid Tolerance Test (OLTT)

A common in vivo model to assess the acute effects of DGAT1 inhibitors is the oral lipid tolerance test (OLTT). In this model, animals are administered an oral lipid challenge (e.g., corn oil), and the subsequent rise in plasma triglyceride levels is monitored over time. Effective DGAT1 inhibitors are expected to blunt this postprandial triglyceride excursion.

First-generation DGAT1 inhibitors have demonstrated efficacy in this model. For instance, oral administration of T863 has been shown to significantly delay fat absorption in mice. Similarly, AZD7687 markedly reduced postprandial triglyceride levels in humans.[6] However, a significant challenge with several first-generation inhibitors has been the emergence of gastrointestinal side effects, such as diarrhea and nausea, at higher doses.[6]

While specific in vivo data for this compound is not publicly available in the reviewed literature, its high in vitro potency and selectivity suggest it would likely be effective in reducing postprandial hypertriglyceridemia. Further studies are required to determine its in vivo efficacy and tolerability profile in comparison to first-generation compounds.

Conclusion

This compound stands as a potent and selective DGAT1 inhibitor with a promising in vitro profile. When benchmarked against first-generation inhibitors such as A-922500, T863, AZD7687, and Pradigastat, it demonstrates comparable or potentially superior selectivity, a key attribute for minimizing off-target effects. The development of DGAT1 inhibitors has been hampered by gastrointestinal side effects, a factor potentially linked to the mechanism of action. The progression of next-generation inhibitors like this compound will depend on achieving a therapeutic window that balances efficacy in modulating lipid metabolism with an acceptable safety and tolerability profile. This comparative guide provides a foundational overview for researchers to contextualize the performance of this compound within the broader landscape of DGAT1 inhibitor development.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Jnj-dgat1-A

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Jnj-dgat1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling

This compound is a chemical compound for which a comprehensive Material Safety Data Sheet (MSDS) is not publicly available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. The following precautions are based on general laboratory safety principles and data from similar compounds. A thorough risk assessment should be conducted by the user's institution before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound in either solid or dissolved form.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Operational Plan: Storage and Solution Preparation

Proper storage and preparation of this compound are vital for its stability and for accurate experimental results.

Storage
ParameterConditionRationale
Temperature -20°CTo ensure long-term stability and prevent degradation.
Atmosphere Store in a dry, dark place.Protect from moisture and light to maintain compound integrity.
Container Tightly sealed vial.Prevents contamination and exposure to air.
Preparation of Stock Solutions

This protocol outlines the preparation of a 10 mM stock solution in DMSO.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation start Equilibrate this compound to Room Temperature weigh Weigh Required Amount in Fume Hood start->weigh 15-20 min add_dmso Add Appropriate Volume of Anhydrous DMSO weigh->add_dmso vortex Vortex to Fully Dissolve add_dmso->vortex aliquot Aliquot into Light-Protected Vials vortex->aliquot store Store Aliquots at -20°C aliquot->store end Stock Solution Ready for Use store->end G DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) LipidDroplet Lipid Droplet Formation TG->LipidDroplet DGAT1->TG FattyAcidOxidation Fatty Acid Oxidation DGAT1->FattyAcidOxidation Inhibits ER_Stress ER Stress DGAT1->ER_Stress Reduces Jnj_dgat1_A This compound Jnj_dgat1_A->DGAT1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.